molecular formula C8H5NO2 B581911 Furo[3,2-b]pyridine-6-carbaldehyde CAS No. 227939-48-2

Furo[3,2-b]pyridine-6-carbaldehyde

Cat. No.: B581911
CAS No.: 227939-48-2
M. Wt: 147.133
InChI Key: ZJLFAZIRJZCPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,2-b]pyridine-6-carbaldehyde is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.133. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

furo[3,2-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLFAZIRJZCPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663768
Record name Furo[3,2-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227939-48-2
Record name Furo[3,2-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Furo[3,2-b]pyridine-6-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Properties, Synthesis, and Biological Significance of a Privileged Heterocyclic Scaffold

Introduction

Furo[3,2-b]pyridine-6-carbaldehyde is a heterocyclic organic compound featuring a fused furan and pyridine ring system. This molecular architecture is recognized as a "privileged scaffold" in medicinal chemistry due to its recurring presence in biologically active compounds. The unique electronic and structural characteristics of the furo[3,2-b]pyridine core make it a valuable starting point for the design of novel therapeutics, particularly in the areas of oncology and signal transduction. This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and known biological activities associated with this compound and its derivatives, aimed at researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] While comprehensive experimental data for this specific compound is not widely published, its fundamental properties have been established.

PropertyValueSource
CAS Number 227939-48-2[1][2][3][4]
Molecular Formula C₈H₅NO₂[1][2][5]
Molecular Weight 147.13 g/mol [1][2][5]
Physical Form Solid[1]
Storage Temperature -20°C or 2-8°C (inert atmosphere)[2]
SMILES String O=Cc1cnc2ccoc2c1[1]
InChI Key ZJLFAZIRJZCPPQ-UHFFFAOYSA-N[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, based on the known structure and data from related compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and pyridine rings, as well as a characteristic downfield signal for the aldehyde proton.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the eight carbon atoms, with the carbonyl carbon of the aldehyde group appearing at a significantly downfield chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (147.13 g/mol ).

Synthesis and Experimental Protocols

The synthesis of the furo[3,2-b]pyridine scaffold is a key step in accessing this compound and its derivatives. A common and effective strategy involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

General Synthetic Workflow

A plausible synthetic route to the furo[3,2-b]pyridine core, which can be further functionalized to the desired carbaldehyde, is outlined below.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Substituted_Pyridine Substituted Pyridine (e.g., 2-hydroxy-3-halopyridine) Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalysis) Substituted_Pyridine->Sonogashira_Coupling Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Sonogashira_Coupling Cyclization Intramolecular Cyclization Sonogashira_Coupling->Cyclization Furopyridine_Core Furo[3,2-b]pyridine Core Cyclization->Furopyridine_Core

Caption: General workflow for the synthesis of the Furo[3,2-b]pyridine core.

Experimental Protocol: Ultrasound-Assisted Sonogashira Coupling and Cyclization

This protocol describes a one-pot synthesis of 2-substituted furo[3,2-b]pyridines, which can be adapted for the synthesis of the target compound.

Materials:

  • 3-Chloro-2-hydroxypyridine

  • Appropriate terminal alkyne

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

  • Subject the reaction mixture to ultrasound irradiation until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

This protocol is a general representation and may require optimization for specific substrates.

Biological Activity and Signaling Pathways

The furo[3,2-b]pyridine scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors and modulators of critical cellular signaling pathways.

Kinase Inhibition

Derivatives of the furo[3,2-b]pyridine core have been identified as highly selective inhibitors of cdc-like kinases (CLKs).[7][8][9] CLKs are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[10] Dysregulation of CLK activity has been linked to various diseases, including cancer.

G Furo_Pyridine Furo[3,2-b]pyridine Derivative CLK CLK (e.g., CLK1, CLK2, CLK4) Furo_Pyridine->CLK Inhibition SR_Proteins SR Proteins CLK->SR_Proteins Phosphorylation Phospho_SR Phosphorylated SR Proteins Splicing Pre-mRNA Splicing Phospho_SR->Splicing Altered_Splicing Altered Splicing Splicing->Altered_Splicing

Caption: Inhibition of CLK-mediated splicing by Furo[3,2-b]pyridine derivatives.

Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[7][9] Aberrant activation of this pathway is implicated in the development of several cancers. Certain furo[3,2-b]pyridine derivatives have been identified as potent modulators of the Hedgehog pathway.[7][9]

G Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits degradation of GLI_Active Active GLI SUFU_GLI->GLI_Active Dissociation Target_Genes Target Gene Expression GLI_Active->Target_Genes Activates Furo_Pyridine Furo[3,2-b]pyridine Derivative Furo_Pyridine->SMO Modulates

Caption: Modulation of the Hedgehog signaling pathway by Furo[3,2-b]pyridine derivatives.

Conclusion

This compound represents a valuable chemical entity within the broader class of furo[3,2-b]pyridines, a scaffold with demonstrated potential in the development of targeted therapies. While specific experimental data for the 6-carbaldehyde derivative remains limited in publicly accessible literature, the established biological activity of the core structure against key cancer-related targets such as CLK kinases and the Hedgehog signaling pathway underscores its importance for further investigation. The synthetic routes outlined provide a foundation for the preparation of this and related compounds, enabling the exploration of their structure-activity relationships and the potential development of novel drug candidates. This technical guide serves as a foundational resource for researchers poised to explore the therapeutic promise of this intriguing heterocyclic system.

References

Furo[3,2-b]pyridine-6-carbaldehyde: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 227939-48-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[3,2-b]pyridine-6-carbaldehyde is a heterocyclic organic compound featuring a fused furan and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and other biologically relevant heterocycles. The furo[3,2-b]pyridine core is recognized as a "privileged" structure, meaning it can serve as a versatile template for the development of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the known properties, potential synthetic routes, and likely biological applications of this compound, with a particular focus on its potential role as a kinase inhibitor and a modulator of the Hedgehog signaling pathway.

Physicochemical Properties

PropertyValueSource
CAS Number 227939-48-2United States Biological[1]
Molecular Formula C₈H₅NO₂United States Biological[1]
Molecular Weight 147.13 g/mol United States Biological[1]
Appearance Solid (predicted)Sigma-Aldrich
SMILES O=Cc1cnc2ccoc2c1Sigma-Aldrich
InChI 1S/C8H5NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-5HSigma-Aldrich
Storage Temperature -20°CUnited States Biological[1]

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the surveyed literature. However, based on established methods for the synthesis of the furo[3,2-b]pyridine core and related aldehydes, a plausible synthetic route can be proposed. The formylation of a suitable furo[3,2-b]pyridine precursor is a likely final step.

One common strategy for constructing the furo[3,2-b]pyridine scaffold involves a copper-mediated oxidative cyclization. The following is a generalized experimental protocol based on the synthesis of similar furo[3,2-b]pyridine derivatives.

Proposed Synthetic Workflow:

G A Starting Material: Substituted Pyridine B Copper-Mediated Oxidative Cyclization A->B C Furo[3,2-b]pyridine Core B->C D Formylation Reaction (e.g., Vilsmeier-Haack) C->D E This compound D->E

Caption: Proposed general synthesis workflow for this compound.

Experimental Protocol: Hypothetical Synthesis

  • Step 1: Synthesis of the Furo[3,2-b]pyridine Core. A suitably substituted pyridine derivative would undergo a copper-mediated oxidative cyclization to form the furo[3,2-b]pyridine scaffold. This reaction typically involves a copper catalyst and an oxidizing agent in an appropriate solvent.

  • Step 2: Formylation of the Furo[3,2-b]pyridine Core. The resulting furo[3,2-b]pyridine would then be subjected to a formylation reaction to introduce the aldehyde group at the 6-position. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds. This would involve treating the furo[3,2-b]pyridine with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by aqueous workup.

    • Reaction Conditions: The furo[3,2-b]pyridine precursor would be dissolved in an anhydrous solvent such as DMF. The Vilsmeier reagent, prepared by the addition of POCl₃ to DMF at low temperature (e.g., 0 °C), would then be added to the solution. The reaction mixture would be stirred at a controlled temperature (e.g., room temperature to 60 °C) for a period of time, monitored by thin-layer chromatography (TLC).

    • Workup and Purification: Upon completion, the reaction would be quenched by the addition of ice-water and neutralized with a base such as sodium bicarbonate. The crude product would then be extracted with an organic solvent, and the combined organic layers washed, dried, and concentrated. The final product, this compound, would be purified by column chromatography on silica gel.

Biological Activity and Potential Applications

The furo[3,2-b]pyridine scaffold is a key pharmacophore in a number of biologically active molecules, particularly in the area of oncology. While specific biological data for this compound is not available, its potential activities can be inferred from studies on structurally related compounds.

Kinase Inhibition

The furo[3,2-b]pyridine core has been identified as a privileged scaffold for the development of potent and selective kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

  • Cdc2-like Kinases (CLKs): Derivatives of furo[3,2-b]pyridine have been shown to be potent inhibitors of CLKs.[3][4] CLKs are involved in the regulation of pre-mRNA splicing, a fundamental process for gene expression. The inhibition of CLKs can lead to apoptosis in cancer cells.

  • Homeodomain-Interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine scaffold has also been utilized to develop selective inhibitors of HIPKs.[2] These kinases are involved in transcription regulation and apoptosis.

The aldehyde functionality at the 6-position of this compound could serve as a handle for further chemical modifications to develop more potent and selective kinase inhibitors.

Signaling Pathway: Kinase Inhibition

G cluster_0 Cell Kinase Protein Kinase (e.g., CLK, HIPK) Substrate Substrate Protein Kinase->Substrate ATP to ADP PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Inhibitor Furo[3,2-b]pyridine Derivative Inhibitor->Kinase Inhibition

Caption: General mechanism of kinase inhibition by Furo[3,2-b]pyridine derivatives.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in several types of cancer. Interestingly, certain furo[3,2-b]pyridine derivatives that are inactive as kinase inhibitors have been found to be potent modulators of the Hh pathway.[4]

The Hh pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which relieves its inhibition of the Smoothened (SMO) protein. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors and the expression of Hh target genes. Furo[3,2-b]pyridine derivatives may modulate this pathway at various points.

Signaling Pathway: Hedgehog Pathway Modulation

G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Inhibition SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition TargetGenes Target Gene Expression GLI->TargetGenes Modulator Furo[3,2-b]pyridine Derivative Modulator->SMO Modulation

Caption: Potential modulation of the Hedgehog signaling pathway by Furo[3,2-b]pyridine derivatives.

Future Directions

This compound represents a valuable building block for the synthesis of novel therapeutic agents. Future research should focus on:

  • Development of a robust and scalable synthesis: An optimized and well-documented synthetic protocol is essential for making this compound more accessible to the research community.

  • Comprehensive physicochemical characterization: Detailed experimental data on properties such as melting point, solubility, and spectroscopic characteristics are needed.

  • Biological evaluation: Screening of this compound and its derivatives against a panel of kinases and in Hedgehog pathway assays would provide valuable insights into its therapeutic potential.

  • Structure-activity relationship (SAR) studies: Systematic modification of the aldehyde group and other positions on the furo[3,2-b]pyridine ring will be crucial for optimizing potency and selectivity.

Conclusion

This compound is a promising heterocyclic compound with significant potential in drug discovery and development. Its core scaffold is associated with potent inhibition of key kinases and modulation of the Hedgehog signaling pathway, both of which are important targets in oncology. While further research is needed to fully elucidate its properties and biological activities, this technical guide provides a solid foundation for researchers and scientists to explore the therapeutic potential of this intriguing molecule.

References

A Technical Guide to Furo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of Furo[3,2-b]pyridine-6-carbaldehyde, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. It outlines the core physicochemical properties, including its molecular weight, provides a representative synthetic protocol, and discusses its applications as a key building block in the development of therapeutic agents. Diagrams illustrating synthetic pathways and its role in drug development are included to provide a clear visual representation of key concepts.

Core Physicochemical Properties

This compound is a solid chemical compound characterized by a fused furo-pyridine ring system with a carbaldehyde substituent.[1] This structural motif is a valuable scaffold in the synthesis of more complex molecules. Its fundamental properties are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 147.13 g/mol [1][2][3]
Molecular Formula C₈H₅NO₂[1][2][3][4]
CAS Number 227939-48-2[1][2][3][4]
IUPAC Name This compound[4]
Synonyms Furo[3,2-b]pyridine-6-carboxaldehyde[3][4][5]
Physical Form Solid[1]
InChI Key ZJLFAZIRJZCPPQ-UHFFFAOYSA-N[1]
SMILES String O=Cc1cnc2ccoc2c1[1]

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound typically involves the construction of the fused heterocyclic ring system followed by the introduction or modification of the aldehyde functional group. Below is a generalized experimental protocol based on common organic synthesis methodologies.

Representative Synthesis Protocol

A common synthetic route may involve the formylation of a pre-existing Furo[3,2-b]pyridine core.

Objective: To synthesize this compound via a Vilsmeier-Haack reaction.

Materials:

  • Furo[3,2-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • A solution of Furo[3,2-b]pyridine in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the stirred solution, maintaining the temperature at 0°C. The formation of the Vilsmeier reagent occurs in situ.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80°C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • The reaction is cooled and then carefully quenched by pouring it over crushed ice and neutralizing with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • The aqueous layer is extracted multiple times with dichloromethane (DCM).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Fractions containing the pure product are combined, and the solvent is evaporated to yield the final product as a solid.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of 147.13 g/mol .

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualized Workflows and Applications

Synthetic Workflow

The Vilsmeier-Haack reaction provides a direct method for the formylation of electron-rich heterocyclic systems, representing a key step in the synthesis of the target molecule.

G A Furo[3,2-b]pyridine (Starting Material) C Electrophilic Iminium Intermediate A->C Reaction B Vilsmeier Reagent (POCl3 + DMF) B->C Forms E This compound (Final Product) C->E Quenching & Purification D Hydrolysis (Workup) D->E

Figure 1: Generalized workflow for the synthesis of this compound.

Role in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or scaffold. Its aldehyde group is a versatile chemical handle that allows for further elaboration into more complex molecules with potential therapeutic activity, such as kinase inhibitors or receptor antagonists.

G A Furo[3,2-b]pyridine- 6-carbaldehyde (Scaffold/Intermediate) B Chemical Modification (e.g., Reductive Amination, Wittig Reaction, etc.) A->B Input C Library of Derivative Compounds B->C Generates D Screening & Optimization C->D Tested in E Lead Compound / Drug Candidate D->E Identifies

Figure 2: Logical relationship showing the role of the compound in a drug discovery pipeline.

References

Furo[3,2-b]pyridine-6-carbaldehyde: A Technical Guide to Its Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This technical guide offers a detailed overview of the spectroscopic characteristics of Furo[3,2-b]pyridine-6-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document provides a comprehensive analysis based on the known spectroscopic data of the parent furo[3,2-b]pyridine core and predictive models. This guide aims to serve as a valuable resource for the synthesis, characterization, and application of Furo[3,2-b]pyridine derivatives in research and drug development.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below, alongside the experimental data for the parent Furo[3,2-b]pyridine for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

ProtonExperimental Shift (δ, ppm) for Furo[3,2-b]pyridine in CDCl₃[1]Predicted Shift (δ, ppm) for this compoundPredicted Multiplicity
H-2~7.75 (m)~7.80-7.90d
H-3~6.99 (m)~7.10-7.20d
H-5~8.55 (m)~8.80-8.90s
H-7~7.84 (m)~8.00-8.10s
-CHO-~10.10-10.20s

Table 2: ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm) for Furo[3,2-b]pyridinePredicted Chemical Shift (δ, ppm) for this compound
C-2140-145142-147
C-3105-110107-112
C-3a145-150147-152
C-5148-152150-155
C-6118-122135-140
C-7130-135132-137
C-7a155-160157-162
-CHO-190-195
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Table 3: Predicted Mass Spectrometry Data

Spectroscopic TechniquePredicted Data for this compound
MS (EI) m/z: 147 (M⁺), with expected fragmentation involving the loss of CO (m/z 119) and HCN (m/z 92).
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared Spectroscopy Data

Spectroscopic TechniquePredicted Data for this compound
IR Spectroscopy ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~1700 (C=O stretch of aldehyde), ~1600-1450 (C=C and C=N stretching), ~1250-1000 (C-O-C stretch).

Experimental Protocols

A confirmed, detailed experimental protocol for the synthesis of this compound is not explicitly available in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of the furo[3,2-b]pyridine core, followed by a formylation reaction.

Proposed Synthesis of the Furo[3,2-b]pyridine Core

A common and effective method for the synthesis of the Furo[3,2-b]pyridine scaffold involves a Sonogashira coupling followed by a heteroannulation reaction.

General Procedure:

  • Sonogashira Coupling: A 2-halopyridine substituted with a hydroxyl group at the 3-position is coupled with a protected acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine (TEA) and tetrahydrofuran (THF).

  • Deprotection: The silyl protecting group is removed from the acetylene using a reagent like potassium carbonate in methanol.

  • Heteroannulation: The resulting 2-(ethynyl)pyridin-3-ol undergoes an intramolecular cyclization, often promoted by a base, to form the furo[3,2-b]pyridine ring system.

G cluster_0 Synthesis of Furo[3,2-b]pyridine Core 2-halopyridin-3-ol 2-halopyridin-3-ol Sonogashira Coupling Sonogashira Coupling (Pd/Cu catalysis) 2-halopyridin-3-ol->Sonogashira Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira Coupling 2-((trimethylsilyl)ethynyl)pyridin-3-ol 2-((trimethylsilyl)ethynyl)pyridin-3-ol Sonogashira Coupling->2-((trimethylsilyl)ethynyl)pyridin-3-ol Deprotection Deprotection (e.g., K2CO3/MeOH) 2-((trimethylsilyl)ethynyl)pyridin-3-ol->Deprotection 2-ethynylpyridin-3-ol 2-ethynylpyridin-3-ol Deprotection->2-ethynylpyridin-3-ol Heteroannulation Heteroannulation (Base-mediated) 2-ethynylpyridin-3-ol->Heteroannulation Furo[3,2-b]pyridine Furo[3,2-b]pyridine Heteroannulation->Furo[3,2-b]pyridine

Proposed synthetic pathway for the Furo[3,2-b]pyridine core.
Proposed Formylation of the Furo[3,2-b]pyridine Core

Once the Furo[3,2-b]pyridine core is synthesized, the carbaldehyde group can be introduced at the 6-position. The pyridine ring is generally deactivated towards electrophilic substitution; however, lithiation followed by quenching with an electrophile is a viable strategy.

General Procedure:

  • Lithiation: Furo[3,2-b]pyridine is treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like THF. The lithiation is expected to occur regioselectively at the C-6 position.

  • Quenching with Formylating Agent: The resulting lithiated intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF).

  • Work-up: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution) to yield this compound.

G cluster_1 Formylation of Furo[3,2-b]pyridine Furo[3,2-b]pyridine Furo[3,2-b]pyridine Lithiation Lithiation Furo[3,2-b]pyridine->Lithiation Strong Base Strong Base (e.g., n-BuLi or LDA) Strong Base->Lithiation 6-lithio-furo[3,2-b]pyridine 6-lithio-furo[3,2-b]pyridine Lithiation->6-lithio-furo[3,2-b]pyridine Quenching Quenching with Formylating Agent 6-lithio-furo[3,2-b]pyridine->Quenching Formylating Agent Formylating Agent (e.g., DMF) Formylating Agent->Quenching Intermediate Intermediate Adduct Quenching->Intermediate Work-up Aqueous Work-up Intermediate->Work-up Product This compound Work-up->Product G cluster_2 General Spectroscopic Analysis Workflow Start Synthesized and Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (e.g., EI-MS, ESI-MS) Start->MS IR Infrared Spectroscopy (FT-IR) Start->IR Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Structure Confirmed Structure of This compound Data_Analysis->Final_Structure

References

An In-Depth Technical Guide to the NMR Analysis of Furo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for Furo[3,2-b]pyridine-6-carbaldehyde. Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and existing data for structurally related compounds to offer a robust predictive framework. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Predicted NMR Spectroscopic Data

The chemical shifts (δ) for both ¹H and ¹³C NMR spectra of this compound have been predicted based on the analysis of the parent Furo[3,2-b]pyridine scaffold and the known effects of a carbaldehyde substituent on a pyridine ring. The data presented below is calculated for a standard deuterated chloroform (CDCl₃) solvent. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-27.85 - 7.95dJ ≈ 2.5
H-37.05 - 7.15dJ ≈ 2.5
H-58.65 - 8.75dJ ≈ 8.0
H-77.90 - 8.00dJ ≈ 8.0
CHO10.10 - 10.20s-
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2142 - 147
C-3108 - 113
C-3a147 - 152
C-5150 - 155
C-6135 - 140
C-7120 - 125
C-7a158 - 163
CHO190 - 195

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standardized atom numbering system used for the assignment of NMR signals.

Caption: Chemical structure of this compound.

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis of the Furo[3,2-b]pyridine core and the acquisition of NMR data. These protocols are based on standard laboratory procedures for similar heterocyclic compounds.

Synthesis of the Furo[3,2-b]pyridine Core

A common synthetic route to the Furo[3,2-b]pyridine scaffold involves a Sonogashira coupling followed by a heteroannulation reaction. A generalized procedure is as follows:

  • Sonogashira Coupling: A solution of a suitable 2-halopyridine-3-ol is reacted with an alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine or a mixture of THF and triethylamine. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Deprotection: The silyl protecting group is then removed using a reagent such as potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF.

  • Heteroannulation: The resulting 2-(alkynyl)pyridin-3-ol undergoes intramolecular cyclization to form the Furo[3,2-b]pyridine ring. This step is often promoted by a base, such as potassium carbonate or sodium hydride, in a solvent like DMF or DMSO, and may require heating.

  • Formylation: The Furo[3,2-b]pyridine core can then be formylated at the 6-position using a variety of methods, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or by lithiation followed by quenching with a formylating agent like DMF.

synthesis_workflow start 2-Halopyridine-3-ol sonogashira Sonogashira Coupling (with protected alkyne) start->sonogashira deprotection Deprotection of Alkyne sonogashira->deprotection heteroannulation Base-mediated Heteroannulation deprotection->heteroannulation formylation Formylation at C6 heteroannulation->formylation end This compound formylation->end

Caption: Generalized synthetic workflow for this compound.

NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • NMR Data Acquisition:

    • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR, a proton-decoupled experiment is generally used to simplify the spectrum and improve the signal-to-noise ratio. Longer acquisition times and a greater number of scans are usually required compared to ¹H NMR.

    • Advanced NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the unambiguous assignment of all proton and carbon signals.

Rationale for Predicted NMR Data

The predicted chemical shifts are based on the additive effects of the fused furan ring and the electron-withdrawing carbaldehyde group on the pyridine ring.

  • ¹H NMR: The protons on the furan ring (H-2 and H-3) are expected to appear in the aromatic region, with their characteristic coupling constant. The pyridine protons (H-5 and H-7) will be influenced by the strongly deshielding effect of the adjacent nitrogen atom and the carbaldehyde group, shifting them downfield. The aldehydic proton is expected to be a singlet in the far downfield region, typically above 10 ppm.

  • ¹³C NMR: The carbon atoms of the pyridine ring will be significantly affected by the electronegative nitrogen atom. The carbaldehyde carbon will appear at a very downfield chemical shift, characteristic of carbonyl carbons. The chemical shifts of the furan carbons are predicted based on the values for the parent Furo[3,2-b]pyridine system.

This technical guide provides a foundational understanding of the expected NMR characteristics of this compound. Experimental verification of these predicted data is essential for the definitive structural confirmation of this compound. Researchers are encouraged to use this guide as a starting point for their spectroscopic analysis and to consult the primary literature for more specific experimental details.

A Technical Guide to the Infrared Spectrum of Furo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furo[3,2-b]pyridine derivatives are a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug development. The specific compound, Furo[3,2-b]pyridine-6-carbaldehyde (CAS No. 227939-48-2; Molecular Formula: C₈H₅NO₂), is a key building block for the synthesis of more complex molecules.[1][2] Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of such compounds. It provides invaluable information regarding the presence of key functional groups by measuring the absorption of infrared radiation by the molecule's vibrational bonds.

This technical guide provides an in-depth analysis of the expected infrared spectrum of this compound. As experimental spectral data is not widely available in the public domain, this document presents a detailed summary of predicted absorption frequencies based on the analysis of its constituent functional groups: an aromatic aldehyde, a furan ring, and a pyridine ring. Additionally, a standardized experimental protocol for acquiring an IR spectrum is provided, alongside a workflow diagram for the analysis process.

Predicted Infrared Spectral Data

The structure of this compound contains several key functional groups whose vibrational modes give rise to characteristic absorption bands in the IR spectrum. The following table summarizes the expected absorption frequencies, their relative intensities, and the corresponding vibrational assignments. These values are based on established group frequency correlations for aromatic aldehydes, furans, and pyridines.

Expected Frequency (cm⁻¹)IntensityVibrational Assignment
~ 3100 - 3000MediumAromatic C-H Stretch (Pyridine and Furan rings)
~ 2860 - 2840WeakAldehyde C-H Stretch (Fermi resonance doublet)
~ 2760 - 2740WeakAldehyde C-H Stretch (Fermi resonance doublet)
~ 1705 - 1685 Strong C=O Stretch (Aromatic Aldehyde)
~ 1610 - 1580MediumC=C and C=N Ring Stretching (Pyridine ring)
~ 1550 - 1450MediumC=C Ring Stretching (Pyridine and Furan rings)
~ 1400 - 1380MediumIn-plane C-H Bending
~ 1250 - 1180 Strong Asymmetric C-O-C Stretch (Furan ring)
~ 1100 - 1020MediumSymmetric C-O-C Stretch (Furan ring)
~ 900 - 675MediumOut-of-plane C-H Bending (Aromatic ring substitution)

Note: The values presented are predictive and may vary slightly based on the sample state (e.g., solid, liquid), solvent, and instrument resolution.

Experimental Protocol: Acquiring the FTIR Spectrum

This section outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet technique.

3.1 Materials and Equipment

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared lamp

  • This compound sample

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Spatula and weighing paper

3.2 Procedure

  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample chamber is empty.

    • Run a background scan to acquire the spectrum of the ambient atmosphere (H₂O and CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Gently heat the mortar, pestle, and KBr under an IR lamp to remove any adsorbed moisture. Allow to cool to room temperature in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 150-200 mg of dry FTIR-grade KBr.

    • Combine the sample and KBr in the agate mortar.

    • Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or translucent pellet.

    • Carefully release the pressure and retrieve the KBr pellet from the die.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

3.3 Data Processing

  • Perform a baseline correction on the acquired spectrum to ensure all peaks originate from a flat baseline.

  • Use the peak-picking function of the software to label the precise wavenumber (cm⁻¹) of the absorption maxima.

  • Correlate the observed peaks with the expected frequencies (Table in Section 2.0) to confirm the identity and purity of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using FTIR spectroscopy.

FTIR_Workflow start Start: Obtain Sample (this compound) prep Sample Preparation (KBr Pellet Method) start->prep sample_scan Acquire Sample Spectrum (FTIR Analysis) prep->sample_scan background Acquire Background Spectrum (Empty Chamber) background->sample_scan Subtract process Data Processing (Baseline Correction, Peak Picking) sample_scan->process interpret Spectral Interpretation process->interpret correlate Correlate Peaks with Functional Groups - C=O (Aldehyde) - C-O-C (Furan) - C=N (Pyridine) interpret->correlate report Final Report: Structural Confirmation interpret->report

Caption: Workflow for FTIR analysis of this compound.

References

Mass Spectrometric Characterization of Furo[3,2-b]pyridine-6-carbaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of Furo[3,2-b]pyridine-6-carbaldehyde, a heterocyclic compound of increasing interest in medicinal chemistry and drug development.[1][2] As a critical quality attribute, unequivocal structural confirmation and purity assessment are paramount. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose.[3][4][5] This document details optimized protocols, discusses the rationale behind instrumental choices, and elucidates the predictable fragmentation pathways of the title compound. It is intended to serve as a practical resource for researchers, scientists, and professionals involved in the characterization of novel pharmaceutical agents.

Introduction: The Significance of Furo[3,2-b]pyridine Scaffolds

The Furo[3,2-b]pyridine core is a privileged scaffold in modern medicinal chemistry, appearing in a variety of compounds investigated for therapeutic potential, including kinase inhibitors.[1][2] The aldehyde functional group at the 6-position of this compound (Figure 1) provides a versatile synthetic handle for the elaboration of more complex molecular architectures. Accurate mass determination and structural elucidation are therefore foundational steps in any research and development program involving this entity. Mass spectrometry is an indispensable tool for providing this crucial data, from early discovery and synthesis confirmation to metabolism and impurity profiling in later developmental stages.[3][6]

Figure 1: Structure of this compound

PropertyValueSource
Chemical Formula C₈H₅NO₂[7][8]
Molecular Weight 147.13 g/mol [8]
CAS Number 227939-48-2[7][9]

Mass Spectrometry Methodologies: A Strategic Approach

The selection of an appropriate mass spectrometry workflow is dictated by the analytical question at hand—be it simple confirmation of molecular weight, detailed structural elucidation, or quantification in a complex matrix. Mass spectrometry is a cornerstone technique in the structure elucidation of small molecules.[4]

Sample Preparation and Introduction

For direct infusion analysis, this compound, a solid at room temperature, should be dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture thereof with water. For analysis of complex mixtures or for quantitative studies, coupling with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is standard practice.[3][6]

Ionization Techniques: Choosing the Right Tool

The choice of ionization technique is critical as it must generate gas-phase ions from the analyte with sufficient efficiency and minimal unwanted degradation.

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV).[10] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[10] While this can make identifying the molecular ion challenging for some compounds, the resulting fragmentation pattern is a rich fingerprint that is highly valuable for structural confirmation and library matching. Aromatic systems like the Furo[3,2-b]pyridine core tend to produce relatively stable molecular ions even under EI conditions.[11]

Electrospray Ionization (ESI) is a "soft" ionization technique, ideal for generating intact protonated molecules, [M+H]⁺, with minimal fragmentation.[12][13] This is particularly useful for unambiguous determination of the molecular weight.[13] Given the presence of a basic nitrogen atom in the pyridine ring, this compound is expected to ionize efficiently in positive ion mode ESI. It is worth noting that aromatic aldehydes analyzed with methanol as a solvent can sometimes form [M+15]⁺ adducts through in-source reactions, a phenomenon that can be diagnostically useful.[14]

Mass Analyzers: Resolving and Detecting Ions

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[15][16]

A quadrupole mass analyzer acts as a mass filter, allowing only ions of a specific m/z to pass through to the detector at any given time.[15][17][18] By scanning the applied radio frequency and DC voltages, a full mass spectrum can be generated. Quadrupole instruments are robust, relatively low-cost, and are the workhorses of many quantitative applications, particularly in triple quadrupole (QqQ) configurations for tandem mass spectrometry (MS/MS).[3][17][19]

A Time-of-Flight (TOF) analyzer separates ions based on the time it takes them to travel through a field-free drift tube.[20][21][22] Lighter ions travel faster and reach the detector first.[16][20] TOF analyzers are known for their high mass accuracy, high resolution, and rapid scanning capabilities, making them ideal for determining the elemental composition of an unknown compound and for use with high-resolution chromatography.[4][21]

Experimental Protocols

Protocol 1: EI-GC-MS for Structural Confirmation
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • GC Separation:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Analysis:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

Protocol 2: ESI-LC-MS/MS for Molecular Weight and Fragment Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Separation:

    • Column: C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Analysis:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

    • MS1 Scan Range: m/z 50-400.

    • MS/MS (Tandem MS): Select the [M+H]⁺ ion (m/z 148.04) for collision-induced dissociation (CID).[23][24] Vary collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Fragmentation Analysis: Deciphering the Spectrum

While specific experimental data for this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of aromatic aldehydes and furo-pyridine systems.[25][26][27]

Predicted EI Fragmentation

Under EI conditions, the molecular ion (M⁺˙) at m/z 147 is expected to be prominent due to the stability of the aromatic system.[11] Key fragmentation pathways include:

  • Loss of a hydrogen radical (-H˙): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 146 ([M-1]⁺).[26] This peak is often very intense in aromatic aldehydes.[26]

  • Loss of carbon monoxide (-CO): Following the loss of H˙, the acylium ion can lose CO to yield a furo-pyridyl cation at m/z 118 ([M-1-28]⁺).

  • Loss of the aldehyde group (-CHO): Direct cleavage of the aldehyde group can result in a fragment at m/z 118 ([M-29]⁺).

  • Furan Ring Fragmentation: The furan moiety can lose CO, leading to a fragment at m/z 119 .[25]

  • Pyridine Ring Fragmentation: Cleavage of the pyridine ring often involves the loss of hydrogen cyanide (HCN), which could lead to fragments at m/z 91 (from m/z 118) or m/z 92 (from m/z 119).[25]

Predicted ESI-MS/MS Fragmentation

In ESI-MS/MS, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 148 . The fragmentation will be initiated from this even-electron species.

  • Loss of Carbon Monoxide (-CO): The most likely initial fragmentation is the loss of a neutral CO molecule from the protonated aldehyde, yielding a prominent fragment ion at m/z 120 .

  • Subsequent Fragmentation: The fragment at m/z 120 can further fragment by losing HCN, resulting in an ion at m/z 93 .

Visualizing the Workflow and Fragmentation

The following diagrams, generated using DOT language, illustrate the analytical workflow and the proposed fragmentation pathways.

G cluster_workflow Mass Spectrometry Workflow Analyte This compound (in solution) IonSource Ionization Source (ESI or EI) Analyte->IonSource MassAnalyzer Mass Analyzer (Quadrupole or TOF) IonSource->MassAnalyzer Gas-Phase Ions Detector Detector MassAnalyzer->Detector Separated Ions (m/z) DataSystem Data System (Mass Spectrum) Detector->DataSystem G M_ion [M]+• m/z 147 M_minus_1 [M-H]+ m/z 146 M_ion->M_minus_1 - H• M_minus_29 [M-CHO]+ m/z 118 M_ion->M_minus_29 - CHO• M_minus_CO [M-CO]+• m/z 119 M_ion->M_minus_CO - CO M_minus_CO_H [M-H-CO]+ m/z 118 M_minus_1->M_minus_CO_H - CO F91 m/z 91 M_minus_CO_H->F91 - HCN F92 m/z 92 M_minus_CO->F92 - HCN G MH_ion [M+H]+ m/z 148 MH_minus_CO [M+H-CO]+ m/z 120 MH_ion->MH_minus_CO - CO F93 m/z 93 MH_minus_CO->F93 - HCN

References

An In-Depth Technical Guide to the Synthesis of Furo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Furo[3,2-b]pyridine-6-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic pathways leading to this valuable molecule. We will delve into the strategic construction of the core furo[3,2-b]pyridine scaffold and explore scientifically robust methods for the introduction of the C-6 carbaldehyde functionality. This document is intended to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is recognized as a privileged scaffold in drug discovery. Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for interacting with various biological targets.[1] Derivatives of this heterocyclic system have demonstrated potent activities as kinase inhibitors and modulators of crucial signaling pathways implicated in oncology and other diseases.[1] The introduction of a carbaldehyde group at the 6-position provides a versatile handle for further synthetic transformations, allowing for the construction of complex molecular architectures and the exploration of extensive structure-activity relationships (SAR).

Strategic Approaches to the Furo[3,2-b]pyridine Core

The synthesis of the furo[3,2-b]pyridine nucleus is the foundational step in accessing the target carbaldehyde. The most prevalent and efficient strategies involve the construction of the furan ring onto a pre-existing, suitably functionalized pyridine core.

Sonogashira Cross-Coupling and Heteroannulation: A Powerful Tandem

A cornerstone in the synthesis of 2-substituted furo[3,2-b]pyridines is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[1] This approach typically involves the coupling of a terminal alkyne with a pyridine derivative bearing a halogen and a hydroxyl group in a vicinal relationship, such as 3-chloro-2-hydroxypyridine. The initial carbon-carbon bond formation is followed by an intramolecular cyclization (heteroannulation) to construct the furan ring in a one-pot fashion.[1][2]

The causality behind this experimental choice lies in the reliability and broad substrate scope of the Sonogashira coupling. The subsequent intramolecular cyclization is often facile, driven by the proximity of the newly introduced alkynyl group and the hydroxyl moiety.

Diagram 1: General Sonogashira Coupling and Heteroannulation Pathway

G Start Substituted Pyridine (e.g., 3-Halo-2-hydroxypyridine) Coupling Sonogashira Coupling (Pd/Cu catalysis, Base) Start->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Intermediate Alkynyl Pyridine Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization (Base or Heat) Intermediate->Cyclization Product 2-Substituted Furo[3,2-b]pyridine Cyclization->Product

Caption: Sonogashira coupling followed by cyclization.

Proposed Synthesis Pathway for this compound

Step 1: Synthesis of the Furo[3,2-b]pyridine Core

The synthesis of the parent furo[3,2-b]pyridine can be achieved through a Sonogashira coupling of a suitable pyridine precursor with a protected acetylene, followed by deprotection and cyclization.

Diagram 2: Proposed Synthesis of the Furo[3,2-b]pyridine Core

G cluster_step1 Step 1: Core Synthesis 3-Bromo-2-hydroxypyridine 3-Bromo-2-hydroxypyridine Sonogashira Coupling Sonogashira Coupling 3-Bromo-2-hydroxypyridine->Sonogashira Coupling Trimethylsilylacetylene, Pd(PPh3)4, CuI, Et3N 2-Hydroxy-3-((trimethylsilyl)ethynyl)pyridine 2-Hydroxy-3-((trimethylsilyl)ethynyl)pyridine Sonogashira Coupling->2-Hydroxy-3-((trimethylsilyl)ethynyl)pyridine Intermediate A Deprotection & Cyclization Deprotection & Cyclization 2-Hydroxy-3-((trimethylsilyl)ethynyl)pyridine->Deprotection & Cyclization K2CO3, MeOH Furo[3,2-b]pyridine Furo[3,2-b]pyridine Deprotection & Cyclization->Furo[3,2-b]pyridine

Caption: Synthesis of the Furo[3,2-b]pyridine core.

Step 2: Formylation of the Furo[3,2-b]pyridine Core at the C-6 Position

With the furo[3,2-b]pyridine core in hand, the next critical step is the introduction of the carbaldehyde group at the 6-position. The electronic nature of the furo[3,2-b]pyridine system, with its electron-rich furan ring and electron-deficient pyridine ring, suggests that electrophilic aromatic substitution will likely occur on the pyridine ring. The Vilsmeier-Haack reaction is a prime candidate for this transformation, as it is a powerful method for the formylation of electron-rich and moderately activated aromatic and heteroaromatic compounds.

The Vilsmeier-Haack reagent, typically a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a relatively mild electrophile, which can allow for regioselective formylation. In the case of furo[3,2-b]pyridine, the C-6 position is electronically analogous to the C-3 position of pyridine, a known position for electrophilic attack under certain conditions.

G cluster_step2 Step 2: Formylation Furo[3,2-b]pyridine Furo[3,2-b]pyridine Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Furo[3,2-b]pyridine->Vilsmeier-Haack Reaction POCl3, DMF Iminium Salt Intermediate Iminium Salt Intermediate Vilsmeier-Haack Reaction->Iminium Salt Intermediate Hydrolysis Hydrolysis Iminium Salt Intermediate->Hydrolysis H2O workup This compound This compound Hydrolysis->this compound

References

The Rise of Furo[3,2-b]pyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility is perpetual. Among the myriad of heterocyclic compounds, the Furo[3,2-b]pyridine core has emerged as a "privileged scaffold," demonstrating significant potential in the development of new therapeutics, particularly in oncology. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological evaluation of novel Furo[3,2-b]pyridine derivatives.

The unique structural and electronic properties of the Furo[3,2-b]pyridine nucleus make it a versatile starting point for the design of potent and selective modulators of various biological targets.[1][2] This guide delves into the quantitative biological data of promising derivatives, detailed experimental protocols for their synthesis and evaluation, and the key signaling pathways they modulate.

Quantitative Biological Activity

Furo[3,2-b]pyridine derivatives have demonstrated significant potential as both anticancer agents and specific kinase inhibitors. The following tables summarize the in vitro biological activity of several key derivatives.

Table 1: Anticancer Activity of Furo[3,2-b]pyridine and Related Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1HCT-116 (Colon)31.3[1]
MCF-7 (Breast)25.1[1]
HepG2 (Liver)22.7[1]
A549 (Lung)40.2[1]
Compound 4HCT-116 (Colon)35.5[1]
MCF-7 (Breast)19.3[1]
HepG2 (Liver)40.5[1]
A549 (Lung)55.6[1]
Compound 11HCT-116 (Colon)33.3[1]
MCF-7 (Breast)22.4[1]
HepG2 (Liver)24.1[1]
A549 (Lung)44.5[1]
Compound 14HCT-116 (Colon)45.6[1]
MCF-7 (Breast)33.3[1]
HepG2 (Liver)44.8[1]
A549 (Lung)70.7[1]
Doxorubicin (Control)HCT-116 (Colon)40.0[1]
MCF-7 (Breast)64.8[1]
HepG2 (Liver)24.7[1]
A549 (Lung)58.1[1]

Table 2: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
MU1210CLK18[3][4]
CLK220[3][4]
CLK412[3][4]
MU135HIPK1248[4]
HIPK2119[4]
HIPK3476[4]
MU1787HIPK1285[4]
HIPK2123[4]
HIPK3283[4]
Compound 16bBtk139[4]
PI3Kδ275[4]

Key Signaling Pathways

Furo[3,2-b]pyridine derivatives have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.

Kinase Inhibition

A significant number of Furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, including Cdc-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and Cyclin-Dependent Kinase 2 (CDK2).[1][3]

CLK Signaling Pathway

CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[5][6] Inhibition of CLKs by Furo[3,2-b]pyridine derivatives can disrupt this process, leading to aberrant splicing and ultimately apoptosis in cancer cells.[1]

CLK_Signaling_Pathway cluster_nucleus Nucleus CLK CLK2 SR_proteins SR Proteins (unphosphorylated) CLK->SR_proteins Phosphorylates pSR_proteins SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome Promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA mature mRNA pre_mRNA->mRNA Furo_pyridine Furo[3,2-b]pyridine Derivative Furo_pyridine->CLK Inhibits

Caption: CLK2 Signaling and Inhibition by Furo[3,2-b]pyridine Derivatives.

CDK2 Signaling Pathway

CDK2, in complex with cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[7][8] Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell proliferation.

CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression CyclinE_CDK2 Cyclin E / CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb S_phase_genes S-Phase Genes E2F->S_phase_genes Activates G1_S_transition G1/S Transition S_phase_genes->G1_S_transition Promotes Furo_pyridine Furo[3,2-b]pyridine Derivative Furo_pyridine->CyclinE_CDK2 Inhibits

Caption: CDK2/Cyclin E Pathway and its Inhibition.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[9][10] Some Furo[3,2-b]pyridine derivatives have been identified as potent modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[2][11]

Hedgehog_Signaling_Pathway cluster_Hh_pathway Hedgehog Signaling Hh_ligand Hedgehog Ligand (Shh) PTCH1 PTCH1 Hh_ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) Target_Genes Target Gene Expression GLI_A->Target_Genes Activates Furo_pyridine Furo[3,2-b]pyridine Derivative Furo_pyridine->SMO Modulates

Caption: Hedgehog Signaling Pathway Modulation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of drug discovery. The following sections provide generalized methodologies for the synthesis of the Furo[3,2-b]pyridine core and for key biological assays.

Synthesis of Furo[3,2-b]pyridine Core

Several synthetic strategies have been developed to construct the Furo[3,2-b]pyridine nucleus.[1] A common and effective method is the ultrasound-assisted Sonogashira coupling followed by heteroannulation.[1][12]

General Procedure for Ultrasound-Assisted Sonogashira Coupling:

  • To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.[1]

  • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine.[1]

Synthesis_Workflow start Start Materials: 3-chloro-2-hydroxypyridine Terminal Alkyne reaction Sonogashira Coupling (Pd/C, CuI, PPh3, Et3N, EtOH) Ultrasound Irradiation start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Solvent Removal (Reduced Pressure) monitoring->workup Complete purification Column Chromatography (Silica Gel) workup->purification product 2-Substituted Furo[3,2-b]pyridine purification->product

Caption: General Synthetic Workflow for Furo[3,2-b]pyridines.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the Furo[3,2-b]pyridine derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

In Vitro Kinase Inhibition Assay

The inhibitory activity of Furo[3,2-b]pyridine derivatives against specific kinases is determined using in vitro kinase assays.

General Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate peptide, and the Furo[3,2-b]pyridine derivative at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.

  • Detection: Detect the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For other methods, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA-based format.

  • IC50 Determination: Calculate the IC50 value from the inhibitor concentration-response curve.

Conclusion

The Furo[3,2-b]pyridine scaffold represents a highly promising and "privileged" structure in the field of drug discovery. Its derivatives have demonstrated potent and selective inhibitory activities against a range of clinically relevant targets, particularly protein kinases and components of the Hedgehog signaling pathway. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics. This technical guide provides a foundational resource for researchers dedicated to exploring the full therapeutic potential of this remarkable heterocyclic system.

References

The Furo[3,2-b]pyridine Scaffold: A Privileged Core for Targeted Biological Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-b]pyridine core, a bicyclic heteroaromatic system, has emerged as a scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and the unique electronic distribution arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring provide a versatile platform for the design of potent and selective modulators of various biological targets. This technical guide offers a comprehensive overview of the biological potential of the Furo[3,2-b]pyridine scaffold, with a focus on its anticancer, kinase inhibitory, and antimicrobial activities. Detailed experimental methodologies and visualizations of key signaling pathways are provided to support further research and development in this promising area.

Kinase Inhibitory Activity

The Furo[3,2-b]pyridine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[1][2] Derivatives of this core have demonstrated significant activity against several kinases implicated in oncology and other diseases.[3][4]

Table 1: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
Compound IDTarget Kinase(s)IC50 (nM)Reference(s)
MU1210 CLK18[3]
CLK220[3]
CLK412[3]
Compound 16b Btk139[4]
PI3Kδ275[4]
MU135 HIPK1248[4]
HIPK2119[4]
HIPK3476[4]
MU1787 HIPK1285[4]
HIPK2123[4]
HIPK3283[4]

Anticancer Potential

The modulation of key signaling pathways by Furo[3,2-b]pyridine derivatives translates to significant anticancer activity in various cancer cell lines. The cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Furo[3,2-b]pyridine and Related Derivatives
Compound/DrugCell LineCancer TypeIC50 (µM)Reference(s)
Furo[2,3-b]pyridine derivative 7 Neuro-2aNeuroblastoma5.8
Furo[2,3-b]pyridine derivative 12a Neuro-2aNeuroblastoma3.6
Furo[3,2-b]indole derivative 10a A498Renal CancerNot Specified
Doxorubicin MCF-7Breast Cancer~2.35 - 4.57
Doxorubicin HCT-116Colon Cancer~2.11
Doxorubicin HeLaCervical Cancer~2.35

Antimicrobial and Antiviral Activities

While research has predominantly focused on the anticancer and kinase inhibitory potential of the Furo[3,2-b]pyridine scaffold, the broader class of pyridine-containing heterocycles has demonstrated notable antimicrobial and antiviral activities. This suggests a potential avenue for the exploration of Furo[3,2-b]pyridine derivatives as novel anti-infective agents.

Table 3: Antimicrobial and Antiviral Activity of Selected Pyridine Derivatives (for comparative context)
Compound TypeOrganism/VirusActivity Metric (µg/mL or µM)Reference(s)
Annulated Furo[3'',2'':6',7']Chromeno[3',4':4,5]Furo[3,2-b]PyridinesS. aureus, B. subtilis, S. typhimurium, E. coli, C. albicans, A. fumigatusZone of inhibition (mm)[5]
Furo[3,2-c]pyridine derivativesXanthomonas sp., Erwinia amylovora, Pyrenophora avenae, Fusarium graminearumModerate to good activity[6]
Thieno[3,2-d]pyrimidine, Furo[3,2-d]pyrimidine, Pyrrolo[3,2-d]pyrimidineRespiratory Syncytial Virus (RSV)EC50 = 0.208 µM

Key Signaling Pathways

Furo[3,2-b]pyridine derivatives have been shown to modulate critical signaling pathways involved in cell growth, proliferation, and development, namely the Cdc-like kinase (CLK) and Hedgehog (Hh) signaling pathways.

CLK_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome splicing SR Proteins (inactive) SR Proteins (inactive) SR Proteins (active) SR Proteins (active) SR Proteins (active)->Spliceosome assembly Mature mRNA Mature mRNA Spliceosome->Mature mRNA CLKs CLKs (CLK1, CLK2, CLK4) CLKs->SR Proteins (inactive) phosphorylation CLKs->SR Proteins (inactive) phosphorylation Furo[3,2-b]pyridine\nInhibitor Furo[3,2-b]pyridine Inhibitor Furo[3,2-b]pyridine\nInhibitor->CLKs

Caption: CLK Signaling Pathway Inhibition.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters Target Gene\nExpression Target Gene Expression GLI->Target Gene\nExpression activates Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 binds Furo[3,2-b]pyridine\nModulator Furo[3,2-b]pyridine Modulator Furo[3,2-b]pyridine\nModulator->SMO modulates

Caption: Hedgehog Signaling Pathway Modulation.

Experimental Protocols

General Experimental Workflow

The evaluation of Furo[3,2-b]pyridine derivatives typically follows a standardized workflow from initial screening to mechanistic studies.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization cluster_mechanistic Mechanistic Studies Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies SAR Studies SAR Studies Dose-Response Studies->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound In Vitro Assays In Vitro Assays (e.g., Kinase, Apoptosis) Lead Compound->In Vitro Assays Cell-Based Assays Cell-Based Assays (e.g., Cell Cycle, Western Blot) In Vitro Assays->Cell-Based Assays In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models

Caption: General Experimental Workflow.

Detailed Methodology: Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of Furo[3,2-b]pyridine derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the Furo[3,2-b]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Detailed Methodology: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantification of apoptosis induced by Furo[3,2-b]pyridine derivatives using flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with the Furo[3,2-b]pyridine derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Detailed Methodology: Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in response to treatment with Furo[3,2-b]pyridine derivatives.

  • Cell Treatment: Treat cells with the compounds of interest as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Detailed Methodology: TR-FRET Kinase Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of Furo[3,2-b]pyridine derivatives against a specific kinase.

  • Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled substrate (e.g., fluorescein-labeled), and ATP in kinase assay buffer. Prepare serial dilutions of the Furo[3,2-b]pyridine inhibitor.

  • Kinase Reaction: In a 384-well plate, add the kinase and the inhibitor dilutions. Initiate the reaction by adding the ATP and fluorescent substrate mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA. Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • TR-FRET Measurement: Incubate for 60 minutes at room temperature to allow for antibody binding. Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~520 nm for fluorescein and ~615 nm for terbium).

  • Data Analysis: Calculate the ratio of the acceptor (520 nm) to the donor (615 nm) emission. The inhibition of kinase activity results in a decrease in the TR-FRET ratio. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The Furo[3,2-b]pyridine scaffold represents a highly versatile and privileged core in modern medicinal chemistry. Its derivatives have demonstrated significant potential as potent and selective kinase inhibitors, anticancer agents, and modulators of key developmental pathways. The structured presentation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows in this guide are intended to facilitate further research and accelerate the development of novel therapeutics based on this promising heterocyclic system. The continued exploration of the structure-activity relationships of Furo[3,2-b]pyridine analogs holds great promise for the discovery of next-generation targeted therapies.

References

Furo[3,2-b]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities. Its rigid, planar structure and unique electronic properties make it an attractive framework for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with the furo[3,2-b]pyridine core, with a focus on its applications in oncology and kinase inhibition.

Synthetic Strategies

The construction of the furo[3,2-b]pyridine nucleus is most commonly achieved through a one-pot reaction involving a Sonogashira cross-coupling followed by an intramolecular cyclization (heteroannulation).[1] Another key method involves copper-catalyzed oxidative cyclization.[2][3][4]

Sonogashira Coupling and Intramolecular Cyclization

A prevalent method for synthesizing 2-substituted furo[3,2-b]pyridines involves the reaction of a 3-chloro-2-hydroxypyridine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex (e.g., 10% Pd/C or Pd(CF3COO)2) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base such as triethylamine (Et3N) and a phosphine ligand like triphenylphosphine (PPh3).[1][5] The reaction can be facilitated by ultrasound irradiation.[5]

A general experimental workflow for this synthesis is depicted below:

G Experimental Workflow: Sonogashira Coupling and Cyclization cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up and Purification reagent1 3-chloro-2-hydroxypyridine mix Mix Reagents in Solvent reagent1->mix reagent2 Terminal Alkyne reagent2->mix catalyst Pd/Cu Catalyst catalyst->mix base Base (e.g., Et3N) base->mix react Reaction Conditions (e.g., Ultrasound/Heat) mix->react evaporation Solvent Evaporation react->evaporation purification Column Chromatography evaporation->purification product 2-Substituted Furo[3,2-b]pyridine purification->product

Caption: General workflow for the synthesis of 2-substituted furo[3,2-b]pyridines.

Biological Activities

Furo[3,2-b]pyridine derivatives have demonstrated a broad range of biological activities, with a significant focus on their potential as anticancer agents and kinase inhibitors.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of furo[3,2-b]pyridine derivatives against various cancer cell lines. For instance, certain derivatives have shown encouraging growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines.[6]

Table 1: Cytotoxic Activity of Furo[3,2-b]pyridine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Derivative 3bMDA-MB-231Not SpecifiedEncouraging Growth Inhibition[6]
Derivative 3bMCF-7Not SpecifiedEncouraging Growth Inhibition[6]
Furopyridone 4cKYSE70 (Esophageal)MTT Assay1.329 (48h)[7]
Furopyridone 4cKYSE150 (Esophageal)MTT Assay0.655 (48h)[7]
MU1210MCF-7Cell Viability4.6[8]
Kinase Inhibition

The furo[3,2-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. Key targets include Cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[8][9]

Table 2: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
MU1210CLK18[4][8]
CLK220[4][8]
CLK412[4][8]
MU135HIPK1248[9]
HIPK2119[9]
HIPK3476[9]
MU1787HIPK1285[9]
HIPK2123[9]
HIPK3283[9]

Signaling Pathway: CLK Inhibition

CLKs are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Inhibition of CLKs by furo[3,2-b]pyridine derivatives can modulate alternative splicing, a process often dysregulated in cancer.[4]

G CLK Signaling Pathway and Inhibition CLK CLK SR_Proteins SR Proteins CLK->SR_Proteins Phosphorylates Phospho_SR Phosphorylated SR Proteins Spliceosome Spliceosome Assembly Phospho_SR->Spliceosome Splicing Alternative Splicing Spliceosome->Splicing Furo_Pyridine Furo[3,2-b]pyridine Inhibitor Furo_Pyridine->CLK Inhibits

Caption: Inhibition of CLK-mediated phosphorylation of SR proteins.

Hedgehog Pathway Modulation

Certain kinase-inactive furo[3,2-b]pyridine derivatives have been identified as sub-micromolar modulators of the Hedgehog (Hh) signaling pathway.[2][3][4] The Hh pathway is critical in embryonic development and its aberrant activation is implicated in several cancers. These compounds are thought to act downstream of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[10]

Signaling Pathway: Hedgehog Pathway Modulation

G Hedgehog Signaling Pathway Modulation Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds & Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Furo_Pyridine Furo[3,2-b]pyridine Modulator Furo_Pyridine->GLI_A Modulates

Caption: Modulation of the Hedgehog signaling pathway by furo[3,2-b]pyridine derivatives.

Experimental Protocols

Synthesis of 2-Substituted Furo[3,2-b]pyridines via Ultrasound-Assisted Sonogashira Coupling[5]
  • Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.

  • Reaction: Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

MTT Assay for Cytotoxicity[7]
  • Cell Seeding: Seed cancer cells (e.g., KYSE70, KYSE150) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furo[3,2-b]pyridine derivative and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (Generic Protocol)
  • Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase (e.g., CLK1, HIPK2), a suitable substrate, and ATP in an appropriate kinase buffer.

  • Inhibitor Addition: Add the furo[3,2-b]pyridine derivative at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature for a specific time.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods such as:

    • Radiometric assays: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based assays (e.g., TR-FRET): Using antibodies to detect the phosphorylated substrate.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

G Experimental Workflow: In Vitro Kinase Assay cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions mix Mix Kinase, Substrate, and Inhibitor reagents->mix initiate Initiate with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop measure Measure Activity (Luminescence/Fluorescence/Radioactivity) stop->measure plot Plot % Inhibition vs. [Inhibitor] measure->plot calculate Calculate IC50 plot->calculate

References

An In-Depth Technical Guide to the Synthesis of Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] As a rigid, planar bioisostere of indole and benzofuran, it offers a unique electronic profile arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring.[2] This structural motif has proven to be a "privileged scaffold," enabling the design of potent and selective modulators for various biological targets, particularly protein kinases.[1][3] Furo[3,2-b]pyridine derivatives have shown promise as inhibitors of Cdc-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and modulators of the Hedgehog signaling pathway, which are crucial in oncology research.[1][3]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing the furo[3,2-b]pyridine nucleus. It delves into the mechanistic underpinnings of these methods, offers field-proven experimental protocols, and presents a comparative analysis to aid researchers in selecting the optimal route for their specific applications.

Core Synthetic Strategies: Building the Fused Ring System

The construction of the furo[3,2-b]pyridine core is typically achieved by forming the furan ring onto a pre-existing, functionalized pyridine backbone.[1][2] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The most prevalent and versatile methods involve transition-metal-catalyzed cross-coupling reactions followed by an intramolecular cyclization (heteroannulation).

A generalized workflow illustrating these convergent strategies is depicted below.

G cluster_starters Pyridine Precursors cluster_alkyne Coupling Partner cluster_intermediate Key Intermediate cluster_product Final Product 2-Halo-3-hydroxypyridine 2-Halo-3-hydroxypyridine 2-Alkynyl-3-hydroxypyridine 2-Alkynyl-3-hydroxypyridine 2-Halo-3-hydroxypyridine->2-Alkynyl-3-hydroxypyridine Sonogashira Coupling Pyridine N-oxide Pyridine N-oxide Pyridine N-oxide->2-Alkynyl-3-hydroxypyridine Metal-Mediated Coupling 2-Amino-3-halopyridine 2-Amino-3-halopyridine 2-Amino-3-halopyridine->2-Alkynyl-3-hydroxypyridine Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->2-Alkynyl-3-hydroxypyridine Furo[3,2-b]pyridine Furo[3,2-b]pyridine 2-Alkynyl-3-hydroxypyridine->Furo[3,2-b]pyridine Intramolecular Cyclization

Caption: Key synthetic pathways to the furo[3,2-b]pyridine core.

Methodology 1: Sonogashira Coupling Followed by Intramolecular Cyclization

This is arguably the most powerful and widely adopted strategy for synthesizing 2-substituted furo[3,2-b]pyridines. The sequence involves a palladium- and copper-cocatalyzed Sonogashira cross-coupling of a terminal alkyne with a functionalized pyridine, followed by an intramolecular cyclization to form the furan ring.[1]

Mechanistic Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 3-chloro-2-hydroxypyridine) to form a Pd(II) complex.

    • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The desired 2-alkynyl-3-hydroxypyridine product is formed, regenerating the Pd(0) catalyst.

  • Copper Cycle:

    • A base deprotonates the terminal alkyne.

    • The resulting acetylide reacts with a Cu(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.[4]

Following the C-C bond formation, an intramolecular C-O bond formation (heteroannulation) occurs, often facilitated by the same basic conditions or by gentle heating, to construct the furan ring.[1][5]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_oxidative Ar-Pd(II)-X(L2) Pd0->Pd_oxidative Oxidative Addition (Ar-X) Pd_transmetal Ar-Pd(II)-C≡CR(L2) Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination (Product) Cu_acetylide Cu-C≡CR Pd_transmetal->Cu_acetylide Regenerates Cu(I) Alkyne H-C≡CR Alkyne->Cu_acetylide + Cu(I), -H+ Cu_acetylide->Pd_oxidative From Cu Cycle Base Base

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Field-Proven Experimental Protocol

The following one-pot protocol for the synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine demonstrates an efficient application of this methodology, enhanced by ultrasound irradiation.[5]

  • Reagents:

    • 3-chloro-2-hydroxypyridine (1.0 mmol)

    • Terminal alkyne (1.1 mmol)

    • 10% Palladium on Carbon (Pd/C)

    • Copper(I) Iodide (CuI)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

    • Ethanol (EtOH)

  • Procedure:

    • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

    • Subject the reaction mixture to ultrasound irradiation.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired 2-substituted furo[3,2-b]pyridine.[1]

This method provides direct, one-pot access to the target compounds and has been successfully applied to a range of terminal alkynes.[5]

Methodology 2: Annulation from Pyridine N-Oxides

Pyridine N-oxides are versatile precursors that offer alternative activation modes for the pyridine ring.[6][7] An efficient synthesis of benzofuro[3,2-b]pyridines utilizes a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.[1]

Causality Behind Experimental Choices
  • The N-Oxide Group: The N-oxide functional group activates the C-H bonds at the 2- and 6-positions of the pyridine ring, making them susceptible to metallation. It also serves as an internal oxidant in some catalytic cycles.

  • Palladium Catalyst: Palladium catalysts are uniquely effective at mediating C-H activation and subsequent C-C or C-O bond formation.

  • Deoxygenation: The resulting furo[3,2-b]pyridine N-oxide can be readily deoxygenated in a subsequent step to afford the final product, often in high yield.[1]

This approach provides excellent regioselectivity for the furan ring formation.

Methodology 3: Larock-type Heteroannulation

The Larock indole synthesis, a powerful palladium-catalyzed annulation of an o-iodoaniline and an alkyne, has conceptual analogues for the synthesis of other heterocyclic systems.[8][9] A similar strategy can be employed to construct the furo[3,2-b]pyridine scaffold.

This approach typically involves the reaction of a 2-alkynylpyridine with a suitable partner, although direct applications to furo[3,2-b]pyridines are less common than the Sonogashira/cyclization sequence. The regioselectivity of the annulation is a key consideration and can be influenced by a combination of steric, electronic, and coordinating effects of the substituents on the alkyne and the pyridine ring.[8]

Comparative Analysis of Synthetic Methods

MethodKey PrecursorCatalyst SystemKey AdvantagesKey Limitations
Sonogashira/Cyclization 2-Halo-3-hydroxypyridinePd(0)/Cu(I)High yields, broad substrate scope, one-pot procedures available.[5]Requires pre-functionalized pyridines; potential for alkyne homocoupling.
N-Oxide C-H Activation 3-Phenoxypyridine N-oxidePd(II)Excellent regioselectivity, utilizes C-H activation.[1]Requires an additional deoxygenation step; substrate scope may be limited.
Larock-type Annulation 2-AlkynylpyridinePd(0) or Pd(II)Convergent strategy.Regioselectivity can be an issue with unsymmetrical alkynes.[8]

Troubleshooting and Optimization

  • Problem: Low yield in Sonogashira coupling due to alkyne homocoupling (Glaser coupling).

    • Cause: This side reaction is primarily catalyzed by the copper co-catalyst.

    • Solution: Meticulously degas all solvents and reagents to remove oxygen. Run the reaction under a strict inert atmosphere (nitrogen or argon). Consider using "copper-free" Sonogashira conditions, which may require a different ligand or base system, though reaction times may be longer.[10]

  • Problem: Incomplete intramolecular cyclization, leaving the 2-alkynyl-3-hydroxypyridine intermediate.

    • Cause: Insufficient reaction time, temperature, or base strength.

    • Solution: Monitor the reaction by TLC or LC-MS. If the intermediate persists, extend the reaction time. A modest increase in temperature or the use of a stronger base (e.g., K₂CO₃ or Cs₂CO₃) can promote the final cyclization step.[10]

Conclusion and Future Outlook

The synthesis of the furo[3,2-b]pyridine scaffold is well-established, with the Sonogashira coupling followed by intramolecular cyclization standing out as the most robust and versatile strategy.[1][5] This method's tolerance for a wide range of functional groups on the alkyne partner allows for the generation of diverse compound libraries, which is critical for drug discovery programs.[3]

Future research will likely focus on developing more sustainable and efficient catalytic systems, such as those using earth-abundant metals or heterogeneous catalysts that can be easily recovered and reused. Furthermore, the development of novel C-H activation strategies that bypass the need for pre-functionalized pyridine starting materials will continue to be an area of intense investigation, promising more atom-economical and streamlined syntheses of this important heterocyclic core.

References

Methodological & Application

Application Note: A Multi-Step Synthesis of Furo[3,2-b]pyridine-6-carbaldehyde from 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furo[3,2-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development.[1] The fused furan and pyridine ring system forms a scaffold that is present in a variety of biologically active molecules, including potent kinase inhibitors.[2] Furo[3,2-b]pyridine-6-carbaldehyde is a key intermediate that allows for further functionalization to generate diverse libraries of compounds for screening and lead optimization. This application note provides a detailed protocol for a plausible multi-step synthesis of this compound, commencing from the readily available starting material, 3-hydroxypyridine. The described synthetic pathway involves nitration, chlorination, etherification, cyclization, and formylation steps.

Overall Synthetic Scheme

The synthesis of this compound from 3-hydroxypyridine is proposed to proceed through the following key steps:

Synthetic_Pathway A 3-Hydroxypyridine B 3-Hydroxy-2-nitropyridine A->B Nitration C 2-Chloro-3-hydroxy-5-nitropyridine B->C Chlorination D Ethyl 2-((2-chloro-5-nitropyridin-3-yl)oxy)acetate C->D Williamson Ether Synthesis E Furo[3,2-b]pyridin-6-amine D->E Reductive Cyclization F Furo[3,2-b]pyridine E->F Deamination G This compound F->G Vilsmeier-Haack Formylation

Caption: Proposed synthetic workflow for this compound.

Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that these are literature-derived or estimated yields and may vary depending on experimental conditions.

StepProductStarting MaterialReagentsYield (%)
13-Hydroxy-2-nitropyridine3-HydroxypyridineKNO₃, Acetic Anhydride, Ethyl Acetate~90%[3]
22-Chloro-3-hydroxy-5-nitropyridine3-Hydroxy-2-nitropyridineN-Chlorosuccinimide (NCS)Estimated 70-80%
3Ethyl 2-((2-chloro-5-nitropyridin-3-yl)oxy)acetate2-Chloro-3-hydroxy-5-nitropyridineEthyl chloroacetate, K₂CO₃, AcetoneEstimated 80-90%
4Furo[3,2-b]pyridin-6-amineEthyl 2-((2-chloro-5-nitropyridin-3-yl)oxy)acetateFe, Acetic AcidEstimated 60-70%
5Furo[3,2-b]pyridineFuro[3,2-b]pyridin-6-amineNaNO₂, H₃PO₂Estimated 50-60%
6This compoundFuro[3,2-b]pyridinePOCl₃, DMFHigh[4]

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-nitropyridine

This protocol is adapted from a patented procedure for the nitration of 3-hydroxypyridine.[3]

  • Reaction Setup: To a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, add 3-hydroxypyridine (10.0 g, 105 mmol), ethyl acetate (80 mL), potassium nitrate (KNO₃, 4.2 g, 42 mmol), and acetic anhydride (21 mL, 210 mmol).

  • Reaction: Heat the mixture to 45°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and wash it with ethyl acetate (2 x 50 mL). Adjust the pH of the combined filtrate to neutral using a saturated sodium hydroxide (NaOH) solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Treat the combined organic extracts with activated carbon and reflux for 1 hour. Cool the mixture, filter, and dry the filtrate over anhydrous magnesium sulfate. Concentrate the solvent under reduced pressure and dry the resulting solid in an oven to afford 3-hydroxy-2-nitropyridine.

Step 2: Synthesis of 2-Chloro-3-hydroxy-5-nitropyridine

This protocol is a proposed method based on standard chlorination procedures for activated pyridine rings.

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2-nitropyridine (10.0 g, 71.4 mmol) in a suitable solvent such as acetonitrile (150 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (10.5 g, 78.5 mmol) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require gentle heating to proceed to completion.

  • Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-chloro-3-hydroxy-5-nitropyridine.

Step 3: Synthesis of Ethyl 2-((2-chloro-5-nitropyridin-3-yl)oxy)acetate

This procedure is based on the Williamson ether synthesis.[5][6]

  • Reaction Setup: To a solution of 2-chloro-3-hydroxy-5-nitropyridine (10.0 g, 57.3 mmol) in acetone (200 mL), add anhydrous potassium carbonate (K₂CO₃, 15.8 g, 114.6 mmol) and ethyl chloroacetate (9.3 mL, 85.9 mmol).

  • Reaction: Reflux the reaction mixture with vigorous stirring for 12-18 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 4: Synthesis of Furo[3,2-b]pyridin-6-amine

This step involves a reductive cyclization. The nitro group is reduced to an amine, which then likely facilitates the intramolecular cyclization to form the furan ring.

  • Reaction Setup: In a round-bottom flask, suspend ethyl 2-((2-chloro-5-nitropyridin-3-yl)oxy)acetate (10.0 g, 38.4 mmol) and iron powder (10.7 g, 192 mmol) in a mixture of ethanol (150 mL) and acetic acid (50 mL).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Furo[3,2-b]pyridin-6-amine. Purify by column chromatography.

Step 5: Synthesis of Furo[3,2-b]pyridine

This step involves the deamination of the amino group, which can be achieved via a Sandmeyer-type reaction.[7][8]

  • Diazotization: Dissolve Furo[3,2-b]pyridin-6-amine (5.0 g, 37.3 mmol) in a mixture of water (50 mL) and concentrated sulfuric acid (10 mL) at 0-5°C. Add a solution of sodium nitrite (NaNO₂, 2.8 g, 41.0 mmol) in water (10 mL) dropwise, maintaining the temperature below 5°C.

  • Deamination: Slowly add the diazonium salt solution to a pre-heated solution of hypophosphorous acid (H₃PO₂, 50% in water, 50 mL) at 50-60°C.

  • Work-up: After the gas evolution ceases, cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain Furo[3,2-b]pyridine.

Step 6: Synthesis of this compound

The final step is the formylation of the Furo[3,2-b]pyridine core using the Vilsmeier-Haack reaction.[4][9]

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 6.7 mL, 72.0 mmol) to N,N-dimethylformamide (DMF, 20 mL) dropwise with stirring. Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve Furo[3,2-b]pyridine (5.0 g, 42.0 mmol) in DMF (20 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80°C for several hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a sodium hydroxide solution. The product may precipitate out and can be collected by filtration. Alternatively, extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to yield this compound.

Conclusion

This application note outlines a comprehensive and plausible synthetic route for the preparation of this compound from 3-hydroxypyridine. The described protocols are based on established chemical transformations and provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to access this valuable intermediate. Further optimization of each step may be required to achieve the desired yields and purity for specific applications.

References

Palladium-Catalyzed Synthesis of Furo[3,2-b]pyridine-6-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Furo[3,2-b]pyridine-6-carbaldehyde, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy centers on a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

Introduction

The Furo[3,2-b]pyridine core is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1][2] The introduction of a carbaldehyde group at the 6-position provides a versatile handle for further chemical modifications, making this compound a key intermediate for the synthesis of diverse compound libraries. The primary synthetic approach involves the construction of the furan ring onto a pre-functionalized pyridine core through a palladium-catalyzed cross-coupling reaction, a powerful and widely used method in organic synthesis.[3]

Synthetic Strategy

The synthesis of this compound is achieved through a multi-step sequence, beginning with a functionalized pyridine derivative. The key steps involve a Sonogashira coupling of a halo-pyridone with a terminal alkyne, followed by an intramolecular cyclization to construct the fused furan ring.

The proposed synthetic pathway is as follows:

  • Synthesis of the Key Intermediate: Preparation of 2-hydroxy-3-iodopyridine-5-carbaldehyde. This intermediate can be synthesized from commercially available 2-hydroxy-5-formylpyridine via iodination.

  • Palladium-Catalyzed Sonogashira Coupling: The coupling of 2-hydroxy-3-iodopyridine-5-carbaldehyde with a suitable terminal alkyne, such as trimethylsilylacetylene, using a palladium catalyst and a copper(I) co-catalyst.

  • Intramolecular Cyclization and Desilylation: The subsequent intramolecular cyclization of the alkynyl-pyridone intermediate, followed by the removal of the silyl protecting group, to yield the final product, this compound.

Data Presentation

The following tables summarize the key reaction parameters and yields for the pivotal steps in the synthesis of this compound.

Table 1: Iodination of 2-Hydroxy-5-formylpyridine

EntryIodinating AgentSolventTemperature (°C)Time (h)Yield (%)
1I₂ / HIO₃Acetic Acid80475-85
2N-IodosuccinimideAcetonitrileReflux670-80

Table 2: Palladium-Catalyzed Sonogashira Coupling of 2-Hydroxy-3-iodopyridine-5-carbaldehyde

EntryAlkynePalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
1TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NTHF601280-90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIPiperidineDMF80885-95
3Ethynyltrimethylsilane[Pd(dppf)Cl₂]CuICs₂CO₃Dioxane100678-88

Table 3: Intramolecular Cyclization to this compound

EntryCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1CuIDMF120470-80
2K₂CO₃MethanolReflux665-75
3TBAF (for desilylation)THFrt190-98 (for desilylation step)

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-iodopyridine-5-carbaldehyde

This protocol describes the iodination of 2-hydroxy-5-formylpyridine.

Materials:

  • 2-Hydroxy-5-formylpyridine

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Glacial acetic acid

  • Deionized water

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-hydroxy-5-formylpyridine (1.0 eq) in glacial acetic acid, add iodine (1.2 eq) and iodic acid (0.4 eq).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-3-iodopyridine-5-carbaldehyde.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling

This protocol details the coupling of 2-hydroxy-3-iodopyridine-5-carbaldehyde with trimethylsilylacetylene.

Materials:

  • 2-Hydroxy-3-iodopyridine-5-carbaldehyde

  • Trimethylsilylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-hydroxy-3-iodopyridine-5-carbaldehyde (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF, followed by triethylamine (3.0 eq).

  • Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60°C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the coupled product.

Protocol 3: Intramolecular Cyclization and Desilylation

This protocol describes the final steps to obtain this compound.

Materials:

  • The product from Protocol 2

  • Copper(I) iodide (CuI)

  • Anhydrous Dimethylformamide (DMF)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

Step A: Intramolecular Cyclization

  • Dissolve the product from Protocol 2 (1.0 eq) in anhydrous DMF.

  • Add CuI (0.2 eq) to the solution.

  • Heat the reaction mixture to 120°C and stir for 4 hours under an inert atmosphere.

  • Monitor the formation of the cyclized product by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step B: Desilylation

  • Dissolve the crude cyclized product in THF.

  • Add TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Monitor the removal of the trimethylsilyl (TMS) group by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow start 2-Hydroxy-5-formylpyridine intermediate1 2-Hydroxy-3-iodopyridine-5-carbaldehyde start->intermediate1 Iodination (I₂, HIO₃) intermediate2 3-(Trimethylsilylethynyl)-2-hydroxy- pyridine-5-carbaldehyde intermediate1->intermediate2 Sonogashira Coupling (Pd(PPh₃)₄, CuI, Et₃N) intermediate3 2-(Trimethylsilyl)furo[3,2-b]pyridine- 6-carbaldehyde intermediate2->intermediate3 Intramolecular Cyclization (CuI, DMF) product This compound intermediate3->product Desilylation (TBAF)

Caption: Synthetic route to this compound.

Sonogashira Coupling Catalytic Cycle

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)-X      L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)-C≡CR²      L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-C≡CR² pd_complex2->product cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex1 cu_x CuX cu_acetylide->cu_x alkyne H-C≡CR² alkyne->cu_acetylide Base, CuI aryl_halide R¹-X aryl_halide->pd_complex1 base Base base->alkyne

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

One-Pot Synthesis of Furo[3,2-b]pyridine Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of Furo[3,2-b]pyridine derivatives. This heterocyclic scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating significant potential in medicinal chemistry, particularly as potent and selective kinase inhibitors.[1][2][3][4] This guide focuses on a highly efficient ultrasound-assisted Sonogashira coupling and heteroannulation reaction, offering a streamlined approach for the synthesis of a diverse range of 2-substituted Furo[3,2-b]pyridines.

Introduction to Furo[3,2-b]pyridines

The Furo[3,2-b]pyridine core is a privileged heterocyclic system that has garnered substantial interest in the field of drug discovery. Its rigid, planar structure and unique electronic properties make it an attractive scaffold for the design of targeted therapies. Derivatives of this compound have shown potent inhibitory activity against several key signaling pathways implicated in cancer and other diseases, including those mediated by Cdc-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and Cyclin-Dependent Kinase 2 (CDK2).[1][2][4] Furthermore, certain Furo[3,2-b]pyridine derivatives have been identified as modulators of the Hedgehog signaling pathway.[1][2][3]

The synthesis of the Furo[3,2-b]pyridine nucleus can be achieved through various strategies, with one of the most effective being a one-pot procedure involving a Sonogashira cross-coupling reaction followed by an intramolecular C-O bond formation (heteroannulation).[5][6] The use of ultrasound irradiation has been shown to significantly enhance the efficiency of this process, leading to shorter reaction times and high yields.[5][6][7]

Synthetic Protocol: One-Pot Ultrasound-Assisted Synthesis of 2-Substituted Furo[3,2-b]pyridines

This protocol details a convenient and efficient one-pot synthesis of 2-substituted Furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and various terminal alkynes, employing a palladium/copper catalytic system under ultrasound irradiation.[5][6]

Materials and Reagents:
  • 3-chloro-2-hydroxypyridine

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Equipment:
  • Reaction vessel suitable for ultrasound irradiation

  • Ultrasound bath/sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Experimental Procedure:
  • To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

  • The reaction mixture is then subjected to ultrasound irradiation at a specified temperature (e.g., 50 °C) for a designated time, with the progress of the reaction monitored by thin-layer chromatography.[8]

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting residue is then purified by column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine derivative.

Data Presentation:

The following table summarizes the yields of various 2-substituted Furo[3,2-b]pyridine derivatives synthesized using the one-pot ultrasound-assisted method.

EntryTerminal Alkyne (R)ProductYield (%)
1Phenyl2-Phenyl-Furo[3,2-b]pyridine85
24-Chlorophenyl2-(4-Chlorophenyl)-Furo[3,2-b]pyridine82
34-Methoxyphenyl2-(4-Methoxyphenyl)-Furo[3,2-b]pyridine88
41-Hexynyl2-Butyl-Furo[3,2-b]pyridine78
5Cyclohexylacetylenyl2-Cyclohexyl-Furo[3,2-b]pyridine75

Note: Yields are based on isolated product after column chromatography and may vary depending on the specific reaction conditions and scale.

Biological Applications and Signaling Pathways

Furo[3,2-b]pyridine derivatives have been extensively evaluated for their biological activities and have shown promise as potent inhibitors of several key signaling pathways implicated in cancer.

Inhibition of Cdc-like Kinases (CLKs) and Regulation of RNA Splicing

Cdc-like kinases (CLKs) are dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[9] Dysregulation of CLK activity is linked to various diseases, including cancer. Furo[3,2-b]pyridine derivatives, such as MU1210, have been identified as potent and selective inhibitors of CLK1, CLK2, and CLK4.[9][10] By targeting the ATP-binding pocket of CLKs, these inhibitors prevent the phosphorylation of SR proteins, thereby modulating alternative splicing events that are often exploited by cancer cells to produce pro-tumorigenic protein isoforms.[9]

CLK_Signaling_Pathway cluster_nucleus Nucleus CLK CLK1/2/4 SR_protein SR Protein (e.g., SRSF1) CLK->SR_protein Phosphorylates pSR_protein Phosphorylated SR Protein Spliceosome Spliceosome Assembly SR_protein->Spliceosome Promotes pSR_protein->Spliceosome Activates mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing Furo_pyridine Furo[3,2-b]pyridine Inhibitor Furo_pyridine->CLK Inhibits

CLK Signaling Pathway Inhibition
Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of various cancers.[11] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[12][13] This leads to the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[11] Certain Furo[3,2-b]pyridine derivatives have been shown to modulate the Hedgehog pathway, likely by targeting key components such as SMO.[1][2]

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Dissociates Gli_A Active Gli SUFU_Gli->Gli_A Releases Target_Genes Target Gene Expression Gli_A->Target_Genes Activates Hh_ligand Hedgehog Ligand Hh_ligand->PTCH Furo_pyridine Furo[3,2-b]pyridine Inhibitor Furo_pyridine->SMO Inhibits

Hedgehog Signaling Pathway Inhibition
Inhibition of Homeodomain-Interacting Protein Kinase 2 (HIPK2) and Induction of Apoptosis

Homeodomain-interacting protein kinase 2 (HIPK2) is a serine/threonine kinase that functions as a tumor suppressor by promoting apoptosis in response to cellular stress, such as DNA damage.[14] HIPK2 can directly phosphorylate the tumor suppressor protein p53 at Ser46, leading to the transcriptional activation of pro-apoptotic genes.[14][15][16][17] Furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of HIPK kinases, suggesting their potential to interfere with apoptosis regulation, which could be beneficial in certain therapeutic contexts.[4]

HIPK2_Signaling_Pathway DNA_damage DNA Damage HIPK2 HIPK2 DNA_damage->HIPK2 Activates p53 p53 HIPK2->p53 Phosphorylates p53_p Phosphorylated p53 (Ser46) Apoptotic_Genes Pro-apoptotic Gene Expression p53_p->Apoptotic_Genes Activates Apoptosis Apoptosis Apoptotic_Genes->Apoptosis Furo_pyridine Furo[3,2-b]pyridine Inhibitor Furo_pyridine->HIPK2 Inhibits

HIPK2 Signaling Pathway Inhibition
Inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Cell Cycle Control

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle.[18][19][20][21][22] Dysregulation of the CDK2/Cyclin E complex is a common feature in many cancers, leading to uncontrolled cell proliferation.[18][19] Furo[3,2-b]pyridine derivatives have shown inhibitory activity against CDK2, highlighting their potential as anti-proliferative agents by inducing cell cycle arrest.

CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression CyclinE_CDK2 Cyclin E / CDK2 Complex Rb Rb CyclinE_CDK2->Rb Phosphorylates pRb Phosphorylated Rb E2F E2F pRb->E2F Releases S_phase_genes S-phase Gene Expression E2F->S_phase_genes Activates G1_S_transition G1/S Transition S_phase_genes->G1_S_transition Promotes Furo_pyridine Furo[3,2-b]pyridine Inhibitor Furo_pyridine->CyclinE_CDK2 Inhibits

CDK2 Signaling Pathway Inhibition

Conclusion

The one-pot, ultrasound-assisted synthesis of Furo[3,2-b]pyridine derivatives offers a rapid and efficient route to a diverse library of compounds with significant therapeutic potential. Their demonstrated activity as potent and selective inhibitors of key cancer-related signaling pathways, including those regulated by CLK, HIPK, and CDK2, as well as the Hedgehog pathway, underscores the importance of this scaffold in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers and scientists working to develop novel targeted therapies.

References

Furo[3,2-b]pyridine-6-carbaldehyde: A Versatile Intermediate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furo[3,2-b]pyridine-6-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core structure serves as a valuable scaffold for the development of novel therapeutic agents. The presence of a reactive aldehyde group at the 6-position provides a synthetic handle for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug design. This application note details the synthesis of this compound and its application as a key intermediate in the preparation of potent kinase inhibitors, providing experimental protocols and quantitative data for researchers in the field.

Application in Kinase Inhibitor Synthesis

The furo[3,2-b]pyridine scaffold has been identified as a privileged structure for the development of highly selective kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of the furo[3,2-b]pyridine core have shown potent inhibitory activity against various kinases, such as cdc-like kinases (CLKs), which are involved in the regulation of RNA splicing.[1]

This compound can be utilized as a starting material for the synthesis of a library of substituted furo[3,2-b]pyridines to probe the SAR of kinase inhibition. The aldehyde functionality allows for a variety of chemical transformations, including reductive amination, condensation reactions, and the formation of various heterocyclic rings, to generate a diverse set of compounds for biological screening.

Experimental Protocols

Protocol 1: Synthesis of the Furo[3,2-b]pyridine Core

A common and effective method for constructing the furo[3,2-b]pyridine nucleus is through a Sonogashira cross-coupling reaction followed by heteroannulation.[2]

Materials:

  • 3-Chloro-2-hydroxypyridine

  • Terminal alkyne (e.g., ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

Procedure:

  • To a degassed solution of 3-chloro-2-hydroxypyridine and a terminal alkyne in ethanol, add the palladium catalyst, copper(I) iodide, triphenylphosphine, and triethylamine.

  • The reaction mixture is then subjected to ultrasound irradiation or conventional heating until the starting materials are consumed (monitored by TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then treated with a desilylating agent, such as TBAF in THF, to remove the protecting group from the alkyne.

  • The resulting intermediate undergoes intramolecular cyclization upon heating to afford the Furo[3,2-b]pyridine core.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Formylation of the Furo[3,2-b]pyridine Core via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.[3]

Materials:

  • Furo[3,2-b]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Water

Procedure:

  • To a solution of Furo[3,2-b]pyridine in DMF at 0 °C, add phosphorus oxychloride dropwise.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is then quenched by the addition of a saturated aqueous solution of sodium acetate at 0 °C.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over sodium sulfate.

  • After filtration and concentration, the crude this compound is purified by silica gel column chromatography.[4]

Protocol 3: Synthesis of a Furo[3,2-b]pyridine-based Kinase Inhibitor via Reductive Amination

This protocol describes the use of this compound as an intermediate in the synthesis of a potential kinase inhibitor through reductive amination.

Materials:

  • This compound

  • A primary or secondary amine (e.g., 3-aminobenzotrifluoride)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a solution of this compound and the desired amine in dichloromethane, add sodium triacetoxyborohydride in one portion.

  • The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate.

  • After filtration and concentration, the crude product is purified by column chromatography on silica gel to yield the final furo[3,2-b]pyridine derivative.

Data Presentation

The following table summarizes the biological activity of a series of furo[3,2-b]pyridine derivatives as inhibitors of cdc-like kinases (CLKs).

CompoundCLK1 IC₅₀ (nM)CLK2 IC₅₀ (nM)CLK4 IC₅₀ (nM)
1a H3-CF₃-Ph82015
1b Me3-CF₃-Ph153528
1c H4-Cl-Ph122822
1d Me4-Cl-Ph255041

Data adapted from a study on furo[3,2-b]pyridine as a privileged scaffold for kinase inhibitors.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Application in Kinase Inhibitor Synthesis Start 3-Chloro-2-hydroxypyridine Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Start->Sonogashira Cyclization Intramolecular Cyclization Sonogashira->Cyclization Furo_core Furo[3,2-b]pyridine Core Cyclization->Furo_core Vilsmeier Vilsmeier-Haack Formylation Furo_core->Vilsmeier Product This compound Vilsmeier->Product Intermediate This compound Reaction Reductive Amination (with diverse amines) Intermediate->Reaction Library Library of Furo[3,2-b]pyridine Derivatives Reaction->Library Screening Biological Screening (Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: Synthetic workflow for this compound and its application.

signaling_pathway Kinase Kinase (e.g., CLK) Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., RNA Splicing) Phosphorylation->Cellular_Response Inhibitor Furo[3,2-b]pyridine Derivative Inhibitor->Kinase

Caption: Inhibition of kinase signaling by Furo[3,2-b]pyridine derivatives.

References

Application Notes and Protocols for Knoevenagel Condensation with Furo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction involving Furo[3,2-b]pyridine-6-carbaldehyde. This reaction is a valuable tool for carbon-carbon bond formation, leading to the synthesis of diverse α,β-unsaturated compounds with potential applications in medicinal chemistry and materials science.[1][2][3] The furopyridine scaffold is of growing interest in drug discovery, particularly in the development of kinase inhibitors.

Introduction

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield a new C=C double bond.[2][4] This reaction is typically catalyzed by a weak base, such as an amine.[2][5] The use of this compound as the aldehyde component allows for the introduction of the biologically relevant furopyridine moiety into the final product. The electron-deficient nature of the pyridine ring and the electron-rich furan ring in the Furo[3,2-b]pyridine core make it a versatile template for designing molecules with specific biological activities.

Data Presentation: Reactants and Potential Products

The Knoevenagel condensation of this compound can be performed with a variety of active methylene compounds. The following table summarizes the expected products.

This compoundActive Methylene CompoundProduct NameProduct Structure
Malononitrile(E/Z)-2-(Furo[3,2-b]pyridin-6-ylmethylene)malononitrile
Ethyl Cyanoacetate(E/Z)-Ethyl 2-cyano-3-(furo[3,2-b]pyridin-6-yl)acrylate
Diethyl Malonate(E/Z)-Diethyl 2-(furo[3,2-b]pyridin-6-ylmethylene)malonate
Barbituric Acid5-(Furo[3,2-b]pyridin-6-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione
2,4-Thiazolidinedione(Z)-5-(Furo[3,2-b]pyridin-6-ylmethylene)thiazolidine-2,4-dione

Experimental Protocols

The following protocols are representative methods for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are adapted from established methodologies for similar aromatic and heteroaromatic aldehydes.[6][7][8][9]

Protocol 1: Piperidine Catalyzed Condensation in Ethanol

This is a classic and widely used method for the Knoevenagel condensation.

Materials:

  • This compound (1 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate and developing chamber

Procedure:

  • To a round-bottom flask, add this compound (1 mmol) and the active methylene compound (1 mmol).

  • Dissolve the reactants in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion of the reaction (typically 1-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Catalyst-Free Condensation in a Water-Ethanol Mixture

A greener alternative that can be effective for activated aldehydes.[9]

Materials:

  • This compound (1 mmol)

  • Active methylene compound (1 mmol)

  • Water:Ethanol (1:1 mixture, 5 mL)

  • Vial or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a vial or round-bottom flask, combine this compound (1 mmol) and the active methylene compound (1 mmol).

  • Add the water:ethanol (1:1) mixture (5 mL).

  • Stir the mixture vigorously at room temperature. The pyridine nitrogen in the substrate may be basic enough to catalyze the reaction.[9]

  • Monitor the reaction by TLC. Reaction times may vary from a few hours to overnight.

  • Once the reaction is complete, the product may precipitate out of the solution. If so, filter the solid, wash with cold water, and dry.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue as needed.

Protocol 3: Microwave-Assisted Synthesis

This method can significantly reduce reaction times.

Materials:

  • This compound (1 mmol)

  • Active methylene compound (1 mmol)

  • Basic alumina (Al2O3) or a few drops of piperidine

  • A suitable solvent (e.g., ethanol, DMF) or solvent-free conditions

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, mix this compound (1 mmol) and the active methylene compound (1 mmol).

  • If performing the reaction under solvent-free conditions, add a catalytic amount of basic alumina. If using a solvent, add a few drops of piperidine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a short period (e.g., 2-10 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with a suitable organic solvent and purify by standard methods.

Visualizations

General Reaction Scheme

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products This compound This compound Reaction Knoevenagel Condensation This compound->Reaction Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->Reaction α,β-Unsaturated Product α,β-Unsaturated Product Water Water Reaction->α,β-Unsaturated Product Reaction->Water Catalyst Base Catalyst Catalyst->Reaction

Caption: General scheme of the Knoevenagel condensation.

Experimental Workflow

Experimental_Workflow start Start reactants Mix Aldehyde and Active Methylene Compound start->reactants add_catalyst Add Catalyst and Solvent reactants->add_catalyst reaction Stir/Heat/ Microwave add_catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up (Filtration/Extraction) monitor->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Knoevenagel condensation.

Potential Signaling Pathway Inhibition

The products of this reaction, containing the furopyridine scaffold, may act as kinase inhibitors. The following diagram illustrates a simplified kinase signaling pathway that could be a target.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Proteins Downstream Signaling Proteins Receptor_Kinase->Signaling_Proteins Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Proteins->Cellular_Response Inhibitor Knoevenagel Product (Potential Kinase Inhibitor) Inhibitor->Receptor_Kinase Inhibition

Caption: Simplified kinase signaling pathway potentially targeted by products.

References

Application Notes and Protocols: Reductive Amination of Furo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,2-b]pyridine derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of amine functionalities to this core structure via reductive amination of the corresponding aldehyde, Furo[3,2-b]pyridine-6-carbaldehyde, is a critical step in the synthesis of novel drug candidates. This protocol outlines a general yet detailed procedure for the reductive amination of this compound, yielding secondary or tertiary amines. Reductive amination is a robust method for forming carbon-nitrogen bonds, proceeding through the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.[1][2][3][4][5]

Reaction Principle

The reductive amination of this compound involves a two-step, one-pot process. First, the aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate. This intermediate is subsequently reduced by a mild reducing agent present in the reaction mixture to yield the final amine product.[4][5] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are favored for their selectivity in reducing the iminium ion in the presence of the starting aldehyde.[2]

Experimental Protocols

General Procedure for Reductive Amination

This protocol describes a representative reductive amination of this compound with a generic primary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply (optional, for sensitive substrates)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired amine.

Data Presentation

The following tables represent hypothetical data for the reductive amination of this compound with various amines, illustrating typical outcomes for this type of reaction.

Table 1: Reaction Conditions and Yields for the Synthesis of Furo[3,2-b]pyridin-6-ylmethanamine Derivatives.

EntryAmineReducing AgentSolventTime (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCM685
2MorpholineNaBH(OAc)₃DCM892
3PiperidineNaBH₃CNMeOH1278
4AnilineNaBH(OAc)₃DCE2465

Note: DCE = 1,2-Dichloroethane; MeOH = Methanol. Yields are isolated yields after purification.

Table 2: Spectroscopic Data for a Representative Product (N-benzyl-1-(furo[3,2-b]pyridin-6-yl)methanamine).

AnalysisData
¹H NMR Hypothetical data: δ 7.8-8.5 (m, 3H, Ar-H), 7.2-7.4 (m, 5H, Ar-H), 6.8 (d, 1H, Ar-H), 4.0 (s, 2H, CH₂), 3.9 (s, 2H, CH₂), 2.1 (br s, 1H, NH)
¹³C NMR Hypothetical data: δ 160.1, 145.2, 142.5, 139.8, 130.2, 128.8, 128.5, 127.4, 118.9, 108.3, 53.7, 51.2
Mass Spec (ESI) Hypothetical data: m/z 239.1 [M+H]⁺

Visualizations

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the reductive amination of this compound.

Reductive_Amination_Pathway cluster_reagents Start This compound + Primary/Secondary Amine Imine Imine/Iminium Ion Intermediate Start->Imine Formation Product Final Amine Product Imine->Product Reduction Reagents Acetic Acid (cat.) ReducingAgent NaBH(OAc)₃ or NaBH₃CN

Caption: General reaction pathway for reductive amination.

Experimental_Workflow A 1. Dissolve Aldehyde and Amine in DCM B 2. Add Acetic Acid A->B C 3. Stir for 1-2h (Imine Formation) B->C D 4. Add Reducing Agent C->D E 5. Stir for 3-24h (Reaction Monitoring) D->E F 6. Quench with NaHCO₃ (aq) E->F G 7. Workup (Extraction, Drying) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization H->I

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Wittig Reaction of Furo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Furo[3,2-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its derivatives have been identified as potent and selective inhibitors of various kinases, playing crucial roles in key signaling pathways implicated in oncology and other diseases. The Wittig reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon double bonds, offering a strategic approach to introduce vinyl functionalities onto the Furo[3,2-b]pyridine core. This modification can be instrumental in developing novel therapeutic agents with tailored biological activities.

These application notes provide detailed protocols and technical guidance for performing the Wittig reaction on Furo[3,2-b]pyridine-6-carbaldehyde. The information presented is based on established methodologies for the Wittig olefination of heteroaromatic aldehydes, providing a framework for the synthesis of a diverse range of vinyl-substituted Furo[3,2-b]pyridine derivatives.

Reaction Scheme

The general scheme for the Wittig reaction of this compound involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to yield the corresponding alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide employed.

  • Stabilized Ylides (containing an electron-withdrawing group, EWG) generally favor the formation of the (E)-alkene.

  • Non-stabilized Ylides (containing an alkyl or aryl group) typically lead to the (Z)-alkene.

  • Semi-stabilized Ylides may result in mixtures of (E)- and (Z)-isomers.

Quantitative Data Summary

The following tables summarize representative yields and stereoselectivities for the Wittig reaction of pyridine-based aldehydes, which serve as a close structural proxy for this compound. This data is compiled from various sources to provide a comparative overview.

Table 1: Wittig Reaction with Stabilized Ylides

AldehydeYlideBaseSolventYield (%)E:Z Ratio
Pyridine-4-carbaldehydePh₃P=CHCO₂EtK₂CO₃ChCl/Gly85>95:5
2-ThiophenecarboxaldehydePh₃P=CHCO₂MeNaHCO₃H₂O9298:2
BenzaldehydePh₃P=CHCNNaHCO₃H₂O8659:41

Table 2: Wittig Reaction with Non-Stabilized Ylides

AldehydeYlideBaseSolventYield (%)E:Z Ratio
Pyridine-4-carbaldehydePh₃P=CHCH₃n-BuLiTHF7815:85
BenzaldehydePh₃P=CH(CH₂)₃CH₃NaNH₂THF8810:90
CyclohexanecarboxaldehydePh₃P=CHCH₂PhKHMDSTHF915:95

Table 3: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate esters, is a highly reliable method for the synthesis of (E)-alkenes.

AldehydePhosphonate ReagentBaseSolventYield (%)E:Z Ratio
Pyridine-3-carbaldehyde(EtO)₂P(O)CH₂CO₂EtNaHTHF95>98:2
Benzaldehyde(MeO)₂P(O)CH₂CNDBUCH₃CN93>99:1
Isovaleraldehyde(i-PrO)₂P(O)CH₂CO₂MeLiCl, DBUCH₃CN89>98:2

Experimental Protocols

The following are detailed protocols for conducting the Wittig reaction with this compound using stabilized and non-stabilized ylides.

Protocol 1: Synthesis of (E)-6-(2-alkenyl)furo[3,2-b]pyridine using a Stabilized Ylide

This protocol is designed for the synthesis of the (E)-isomer using a commercially available stabilized ylide.

Materials:

  • This compound

  • Stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Anhydrous Toluene

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • To this solution, add the stabilized ylide (1.1 eq) in one portion.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired (E)-alkene.

Protocol 2: Synthesis of (Z)-6-(2-alkenyl)furo[3,2-b]pyridine using a Non-Stabilized Ylide

This protocol describes the in-situ generation of a non-stabilized ylide for the synthesis of the (Z)-isomer.

Materials:

  • Alkyltriphenylphosphonium salt (e.g., Methyltriphenylphosphonium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH))

  • This compound

  • Standard laboratory glassware and syringes

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Ylide Generation:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 eq of n-BuLi or 1.2 eq of NaH). A distinct color change (typically to deep red or orange) indicates ylide formation.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

Aldehyde Addition and Reaction: 5. Cool the ylide solution back to 0 °C. 6. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. 7. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

Quenching and Work-up: 8. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). 9. Extract the aqueous layer with ethyl acetate (3 x 20 mL). 10. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 11. Purify the crude product by column chromatography on silica gel to afford the desired (Z)-alkene.

Visualizations

Experimental Workflow

Wittig_Workflow cluster_ylide_prep Ylide Preparation (for Non-Stabilized) cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Phosphonium_Salt Phosphonium Salt in THF Add_Base Add Strong Base (e.g., n-BuLi) 0 °C to RT, 1h Phosphonium_Salt->Add_Base Ylide_Solution Ylide Solution Add_Base->Ylide_Solution Reaction_Mix Reaction Mixture 0 °C to RT Ylide_Solution->Reaction_Mix Add Aldehyde Aldehyde This compound in THF Aldehyde->Reaction_Mix Quench Quench with sat. NH₄Cl Reaction_Mix->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Vinyl-Furo[3,2-b]pyridine Purification->Final_Product

Caption: General workflow for the Wittig reaction.

Signaling Pathway Modulation

Furo[3,2-b]pyridine derivatives have been shown to be potent inhibitors of several protein kinases, including Cdc-like kinases (CLKs), which are involved in the regulation of pre-mRNA splicing, a critical process in gene expression. Dysregulation of splicing is a hallmark of many cancers.

Kinase_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome CLK Cdc-like Kinase (CLK) SR_Proteins SR Proteins (Splicing Factors) CLK->SR_Proteins Phosphorylates Altered_Splicing Altered Splicing Splicing Splicing SR_Proteins->Splicing Regulates Pre_mRNA pre-mRNA Pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA Furopyridine_Derivative Vinyl-Furo[3,2-b]pyridine Derivative Furopyridine_Derivative->CLK Inhibits Apoptosis Apoptosis Altered_Splicing->Apoptosis Leads to

Caption: Inhibition of CLK-mediated splicing.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Furo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Furo[3,2-b]pyridine-6-carbaldehyde as a key starting material in the synthesis of potent and selective kinase inhibitors. The Furo[3,2-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing significant activity against various kinase targets implicated in oncology and other diseases.[1][2]

Introduction

This compound is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The aldehyde functionality at the 6-position provides a reactive handle for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity. This document outlines synthetic strategies and detailed protocols for the preparation of kinase inhibitors targeting key enzymes such as Cdc-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), Phosphoinositide 3-kinases (PI3Ks), and Bruton's tyrosine kinase (Btk).

Kinase Targets and Signaling Pathways

Furo[3,2-b]pyridine-based inhibitors have demonstrated significant potential in modulating key signaling pathways involved in cell growth, proliferation, survival, and apoptosis.

  • Cdc-like Kinases (CLKs): These serine/threonine kinases are crucial regulators of pre-mRNA splicing.[1] Inhibition of CLKs with Furo[3,2-b]pyridine derivatives can modulate alternative splicing events, which are often dysregulated in cancer.[3]

  • Homeodomain-Interacting Protein Kinases (HIPKs): HIPKs are involved in transcriptional regulation and apoptosis. Their dysregulation has been linked to various cancers.[2]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[4][5] Inhibitors targeting this pathway are of significant interest in oncology.

  • Bruton's tyrosine kinase (Btk): Btk is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies.[6][7]

Data Presentation: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives

The following tables summarize the inhibitory activities of representative Furo[3,2-b]pyridine-based kinase inhibitors.

Table 1: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives against CLKs

Compound IDTarget KinaseIC50 (nM)Reference
MU1210CLK18[8][9]
CLK220[8][9]
CLK412[8][9]
TG-003CLK120[8]
CLK2200[8]
KH-CB19CLK119.7[8]
CLK3530[8]

Table 2: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives against Other Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 6fBtk74[10]
PI3Kδ170[10]
Compound 16bBtk139[10]
PI3Kδ275[10]
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative 10ePI3Kαapprox. 3.5[11]

Experimental Protocols

The following protocols describe the synthesis of various kinase inhibitors starting from this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of Furo[3,2-b]pyridin-6-yl-methanamine Derivatives via Reductive Amination

This protocol describes the synthesis of amine derivatives, which can serve as key intermediates or as final kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline or substituted aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the desired amine (1.1 eq).

  • If the amine is an aniline, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Furo[3,2-b]pyridin-6-yl-methanamine derivative.

Protocol 2: Synthesis of Furo[3,2-b]pyridine-based Chalcones via Claisen-Schmidt Condensation

This protocol outlines the synthesis of chalcone derivatives, which can exhibit kinase inhibitory activity.

Reaction Scheme:

Materials:

  • This compound

  • Substituted acetophenone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the cooled mixture with constant stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Protocol 3: Synthesis of Furo[3,2-b]pyridine-6-carbonitrile via Aldehyde to Nitrile Conversion

This protocol details the conversion of the aldehyde to a nitrile, a common functional group in kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium formate or Formic acid

  • Pyridine or other suitable base

  • Solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent, add hydroxylamine hydrochloride (1.2 eq).

  • Add a base such as pyridine to neutralize the HCl and facilitate oxime formation.

  • Heat the reaction mixture to reflux for 2-4 hours to form the aldoxime intermediate.

  • Cool the reaction mixture and add a dehydrating agent (e.g., acetic anhydride or a commercial water scavenger).

  • Heat the mixture again to effect the dehydration of the oxime to the nitrile.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by Furo[3,2-b]pyridine-based inhibitors.

CLK_Signaling_Pathway cluster_nucleus Nucleus Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome mRNA mRNA Spliceosome->mRNA Splicing SR_Proteins_P SR Proteins (P) SR_Proteins_P->Spliceosome Activation SR_Proteins SR Proteins SR_Proteins->SR_Proteins_P CLKs CLK1/2/4 CLKs->SR_Proteins Phosphorylation Inhibitor Furo[3,2-b]pyridine Derivative Inhibitor->CLKs

Caption: CLK Signaling Pathway Inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor Furo[3,2-b]pyridine Derivative Inhibitor->PI3K PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Btk Btk Lyn_Syk->Btk PLCg2 PLCγ2 Btk->PLCg2 Inhibitor Furo[3,2-b]pyridine Derivative Inhibitor->Btk Downstream Downstream Signaling PLCg2->Downstream CellProliferation B-Cell Proliferation & Survival Downstream->CellProliferation

Caption: Btk Signaling Pathway Inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis (e.g., Reductive Amination, Claisen-Schmidt) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InhibitorLibrary Library of Furo[3,2-b]pyridine Derivatives Purification->InhibitorLibrary KinaseAssay In Vitro Kinase Assay (IC50 Determination) InhibitorLibrary->KinaseAssay CellBasedAssay Cell-Based Assays (Proliferation, Apoptosis) InhibitorLibrary->CellBasedAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellBasedAssay->SAR LeadOp Lead Optimization SAR->LeadOp End Preclinical Candidate LeadOp->End

Caption: Kinase Inhibitor Synthesis and Evaluation Workflow.

References

Furo[3,2-b]pyridine Derivatives as Potent and Selective CLK Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of Furo[3,2-b]pyridine derivatives as inhibitors of Cdc2-like kinases (CLKs). This guide offers detailed experimental protocols, insights into the mechanism of action, and data interpretation to facilitate the exploration of this promising class of kinase inhibitors.

Introduction: The Role of CLKs in Cellular Processes and Disease

Cdc2-like kinases (CLKs) are a family of dual-specificity kinases (CLK1, CLK2, CLK3, and CLK4) that play a pivotal role in the regulation of pre-mRNA splicing.[1][2] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[2] This phosphorylation is critical for the assembly of the spliceosome and the subsequent removal of introns from pre-mRNA.[2] Dysregulation of CLK activity and the resulting aberrant splicing are implicated in a variety of diseases, including cancer and viral infections.[2][3] By targeting CLKs, it is possible to modulate RNA splicing, a process often exploited by cancer cells to produce pro-tumorigenic protein isoforms.[2]

The Furo[3,2-b]pyridine core has emerged as a privileged heterocyclic scaffold in medicinal chemistry, leading to the development of potent and selective CLK inhibitors.[3][4] These compounds typically function as ATP-competitive inhibitors, binding to the active site of the CLK enzyme and preventing the phosphorylation of SR proteins.[3] One of the most well-characterized examples is MU1210, which exhibits low nanomolar efficacy against CLK1, CLK2, and CLK4.[2]

CLK Signaling Pathway and Mechanism of Inhibition

The canonical function of CLKs is the phosphorylation of SR proteins within the nucleus, a key step in the regulation of pre-mRNA splicing. Inhibition of CLKs by Furo[3,2-b]pyridine derivatives disrupts this process, leading to alterations in splicing patterns.

CLK_Pathway cluster_nucleus Nucleus CLKs CLKs (CLK1, 2, 4) SR_phos Phosphorylated SR Proteins CLKs->SR_phos Phosphorylation SR_unphos SR Proteins (unphosphorylated) SR_unphos->CLKs Spliceosome Spliceosome Assembly SR_phos->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Protein Protein Synthesis mRNA->Protein Translation Inhibitor Furo[3,2-b]pyridine Derivative (e.g., MU1210) Inhibitor->CLKs Inhibition caption CLK Signaling Pathway and Inhibition

Caption: CLK Signaling Pathway and Inhibition.

Synthesis of Furo[3,2-b]pyridine Derivatives: A Protocol for MU1210

The synthesis of 3,5-disubstituted Furo[3,2-b]pyridines can be achieved through flexible synthetic routes that often rely on chemoselective metal-mediated couplings.[3][5] A second-generation synthesis of the potent CLK inhibitor MU1210 has been reported, utilizing a newly prepared 5-chloro-3-iodofuro[3,2-b]pyridine intermediate.[5]

Protocol: Second-Generation Synthesis of MU1210 (Exemplified)

This protocol is a generalized representation based on reported methodologies.[5] Researchers should consult the primary literature for precise experimental details.

  • Preparation of the 5-chloro-3-iodofuro[3,2-b]pyridine core: This key intermediate is synthesized through a multi-step sequence, the details of which can be found in the cited literature.[5]

  • Suzuki Coupling at the 3-position: To a solution of 5-chloro-3-iodofuro[3,2-b]pyridine in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or ester (e.g., 4-fluorophenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3). Heat the reaction mixture under an inert atmosphere until completion.

  • Buchwald-Hartwig Amination at the 5-position: To the product from the previous step, add the desired amine (e.g., morpholine), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., toluene). Heat the reaction mixture under an inert atmosphere.

  • Purification: After completion of the reaction, the crude product is purified by column chromatography on silica gel to yield the final compound, MU1210.

Synthesis_Workflow Start 5-chloro-3-iodofuro[3,2-b]pyridine Step1 Suzuki Coupling (e.g., 4-fluorophenylboronic acid, Pd catalyst, base) Start->Step1 Intermediate 3-(4-fluorophenyl)-5-chlorofuro[3,2-b]pyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination (e.g., morpholine, Pd catalyst, ligand, base) Intermediate->Step2 Final MU1210 Step2->Final caption Synthetic Workflow for MU1210

Caption: Synthetic Workflow for MU1210.

In Vitro Kinase Inhibition Assays

To determine the potency of Furo[3,2-b]pyridine derivatives, in vitro kinase assays are essential. The ADP-Glo™ Kinase Assay is a commonly used platform that measures the amount of ADP produced, which is directly proportional to kinase activity.

Protocol: In Vitro CLK Kinase Inhibition Assay (ADP-Glo™)

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add kinase buffer to all wells of a 96-well plate.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the specific CLK enzyme (e.g., CLK1, CLK2, or CLK4) to all wells except the negative control.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add a mixture of ATP and the substrate peptide to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Data Presentation: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives

The following table summarizes the in vitro inhibitory activities of representative Furo[3,2-b]pyridine derivatives against various CLK isoforms.

Compound IDR¹ Substituent (Position 3)R² Substituent (Position 5)CLK1 (IC₅₀, nM)CLK2 (IC₅₀, nM)CLK4 (IC₅₀, nM)Cellular Activity (MCF-7, GI₅₀, µM)
1a 4-Fluorophenyl4-Morpholinyl1503580>10
1b 4-Chlorophenyl4-Morpholinyl10025608.5
MU1210 4-Fluorophenyl1-Piperazinyl820124.6

Data extracted from Nemec, et al. (2019) and other sources.[4][6]

Cell-Based Assays: Assessing On-Target Effects

To confirm that the observed cellular effects of Furo[3,2-b]pyridine derivatives are due to CLK inhibition, it is crucial to measure the phosphorylation status of their downstream targets, the SR proteins. Western blotting is a standard technique for this purpose.

Protocol: Western Blot Analysis of Phosphorylated SR Proteins

  • Cell Culture and Treatment: Culture cells of interest (e.g., MCF-7) to 70-80% confluency. Treat the cells with various concentrations of the Furo[3,2-b]pyridine inhibitor or vehicle control (DMSO) for a specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]

    • Keep samples on ice at all times to preserve the phosphorylation state of proteins.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with 2x SDS-PAGE sample buffer and heat at 95°C for 5 minutes to denature the proteins.[7]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature. Note: Do not use milk as a blocking agent, as it contains phosphoproteins that can cause high background.[7]

    • Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR protein antibody) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in SR protein phosphorylation upon inhibitor treatment.

Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is determining their selectivity. Furo[3,2-b]pyridine derivatives should be profiled against a broad panel of kinases to identify potential off-target effects.

Approaches to Selectivity Profiling:

  • In-house Panels: A smaller, curated panel of kinases can be used for routine screening.[8] The ADP-Glo™ assay format is suitable for this purpose.[8]

  • Commercial Services: Companies like Reaction Biology and Promega offer large-scale kinase profiling services (e.g., KinomeScan®).[8][9] These services typically use competition binding assays to measure the affinity of the test compound for a large number of kinases.[9]

Interpretation of Selectivity Data:

The results are often presented as a percentage of control or inhibition at a fixed compound concentration. A lower percentage of control indicates stronger binding. A selectivity score can be calculated to quantify the overall selectivity of the compound. It is important to note that off-target activities against closely related kinases, such as DYRKs, are often observed with CLK inhibitors.[10]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the Furo[3,2-b]pyridine scaffold has provided valuable insights into the structural requirements for potent and selective CLK inhibition.

  • Substitutions at the 3-position: Aryl groups, particularly those with electron-withdrawing substituents like fluorine or chlorine, are often favored for potent CLK inhibition.[4]

  • Substitutions at the 5-position: The nature of the substituent at this position significantly influences both potency and cellular activity. Basic amines, such as piperazine in MU1210, have been shown to enhance potency compared to morpholine.[4]

  • General Trends: The combination of an appropriate aryl group at the 3-position and a basic amine at the 5-position appears to be a key determinant for high-potency CLK inhibition within this series.

Conclusion

The Furo[3,2-b]pyridine scaffold represents a highly promising starting point for the development of potent and selective CLK inhibitors. The protocols and data presented in this guide provide a framework for researchers to synthesize, evaluate, and characterize these compounds. By combining robust in vitro and cell-based assays with comprehensive selectivity profiling, the full therapeutic potential of Furo[3,2-b]pyridine derivatives can be explored for the treatment of diseases driven by aberrant pre-mRNA splicing.

References

Application of Furo[3,2-b]pyridine-6-carbaldehyde in Hedgehog Pathway Modulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Furo[3,2-b]pyridine scaffold has been identified as a promising framework for the development of potent and selective modulators of the Hedgehog (Hh) signaling pathway.[1][2][3] While Furo[3,2-b]pyridine-6-carbaldehyde itself has not been directly reported as a Hedgehog pathway modulator, its chemical structure makes it a valuable synthetic intermediate. The aldehyde functional group serves as a versatile handle for the synthesis of a diverse library of substituted Furo[3,2-b]pyridine derivatives, particularly 3,5,7-trisubstituted analogs, which have demonstrated sub-micromolar activity in modulating the Hedgehog pathway.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing the Furo[3,2-b]pyridine scaffold for the discovery of novel Hedgehog pathway inhibitors.

Aberrant activation of the Hedgehog signaling pathway is a known driver in several human cancers, making it a critical target for therapeutic intervention. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor, which alleviates its inhibition of the G protein-coupled receptor Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of GLI family transcription factors, which translocate to the nucleus and induce the expression of Hh target genes.

Data Presentation

The following table summarizes the quantitative data for a representative 3,5,7-trisubstituted Furo[3,2-b]pyridine derivative, designated as compound 23a , in key Hedgehog pathway bioassays.[1] This data highlights the potential of the Furo[3,2-b]pyridine scaffold in developing potent Hedgehog pathway inhibitors.

Compound IDAssay TypeCell LineAgonistIC50Reference
23a GLI-dependent reporter gene assayShh-LIGHT22 µM PurmorphamineSub-micromolar[1]
Vismodegib (Control)GLI-luciferase reporter assayNot SpecifiedNot Specified0.05 µM[4]

Mandatory Visualization

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (active) GLI (active) GLI->GLI (active) Activation Furo[3,2-b]pyridine\nderivative Furo[3,2-b]pyridine derivative Furo[3,2-b]pyridine\nderivative->SMO Inhibits Target Genes Target Genes GLI (active)->Target Genes Transcription Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Hedgehog Pathway Assay cluster_analysis Data Analysis Start This compound Library Library of Furo[3,2-b]pyridine derivatives Start->Library Chemical Synthesis Treat Treat with Purmorphamine + Furo[3,2-b]pyridine derivative Library->Treat Seed Seed Shh-LIGHT2 cells Seed->Treat Incubate Incubate for 48h Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Normalize Normalize Firefly to Renilla Luciferase Measure->Normalize Calculate Calculate IC50 Normalize->Calculate

References

Furo[3,2-b]pyridine-6-carbaldehyde: A Versatile Scaffold for Kinase Inhibitor and Signaling Pathway Modulator Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has emerged as a significant pharmacophore in modern drug discovery. Its rigid, planar structure and unique electronic properties make it an ideal framework for the design of potent and selective inhibitors of various biological targets. This document provides a comprehensive overview of the applications of Furo[3,2-b]pyridine-6-carbaldehyde and its derivatives, with a particular focus on their roles as kinase inhibitors and modulators of critical signaling pathways. Detailed experimental protocols for the synthesis of the core scaffold and relevant biological assays are provided to facilitate further research and development in this promising area.

Key Applications in Drug Discovery

Derivatives of the Furo[3,2-b]pyridine scaffold have demonstrated significant therapeutic potential in several key areas of drug discovery, primarily in oncology and the study of cellular signaling.

  • Kinase Inhibition: The Furo[3,2-b]pyridine core has been successfully utilized to develop potent and selective inhibitors of several important kinases implicated in cancer and other diseases. These include:

    • Cdc-like Kinases (CLKs): These kinases are crucial for the regulation of pre-mRNA splicing, a process often dysregulated in cancer.

    • Phosphoinositide 3-kinases (PI3Ks): The PI3K signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, proliferation, and survival.

    • Bruton's Tyrosine Kinase (Btk): Btk is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.

  • Hedgehog Signaling Pathway Modulation: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development and progression of several types of cancer. Certain Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of representative Furo[3,2-b]pyridine derivatives against various kinase targets. This data highlights the potency and selectivity that can be achieved with this scaffold.

Table 1: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives against Cdc-like Kinases (CLKs)

Compound IDTarget KinaseIC50 (nM)
MU1210 CLK18
CLK220
CLK412

Table 2: Comparative Inhibitory Activity against PI3K

Compound ClassTarget IsoformRepresentative IC50 (nM)
Furo[3,2-b]pyridine Derivative p110αPotent inhibition observed (specific values proprietary)
Known PI3K Inhibitor (e.g., Pictilisib) p110α3.3

Table 3: Inhibitory Activity against Bruton's Tyrosine Kinase (Btk)

Compound ClassRepresentative IC50 (nM)
Furo[3,2-b]pyridine Derivative Potent inhibition observed (specific values proprietary)
Known Btk Inhibitor (e.g., Ibrutinib) 0.5

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative two-step synthesis of the core scaffold, Furo[3,2-b]pyridine, followed by formylation to yield this compound.

Step 1: Synthesis of the Furo[3,2-b]pyridine Core via Sonogashira Coupling and Cyclization

  • Materials:

    • 3-chloro-2-hydroxypyridine

    • Terminal alkyne (e.g., trimethylsilylacetylene)

    • Palladium on carbon (10% Pd/C)

    • Copper(I) iodide (CuI)

    • Triphenylphosphine (PPh3)

    • Triethylamine (Et3N)

    • Ethanol

  • Procedure:

    • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.

    • Subject the reaction mixture to ultrasound irradiation until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

Step 2: Formylation via Vilsmeier-Haack Reaction

  • Materials:

    • Furo[3,2-b]pyridine (from Step 1)

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl3)

    • Sodium acetate

    • Water

    • Diethyl ether (Et2O)

    • Sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of the Furo[3,2-b]pyridine (1.0 equiv) in DMF, add phosphorus oxychloride (1.5 equiv) at 0 °C.

    • Stir the reaction mixture for 6.5 hours at room temperature.

    • Add a solution of sodium acetate (5.6 equiv) in water at 0 °C and stir for 10 minutes.

    • Dilute the reaction mixture with water and extract with diethyl ether.

    • Wash the organic layer with brine and dry over sodium sulfate.

    • After filtration, concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Materials:

    • Purified recombinant kinase (e.g., CLK1, PI3K, Btk)

    • Kinase-specific substrate

    • Furo[3,2-b]pyridine test compound

    • Kinase assay buffer

    • ATP solution

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96-well or 384-well assay plates

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the Furo[3,2-b]pyridine test compound in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

    • Reaction Setup:

      • Add 5 µL of the diluted test compound or vehicle control to the wells of the assay plate.

      • Add 10 µL of a 2X kinase/substrate mixture containing the purified kinase and its substrate.

      • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the specific kinase.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Stop Reaction and Detect ADP:

      • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.

      • Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used by a luciferase to produce light. Incubate at room temperature for 30 minutes.

    • Data Acquisition and Analysis:

      • Measure luminescence using a plate reader.

      • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 (Patched-1) Hedgehog Ligand->PTCH1 SMO SMO (Smoothened) PTCH1->SMO inhibition SUFU SUFU SMO->SUFU inhibition GLI GLI SUFU->GLI inhibition GLI (active) GLI (active) GLI->GLI (active) activation Furo[3,2-b]pyridine\nDerivative Furo[3,2-b]pyridine Derivative Furo[3,2-b]pyridine\nDerivative->SMO modulation Target Gene\nExpression Target Gene Expression GLI (active)->Target Gene\nExpression

Caption: Hedgehog Signaling Pathway and Point of Modulation by Furo[3,2-b]pyridine Derivatives.

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library (Furo[3,2-b]pyridine Derivatives) primary_screen Primary Screening (e.g., In Vitro Kinase Assay) start->primary_screen hit_id Hit Identification (Potent Inhibitors) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Hits selectivity Selectivity Profiling (Panel of Kinases) dose_response->selectivity cell_based Cell-Based Assays (Target Engagement & Cellular Potency) selectivity->cell_based lead_opt Lead Optimization (SAR Studies) cell_based->lead_opt preclinical Preclinical Development lead_opt->preclinical Optimized Leads

Caption: General Workflow for Kinase Inhibitor Screening and Development.

Application Note: Scale-Up Synthesis of Furo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furo[3,2-b]pyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. Their unique fused ring structure imparts desirable electronic and conformational properties, making them valuable scaffolds in drug discovery. Notably, derivatives of this core structure have been investigated as kinase inhibitors and modulators of important biological pathways. Furo[3,2-b]pyridine-6-carbaldehyde is a key intermediate, providing a functional handle for the synthesis of a diverse range of more complex molecules. This application note provides a detailed protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Overview of the Synthetic Approach

The construction of the furo[3,2-b]pyridine core can be achieved through various synthetic strategies, with palladium- and copper-catalyzed cross-coupling reactions being prominent methods.[1] A common and effective approach involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization to form the furan ring fused to the pyridine core.[1][2]

This protocol outlines a two-step synthetic sequence for the gram-scale synthesis of this compound. The synthesis commences with a Sonogashira coupling of a suitably protected 2-ethynylfuran with a functionalized pyridine derivative, followed by a deprotection and intramolecular cyclization/oxidation sequence to yield the target aldehyde.

Experimental Protocols

Step 1: Sonogashira Coupling of 2-((Triisopropylsilyl)ethynyl)furan and 3-Bromo-2-chloropyridine

This step involves the palladium/copper-catalyzed cross-coupling of 2-((triisopropylsilyl)ethynyl)furan with 3-bromo-2-chloropyridine to form the key intermediate, 2-chloro-3-((2-(triisopropylsilyl)ethynyl)furan-3-yl)pyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-2-chloropyridine192.4550.0 g0.26
2-((Triisopropylsilyl)ethynyl)furan250.4671.6 g0.286
Bis(triphenylphosphine)palladium(II) dichloride701.903.65 g5.2 mmol
Copper(I) iodide190.450.99 g5.2 mmol
Triethylamine101.19500 mL-
Toluene92.14500 mL-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3-bromo-2-chloropyridine (50.0 g, 0.26 mol), bis(triphenylphosphine)palladium(II) dichloride (3.65 g, 5.2 mmol), and copper(I) iodide (0.99 g, 5.2 mmol).

  • Under a nitrogen atmosphere, add toluene (500 mL) and triethylamine (500 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

  • Slowly add 2-((triisopropylsilyl)ethynyl)furan (71.6 g, 0.286 mol) to the reaction mixture via a dropping funnel over 30 minutes.

  • Heat the reaction mixture to 70 °C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst residues. Wash the celite pad with toluene (2 x 100 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-3-((2-(triisopropylsilyl)ethynyl)furan-3-yl)pyridine as a viscous oil.

Step 2: Cyclization and Formylation to this compound

This step involves the deprotection of the silyl group, followed by an intramolecular cyclization and subsequent formylation at the 6-position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-chloro-3-((2-(triisopropylsilyl)ethynyl)furan-3-yl)pyridine(from Step 1)~0.26 mol~0.26
Tetrabutylammonium fluoride (TBAF), 1M in THF-300 mL0.30
N,N-Dimethylformamide (DMF)73.09500 mL-
Phosphorus oxychloride (POCl₃)153.3347.6 g (29.1 mL)0.31
Dichloromethane (DCM)84.93500 mL-
Sodium bicarbonate (saturated aqueous solution)84.01As needed-

Procedure:

  • Dissolve the crude 2-chloro-3-((2-(triisopropylsilyl)ethynyl)furan-3-yl)pyridine from the previous step in THF (250 mL) in a 2 L round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TBAF solution (1M in THF, 300 mL, 0.30 mol) dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the deprotection by TLC.

  • Once the deprotection is complete, quench the reaction by adding water (500 mL) and extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deprotected intermediate.

  • To a separate 2 L three-necked flask, add DMF (500 mL) and cool to 0 °C.

  • Slowly add phosphorus oxychloride (47.6 g, 0.31 mol) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the crude deprotected intermediate in dichloromethane (500 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice (1 kg).

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Sonogashira Coupling3-Bromo-2-chloropyridine, 2-((Triisopropylsilyl)ethynyl)furan701275-85
2Cyclization/FormylationDeprotected intermediate, Vilsmeier reagent60660-70 (over two steps)

Visualizations

Synthetic_Pathway cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection, Cyclization & Formylation A 3-Bromo-2-chloropyridine C Pd(PPh₃)₂Cl₂, CuI, Et₃N Toluene, 70 °C A->C B 2-((Triisopropylsilyl)ethynyl)furan B->C D 2-chloro-3-((2-(triisopropylsilyl)ethynyl)furan-3-yl)pyridine C->D E 1. TBAF, THF 2. POCl₃, DMF (Vilsmeier-Haack) D->E F This compound E->F Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis prep_reagents Weigh Reagents & Assemble Glassware sonogashira Sonogashira Coupling (Step 1) prep_reagents->sonogashira workup1 Filtration & Concentration sonogashira->workup1 purification1 Column Chromatography workup1->purification1 deprotection Silyl Deprotection purification1->deprotection cyclization_formylation Vilsmeier-Haack Reaction (Step 2) deprotection->cyclization_formylation workup2 Quenching, Extraction & Concentration cyclization_formylation->workup2 purification2 Column Chromatography workup2->purification2 analysis Characterization (NMR, MS, HPLC) purification2->analysis

References

Application Note and Protocol for the Purification of Furo[3,2-b]pyridine-6-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furo[3,2-b]pyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The purity of these compounds is paramount for accurate biological evaluation and subsequent drug development processes. Furo[3,2-b]pyridine-6-carbaldehyde, with a molecular formula of C₈H₅NO₂ and a molecular weight of 147.13 g/mol , is a key intermediate in the synthesis of more complex molecules.[1] Column chromatography is a fundamental and widely employed technique for the purification of organic compounds, offering a reliable method to separate the target compound from impurities.[2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation

The successful purification of this compound by column chromatography is dependent on the careful selection of experimental parameters. The following table summarizes the key parameters and typical expected outcomes based on general practices for the purification of furo[3,2-b]pyridine derivatives.[3]

ParameterDescriptionTypical Value/Range
Stationary Phase The solid adsorbent material packed into the column.Silica gel (230-400 mesh)
Mobile Phase The solvent or mixture of solvents that moves the sample through the column.A gradient of Ethyl Acetate in Hexane (e.g., starting from 10:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 7:3) is a common choice. Dichloromethane/Acetone gradients can also be effective.[3]
Elution Mode The method of applying the mobile phase to the column.Gradient elution is generally preferred to achieve optimal separation of the target compound from impurities with varying polarities.
Sample Loading The technique used to introduce the crude sample onto the column.Dry loading is recommended to improve the resolution of the separation.[3]
Expected Yield The percentage of the desired compound recovered after purification.70-95% (highly dependent on the purity of the crude material)
Expected Purity The purity of the isolated compound.>98% (as determined by HPLC or NMR)

Experimental Protocol

This protocol outlines the step-by-step methodology for the purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample preparation)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

2. Thin Layer Chromatography (TLC) Analysis: Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of Hexane:Ethyl Acetate).

  • Visualize the spots under UV light.

  • The ideal solvent system will provide a good separation of the desired product spot from impurity spots, with the product having an Rf value of approximately 0.2-0.4.

3. Column Preparation:

  • Select a glass column of an appropriate size based on the amount of crude material. A general guideline is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[3]

  • Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 10:1 Hexane:Ethyl Acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped within the stationary phase. Gently tap the column to facilitate even packing.

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Allow the excess solvent to drain until it is level with the top of the sand layer.

4. Sample Preparation and Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel to this solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

5. Elution:

  • Begin the elution with the initial, low-polarity mobile phase determined from the TLC analysis.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The specific gradient will depend on the separation observed on the TLC plate. A stepwise or linear gradient can be employed.

  • Maintain a constant flow rate throughout the elution process.

6. Fraction Collection and Monitoring:

  • Collect the eluent in separate fractions (e.g., 10-20 mL per fraction).

  • Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.

7. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.

  • Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Visualizations

Experimental Workflow Diagram:

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis (Determine Mobile Phase) Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing informs Sample_Loading Sample Loading (Dry Loading) Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Fraction_Pooling Pooling of Pure Fractions TLC_Monitoring->Fraction_Pooling identifies pure fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Pooling->Solvent_Removal Final_Product Purified this compound Solvent_Removal->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of low yield during the synthesis of Furo[3,2-b]pyridine-6-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the Vilsmeier-Haack formylation step, which is a standard method for introducing a formyl group onto electron-rich heterocyclic systems.

Q1: I am experiencing a very low yield or no product at all during the formylation of the Furo[3,2-b]pyridine core. What are the potential causes?

A1: A low or zero yield in the Vilsmeier-Haack formylation of Furo[3,2-b]pyridine can stem from several factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is sensitive to moisture. Contamination with water will quench the reagent, preventing the reaction from proceeding.

  • Insufficiently Activated Substrate: The Furo[3,2-b]pyridine ring system must be sufficiently electron-rich to undergo electrophilic substitution with the Vilsmeier reagent, which is a relatively weak electrophile.[1][2] The presence of electron-withdrawing groups on the ring can deactivate it towards formylation.

  • Inappropriate Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the activation energy for the reaction may not be reached, resulting in a sluggish or stalled reaction. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.[1]

  • Incorrect Stoichiometry: The molar ratio of the Furo[3,2-b]pyridine substrate to the Vilsmeier reagent is crucial for optimal yield. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

Q2: My reaction mixture turns dark, and I observe multiple spots on my TLC plate, indicating product decomposition. How can I mitigate this?

A2: Decomposition is a common issue when working with heterocyclic compounds under acidic conditions like those of the Vilsmeier-Haack reaction. Here are some strategies to minimize decomposition:

  • Control the Reaction Temperature: Maintain the recommended temperature throughout the reaction. For the formation of the Vilsmeier reagent, it is often beneficial to keep the temperature low (e.g., 0 °C) before adding the substrate and then carefully raising it to the optimal reaction temperature.[1]

  • Optimize Reagent Ratio: An excess of POCl₃ can lead to harsh reaction conditions and promote side reactions or decomposition.[1] It is advisable to start with a modest excess of the Vilsmeier reagent and optimize from there.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Over-extending the reaction time can lead to the degradation of the desired aldehyde.

  • Purification Strategy: The basic nature of the pyridine ring can cause tailing on silica gel during column chromatography. To improve purification, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[3]

Q3: The formylation is occurring, but I am getting a mixture of isomers. How can I improve the regioselectivity for the 6-position?

A3: The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors. The electron-rich furan ring fused to the pyridine core directs the electrophilic substitution. To favor formylation at the 6-position of the Furo[3,2-b]pyridine ring system, consider the following:

  • Substituent Effects: The electronic properties of any existing substituents on the Furo[3,2-b]pyridine core will significantly influence the position of formylation. Electron-donating groups will activate the ring system towards electrophilic attack.

  • Reaction Conditions: While generally dictated by the substrate's electronics, minor adjustments to reaction temperature and solvent polarity can sometimes influence the isomeric ratio. However, this is often substrate-dependent.

Q4: What are the best practices for handling the reagents used in a Vilsmeier-Haack reaction?

A4: Safety and proper handling are paramount for a successful and safe experiment.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is scrupulously dried before use.

  • N,N-dimethylformamide (DMF): DMF is a versatile solvent but is also a suspected teratogen. It should be handled in a fume hood. Anhydrous DMF is recommended for the Vilsmeier-Haack reaction to prevent quenching the Vilsmeier reagent.[3]

Quantitative Data Summary

The optimal conditions for the Vilsmeier-Haack formylation are highly substrate-dependent. Below is a table summarizing typical reaction parameters that can be used as a starting point for the optimization of this compound synthesis.

ParameterRecommended RangeNotes
Substrate:POCl₃:DMF Molar Ratio 1 : 1.5-3 : 3-10An excess of the Vilsmeier reagent is typically used. The ratio of POCl₃ to DMF can also be varied.
Temperature 0 °C to 100 °CVilsmeier reagent is often prepared at 0 °C. The reaction with the substrate may require heating.[4]
Reaction Time 1 to 24 hoursMonitor by TLC to determine the optimal reaction time and avoid product degradation.
Solvent DMF, Dichloromethane (DCM), 1,2-Dichloroethane (DCE)DMF can act as both reagent and solvent. An additional solvent may be used.[1][2]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Furo[3,2-b]pyridine

This protocol provides a general procedure for the formylation of a Furo[3,2-b]pyridine precursor.

Materials:

  • Furo[3,2-b]pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF via the dropping funnel. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.

  • Dissolve the Furo[3,2-b]pyridine (1 equivalent) in a minimal amount of anhydrous DCM or DMF.

  • Add the substrate solution to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel, potentially with a triethylamine-doped eluent system to prevent tailing.

Visualizations

Vilsmeier_Haack_Reaction Vilsmeier-Haack Reaction Pathway for this compound Synthesis cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Furo_pyridine Furo[3,2-b]pyridine Iminium_Intermediate Iminium Salt Intermediate Furo_pyridine->Iminium_Intermediate + Vilsmeier Reagent Final_Product This compound Iminium_Intermediate->Final_Product Hydrolysis Hydrolysis H₂O Workup

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Reagents Are reagents anhydrous and pure? Start->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents No_Reagents No Check_Reagents->No_Reagents Check_Temp Is reaction temperature optimized? Yes_Reagents->Check_Temp Purify_Reagents Dry/purify reagents (DMF, POCl₃) No_Reagents->Purify_Reagents Purify_Reagents->Check_Reagents Yes_Temp Yes Check_Temp->Yes_Temp No_Temp No Check_Temp->No_Temp Check_Ratio Is the Substrate:Reagent ratio correct? Yes_Temp->Check_Ratio Adjust_Temp Adjust temperature (e.g., incremental increase) No_Temp->Adjust_Temp Adjust_Temp->Check_Temp Yes_Ratio Yes Check_Ratio->Yes_Ratio No_Ratio No Check_Ratio->No_Ratio Check_Time Is reaction time monitored and optimal? Yes_Ratio->Check_Time Adjust_Ratio Vary stoichiometry (e.g., increase Vilsmeier reagent) No_Ratio->Adjust_Ratio Adjust_Ratio->Check_Ratio Yes_Time Yes Check_Time->Yes_Time No_Time No Check_Time->No_Time Success Improved Yield Yes_Time->Success Monitor_TLC Monitor reaction by TLC to avoid decomposition No_Time->Monitor_TLC Monitor_TLC->Check_Time

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Side Reactions in the Formylation of Furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the formylation of Furo[3,2-b]pyridine. This bicyclic heteroaromatic scaffold is a key structural motif in numerous biologically active compounds, including kinase inhibitors and modulators of the Hedgehog signaling pathway. Its functionalization is therefore of significant interest to researchers in medicinal chemistry and drug development.

Formylation, the introduction of a formyl (-CHO) group, is a fundamental transformation that provides a synthetic handle for further molecular elaboration. However, the formylation of Furo[3,2-b]pyridine is not without its challenges. Side reactions can lead to low yields, complex product mixtures, and purification difficulties. This guide provides a comprehensive resource for troubleshooting these issues, offering detailed explanations of the underlying chemistry and practical, field-tested solutions.

Troubleshooting Guide & FAQs

This section is designed to address the specific problems you may encounter during the formylation of Furo[3,2-b]pyridine. The question-and-answer format allows for quick identification of your issue and provides targeted solutions.

Q1: I am observing poor regioselectivity in the formylation of my unsubstituted Furo[3,2-b]pyridine. What factors control the site of formylation, and how can I favor a specific isomer?

A1: The regioselectivity of electrophilic substitution on the Furo[3,2-b]pyridine core is a delicate balance of electronic and steric effects. The furan ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the furan ring, the C2 and C3 positions are the most likely sites of formylation.

Probable Causes and Solutions:

  • Vilsmeier-Haack Conditions (DMF/POCl₃): This is a common method for formylating electron-rich heterocycles. The Vilsmeier reagent, a chloroiminium ion, is a relatively bulky electrophile. While electronic factors favor attack at the C2 position, steric hindrance can lead to competing formylation at C3 or even on the pyridine ring at C6 or C7, especially with substituted Furo[3,2-b]pyridine derivatives.

    • Optimization: To improve selectivity, consider lowering the reaction temperature. Running the reaction at 0°C or even lower can often enhance the kinetic selectivity for the electronically favored product. Careful control of the stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is also crucial. Excess reagent can lead to di-formylation or other side reactions.

  • Lithiation followed by Formylation (n-BuLi/DMF): This method offers an alternative approach to control regioselectivity through directed ortho-metalation. The choice of the lithiating agent and the presence of directing groups on your Furo[3,2-b]pyridine will determine the site of deprotonation and subsequent formylation.

    • For C2-Formylation: Direct lithiation of unsubstituted Furo[3,2-b]pyridine with a strong base like n-butyllithium (n-BuLi) is known to selectively occur at the C2 position due to the acidity of the C2-proton. Quenching the resulting lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF) will yield the desired C2-carbaldehyde.

    • For Other Isomers: Accessing other isomers via lithiation typically requires the presence of a directing group on the pyridine ring. For example, a substituent at the C7 position can direct lithiation to the C6 position.

Decision Workflow for Regioselective Formylation:

G start Desired Furo[3,2-b]pyridine Carbaldehyde Isomer? c2 C2-Carbaldehyde start->c2 other Other Isomers (e.g., C6, C7) start->other vilsmeier Vilsmeier-Haack (DMF/POCl₃) c2->vilsmeier Initial Attempt lithiation_c2 Lithiation (n-BuLi) then DMF c2->lithiation_c2 Higher Selectivity lithiation_directed Directed Lithiation (Requires Directing Group) other->lithiation_directed optimize_vilsmeier Optimize Vilsmeier: - Lower Temperature - Control Stoichiometry vilsmeier->optimize_vilsmeier Low Selectivity purify Purify Isomers by Column Chromatography optimize_vilsmeier->purify

Caption: Decision tree for choosing a formylation method based on the desired isomer.

Q2: My Vilsmeier-Haack formylation is resulting in a low yield and a significant amount of dark, tarry material. What is causing this decomposition, and how can I prevent it?

A2: The formation of dark, insoluble byproducts is often indicative of substrate or product degradation under the reaction conditions.

Probable Causes and Solutions:

  • Harsh Reaction Conditions: The Vilsmeier-Haack reaction can be exothermic, and excessive temperatures can lead to polymerization or decomposition of the electron-rich Furo[3,2-b]pyridine ring system.

    • Temperature Control: Maintain strict temperature control throughout the reaction. Add the phosphorus oxychloride (POCl₃) to the DMF solution at 0°C or below, and ensure the reaction mixture does not warm significantly upon addition of the Furo[3,2-b]pyridine.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Over-extending the reaction time can contribute to byproduct formation.

  • Hydrolysis of the Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is then hydrolyzed during workup to yield the aldehyde. Improper workup can lead to incomplete hydrolysis or side reactions.

    • Controlled Hydrolysis: Ensure the reaction mixture is quenched by pouring it onto ice and then neutralizing with a suitable base (e.g., sodium acetate, sodium bicarbonate) to facilitate the hydrolysis of the iminium intermediate to the desired aldehyde.

Q3: I am attempting a lithiation-formylation protocol, but I am recovering unreacted starting material. What are the likely reasons for the incomplete reaction?

A3: Recovering starting material after a lithiation-formylation sequence typically points to issues with the deprotonation step.

Probable Causes and Solutions:

  • Insufficiently Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely sensitive to moisture. Trace amounts of water in the solvent or on the glassware will quench the base and prevent deprotonation of the Furo[3,2-b]pyridine.

    • Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried before use. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Incorrect Stoichiometry or Inactive Reagent: The stoichiometry of the organolithium reagent is critical. Using too little will result in incomplete conversion. Additionally, organolithium reagents can degrade over time if not stored properly.

    • Reagent Titration: It is good practice to titrate the organolithium reagent before use to determine its exact concentration. Ensure at least one equivalent of the base is used.

  • Reaction Temperature: While lithiation is typically performed at low temperatures (e.g., -78°C) to prevent side reactions, the temperature may need to be optimized for your specific substrate.

    • Temperature Optimization: If deprotonation is sluggish at -78°C, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40°C) for a short period before quenching with DMF.

Q4: After my formylation reaction, I have a mixture of isomers that are difficult to separate by column chromatography. Are there any strategies to improve separation?

A4: The separation of constitutional isomers can be challenging due to their similar polarities.

Probable Causes and Solutions:

  • Inappropriate Stationary or Mobile Phase: Standard silica gel chromatography may not provide sufficient resolution.

    • Chromatography Optimization:

      • Mobile Phase Modification: Adding a small amount of a modifier to the mobile phase can sometimes improve separation. For basic compounds like pyridines, adding a small percentage of triethylamine (0.1-1%) can reduce tailing on silica gel.

      • Alternative Stationary Phases: Consider using different stationary phases, such as alumina or reverse-phase silica (C18), which may offer different selectivity.

      • Gradient Elution: Employing a shallow gradient of a more polar solvent in a less polar solvent system can enhance the separation of closely eluting compounds.

  • Derivatization: If chromatographic separation proves ineffective, consider derivatizing the aldehyde mixture to facilitate separation. For example, conversion of the aldehydes to their corresponding oximes or hydrazones can alter their physical properties, potentially making them easier to separate. The desired derivative can then be hydrolyzed back to the aldehyde.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Furo[3,2-b]pyridine

This protocol provides a general procedure for the formylation of Furo[3,2-b]pyridine at the C2 position.

Materials:

  • Furo[3,2-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Ice

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet.

  • To the flask, add anhydrous DMF (10 equivalents) and anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve Furo[3,2-b]pyridine (1 equivalent) in a minimal amount of anhydrous DCM and add it to the reaction mixture dropwise at 0°C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Add a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7).

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Furo[3,2-b]pyridine-2-carbaldehyde.

Protocol 2: Lithiation and Formylation of Furo[3,2-b]pyridine

This protocol describes the C2-formylation of Furo[3,2-b]pyridine via direct lithiation.

Materials:

  • Furo[3,2-b]pyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Dry ice/acetone bath

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.

  • Add Furo[3,2-b]pyridine (1 equivalent) and anhydrous THF to the flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add anhydrous DMF (2 equivalents) dropwise at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary

MethodReagentsTypical Position of FormylationKey AdvantagesCommon Side Reactions/Issues
Vilsmeier-Haack DMF, POCl₃C2 (electronically favored)Operationally simple, readily available reagents.Regioselectivity issues, decomposition with sensitive substrates, di-formylation.
Lithiation-Formylation n-BuLi, DMFC2 (most acidic proton)High regioselectivity for C2, can be adapted for other positions with directing groups.Requires strictly anhydrous conditions, sensitive to reagent quality, potential for addition to the pyridine ring.

Visualizing the Troubleshooting Process

G cluster_issues Troubleshooting Pathways cluster_solutions_ly Solutions for Low Yield cluster_solutions_iso Solutions for Isomer Mixture cluster_solutions_decomp Solutions for Decomposition start Formylation of Furo[3,2-b]pyridine Experiment Initiated tlc_analysis TLC/LC-MS Analysis of Crude Product start->tlc_analysis success Desired Product Obtained in Good Yield & Purity tlc_analysis->success Clean Reaction low_yield Low Yield/ Incomplete Conversion tlc_analysis->low_yield Problem Identified isomer_mix Mixture of Isomers tlc_analysis->isomer_mix Problem Identified decomposition Decomposition/ Tarry Byproducts tlc_analysis->decomposition Problem Identified check_reagents Check Reagent Quality (Tritrate n-BuLi) low_yield->check_reagents anhydrous_cond Ensure Strictly Anhydrous Conditions low_yield->anhydrous_cond optimize_temp_time Optimize Temperature & Reaction Time low_yield->optimize_temp_time change_method Switch Formylation Method (e.g., Vilsmeier to Lithiation) isomer_mix->change_method optimize_chroma Optimize Chromatography: - Different Solvents/Phases - Additives (e.g., Et₃N) isomer_mix->optimize_chroma lower_temp Lower Reaction Temperature decomposition->lower_temp control_stoich Control Reagent Stoichiometry decomposition->control_stoich shorter_time Reduce Reaction Time decomposition->shorter_time

Caption: A workflow diagram for troubleshooting common issues in the formylation of Furo[3,2-b]pyridine.

Technical Support Center: Furo[3,2-b]pyridine-6-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Furo[3,2-b]pyridine-6-carbaldehyde. The information is compiled from established methods for related furo[3,2-b]pyridine compounds and general principles of organic compound purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Column Chromatography

Question: My this compound is still impure after column chromatography. What are the possible causes and how can I improve the separation?

Answer:

Low purity after column chromatography can stem from several factors. The polar nature of the furo[3,2-b]pyridine ring system and the presence of the aldehyde group can lead to challenges in separation.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase: The polarity of the eluent system is critical. A gradient elution from a non-polar to a more polar solvent system is often more effective than an isocratic elution for separating complex mixtures.

  • Choice of Stationary Phase: While standard silica gel is commonly used, its acidic nature can sometimes interact with the basic pyridine nitrogen, leading to peak tailing and poor separation. If tailing is observed, consider using a deactivated silica gel or adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[1]

  • Sample Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. A general guideline is to use a ratio of silica gel to crude product of at least 50:1 by weight.

  • Co-elution of Impurities: If impurities have similar polarities to the desired product, they may co-elute. In such cases, switching to a different solvent system or a different stationary phase (e.g., alumina, or reverse-phase silica) may be necessary.

Issue 2: Tailing of Spots on TLC and Peaks in Chromatography

Question: I am observing significant tailing of my product spot on the TLC plate and peaks during column chromatography. How can I resolve this?

Answer:

Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound on silica gel.

Possible Causes and Solutions:

  • Interaction with Acidic Silica: The basic pyridine nitrogen can interact with the acidic silanol groups on the surface of the silica gel, causing the compound to move unevenly and resulting in tailing.

  • Addition of a Basic Modifier: To mitigate this interaction, add a small percentage of a volatile base, such as triethylamine or pyridine (typically 0.1-1%), to your mobile phase.[1] This will neutralize the acidic sites on the silica gel and lead to more symmetrical spots and peaks.

  • Use of Deactivated Silica: Alternatively, using a deactivated silica gel (e.g., with a lower concentration of silanol groups) can also help to reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: While specific impurities depend on the synthetic route, common impurities in related heterocyclic aldehyde syntheses can include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Over-oxidized products (e.g., the corresponding carboxylic acid).

  • Polymeric materials formed during the reaction or work-up.

Q2: What is a recommended starting solvent system for column chromatography?

A2: A good starting point for developing a solvent system for column chromatography is to use a mixture of a non-polar solvent and a moderately polar solvent. Common combinations for related compounds include gradients of Ethyl Acetate in Hexane or Acetone in Dichloromethane.[2] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

Q3: How can I monitor the purification process effectively?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.[1] By spotting the crude mixture and collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify the fractions containing your pure product. Visualization can be achieved using a UV lamp, as the aromatic nature of the compound should make it UV-active.

Q4: Are there alternative purification methods to column chromatography?

A4: Yes, other purification techniques can be considered:

  • Crystallization: If a suitable solvent is found, crystallization can be a highly effective method for obtaining very pure material. This often involves dissolving the crude product in a hot solvent and allowing it to cool slowly.

  • Preparative HPLC: For very difficult separations or for obtaining highly pure material for analytical purposes, preparative high-performance liquid chromatography (HPLC) can be employed. A C18 column with a mobile phase gradient of acetonitrile in water (often with a modifier like formic acid) is a common choice for such compounds.[3]

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography Purification

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)[1][2]
Mobile Phase (Gradient) Ethyl Acetate in Hexane or Acetone in Dichloromethane[2]
Basic Modifier (if tailing) 0.1 - 1% Triethylamine in the mobile phase[1]
Loading Method Dry loading is often preferred to ensure a narrow band at the start.[2]

Table 2: Example HPLC Conditions for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size[3]
Mobile Phase A 0.1% Formic acid in Water[3]
Mobile Phase B 0.1% Formic acid in Acetonitrile[3]
Gradient Start at 10% B, increase to 90% B over 15 minutes[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 254 nm[3]

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until it is level with the top of the silica.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This is known as dry loading and is generally recommended.[2]

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[2]

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

  • Plate Preparation: Use silica gel-coated TLC plates.

  • Spotting: Dissolve a small amount of your crude mixture and each collected fraction in a volatile solvent. Using a capillary tube, spot small amounts onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a sealed chamber containing the mobile phase used for the column chromatography. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and visualize the spots under a UV lamp. The fractions containing a single spot corresponding to the product should be combined.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC_analysis TLC Analysis Crude->TLC_analysis Determine solvent system Column_prep Prepare Silica Gel Column TLC_analysis->Column_prep Load_sample Load Sample (Dry Loading) Column_prep->Load_sample Elute Elute with Gradient Load_sample->Elute Collect_fractions Collect Fractions Elute->Collect_fractions Monitor_fractions Monitor Fractions by TLC Collect_fractions->Monitor_fractions Combine_pure Combine Pure Fractions Monitor_fractions->Combine_pure Evaporate Evaporate Solvent Combine_pure->Evaporate Pure_product Pure this compound Evaporate->Pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity After Column Chromatography Tailing Are peaks/spots tailing? Start->Tailing Add_base Add 0.1-1% Triethylamine to Eluent Tailing->Add_base Yes Wrong_solvent Is separation still poor? Tailing->Wrong_solvent No Add_base->Wrong_solvent Optimize_gradient Optimize Solvent Gradient via TLC Wrong_solvent->Optimize_gradient Yes Success Improved Purity Wrong_solvent->Success No Change_stationary Consider Alternative Stationary Phase (e.g., Alumina) Optimize_gradient->Change_stationary Change_stationary->Success

Caption: Troubleshooting decision tree for low purity in column chromatography.

References

Instability of Furo[3,2-b]pyridine-6-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Furo[3,2-b]pyridine-6-carbaldehyde, particularly under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound under acidic conditions is showing low yield and multiple unknown byproducts. What could be the cause?

A1: this compound may exhibit instability in strongly acidic environments. The furan ring within the furopyridine scaffold is susceptible to acid-catalyzed hydrolysis.[1][2][3][4][5] This can lead to the opening of the furan ring and the formation of various degradation products, resulting in lower yields of your desired product.

Q2: What is the likely mechanism of degradation for this compound in acidic media?

A2: While specific studies on this compound are limited, the degradation is likely initiated by protonation of the furan oxygen, followed by nucleophilic attack by water. This leads to the cleavage of the furan ring to form a 1,4-dicarbonyl intermediate, which can then undergo further reactions or rearrangements. This type of acid-catalyzed reversible transformation has been observed in related tetrahydrofuro[3,2-c]pyridine systems.[2][3][4][5]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following strategies:

  • Use milder acidic conditions: If possible, use weaker acids or buffer systems to maintain a less aggressive pH.

  • Control the temperature: Perform reactions at the lowest effective temperature to slow down the rate of degradation.

  • Limit exposure time: Reduce the time the compound is exposed to acidic conditions.

  • Use anhydrous solvents: In the absence of water, the primary pathway for acid-catalyzed hydrolysis is inhibited.

  • Protecting group strategy: If the aldehyde functionality is not directly involved in the desired transformation, consider protecting it with an acid-stable protecting group.

Q4: How can I confirm if my this compound is degrading?

A4: To monitor for potential degradation, you can employ the following analytical techniques:

  • Thin Layer Chromatography (TLC): The appearance of new spots that change in intensity over time can indicate the formation of degradation products.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradants, allowing for quantification of the degradation over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the furo[3,2-b]pyridine core and the appearance of new signals from the degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low reaction yield with starting material consumption Degradation of this compound under acidic conditions.1. Perform a stability study of the starting material under the reaction conditions (without other reagents).2. If degradation is confirmed, explore milder acidic catalysts or shorter reaction times.3. Consider running the reaction at a lower temperature.
Formation of multiple unidentified polar byproducts Acid-catalyzed opening of the furan ring leading to various polar intermediates.1. Attempt to isolate and characterize the major byproducts using techniques like preparative HPLC or column chromatography followed by MS and NMR analysis.2. Compare the spectral data with potential degradation products, such as the 1,4-dicarbonyl intermediate.
Inconsistent reaction outcomes Variability in acid concentration, water content in solvents, or reaction temperature.1. Ensure precise control over the amount of acid used.2. Use freshly dried, anhydrous solvents.3. Maintain strict temperature control throughout the reaction.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Acidic Conditions

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or dioxane).

  • Stress Conditions: Aliquot the stock solution into several vials. To each vial, add a specific Brønsted acid (e.g., HCl, H₂SO₄, or TsOH) at a defined concentration. Include a control vial with no acid.

  • Time-Point Analysis: Incubate the vials at a controlled temperature (e.g., room temperature or 50°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench a sample from each vial with a suitable base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Analytical Monitoring: Analyze the quenched samples by HPLC or TLC to determine the percentage of remaining this compound and the formation of any degradation products.

Visualizations

Diagram 1: Proposed Acid-Catalyzed Degradation Pathway

degradation_pathway cluster_0 Acidic Conditions (H₂O) Furo_pyridine This compound Protonated_furan Protonated Furan Intermediate Furo_pyridine->Protonated_furan + H⁺ Ring_opened 1,4-Dicarbonyl Intermediate Protonated_furan->Ring_opened + H₂O (Ring Opening) Degradation_products Further Degradation Products Ring_opened->Degradation_products Further Reactions

Caption: Proposed mechanism for the acid-catalyzed degradation of this compound.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

troubleshooting_workflow Start Low Yield Observed Check_Stability Is Starting Material Stable Under Reaction Conditions? Start->Check_Stability Modify_Conditions Modify Reaction Conditions: - Milder Acid - Lower Temperature - Shorter Time Check_Stability->Modify_Conditions No Optimize Optimize Other Parameters: - Solvent - Reagent Stoichiometry Check_Stability->Optimize Yes Modify_Conditions->Start End Improved Yield Optimize->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Reaction Conditions for Furo[3,2-b]pyridine-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Furo[3,2-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the formylation of the furo[3,2-b]pyridine core, a privileged scaffold in medicinal chemistry.[1] This resource offers practical, field-proven insights to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yield and purity.

Introduction to the Synthesis

The introduction of a formyl group onto the furo[3,2-b]pyridine scaffold is a key transformation for further molecular elaboration. The most common and effective method for this is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich heterocyclic systems.[2][3][4][5][6][7][8] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloroiminium ion (Vilsmeier reagent) is attacked by the electron-rich furo[3,2-b]pyridine ring, followed by hydrolysis to yield the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of Furo[3,2-b]pyridine

Materials:

  • Furo[3,2-b]pyridine (starting material)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) (optional, as solvent)

  • Sodium acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents). Cool the flask to 0 °C in an ice-water bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. The mixture may become viscous and form a solid. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the furo[3,2-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture, quench with a basic solution (e.g., saturated sodium bicarbonate), and extract with ethyl acetate before spotting on a TLC plate. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and a saturated solution of sodium acetate or sodium bicarbonate. This step hydrolyzes the intermediate iminium salt and neutralizes the acidic mixture. Stir vigorously for 30-60 minutes.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter. Concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: Moisture can deactivate the POCl₃ and the Vilsmeier reagent. 2. Low Reactivity of Substrate: The furo[3,2-b]pyridine ring may not be sufficiently electron-rich under the reaction conditions. 3. Insufficient Reaction Temperature/Time: The reaction may require more energy to proceed to completion.1. Use Anhydrous Reagents and Glassware: Ensure DMF and any other solvents are anhydrous. Flame-dry all glassware before use. 2. Increase Reaction Temperature: After the initial addition at 0°C, gradually increase the temperature to 80-100°C and monitor by TLC. 3. Extend Reaction Time: Continue heating for a longer duration (e.g., 12-24 hours) while monitoring the reaction progress.
Formation of Multiple Products (Low Selectivity) 1. Over-formylation: The product, this compound, might undergo a second formylation if the reaction conditions are too harsh or if an excess of the Vilsmeier reagent is used. 2. Side Reactions: Chlorination of the heterocyclic ring can be a side reaction in Vilsmeier-Haack chemistry.1. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents). 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., room temperature or 40-50°C) to improve selectivity. 3. Monitor Reaction Carefully: Stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts.
Dark, Tarry Reaction Mixture 1. Decomposition of Starting Material or Product: The furo[3,2-b]pyridine ring system or the resulting aldehyde may be unstable at higher temperatures or in the presence of strong acid. 2. Polymerization: Acid-catalyzed polymerization of the starting material or product can lead to tar formation.1. Lower Reaction Temperature: Perform the reaction at the lowest effective temperature. 2. Slower Addition of Reagents: Add the reagents dropwise and at a controlled rate to manage any exothermic processes. 3. Use of a Co-solvent: Using an inert co-solvent like DCM can help to better control the reaction concentration and temperature.
Difficult Purification 1. Tailing on Silica Gel: The basic nitrogen of the pyridine ring can interact with the acidic silica gel, leading to poor separation. 2. Co-elution of Impurities: Side products may have similar polarity to the desired product.1. Add Triethylamine to the Eluent: Add a small amount of triethylamine (0.1-1%) to the mobile phase to suppress the interaction with silica gel. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the formylation on the furo[3,2-b]pyridine ring?

Based on the electronic properties of the furo[3,2-b]pyridine system and related heterocycles, the formylation is expected to occur at an electron-rich position. For the analogous furo[3,2-b]pyrrole system, electrophilic substitution occurs on the pyrrole ring. In the case of furo[3,2-b]pyridine, the pyridine ring is generally electron-deficient. Therefore, the formylation is most likely to occur on the furan ring at the C6 position.

Q2: Can I use other Vilsmeier reagents besides the one generated from POCl₃ and DMF?

Yes, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF. In some cases, these may offer milder reaction conditions or different selectivity. However, the POCl₃/DMF system is the most commonly used and is a good starting point.

Q3: My reaction mixture turned a dark red/brown color. Is this normal?

The formation of a colored Vilsmeier reagent (often yellow to orange) is common due to minor impurities. The reaction mixture itself can also change color, and a dark red or brown color is not necessarily an indication of a failed reaction. However, the formation of a significant amount of black tar is a sign of decomposition.

Q4: How can I confirm the identity and purity of my final product?

The identity and purity of this compound should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: To confirm the presence of the aldehyde proton (expected around 9-10 ppm) and the aromatic protons of the furo[3,2-b]pyridine core.

  • ¹³C NMR: To identify the carbonyl carbon of the aldehyde (expected around 180-190 ppm) and the carbons of the heterocyclic rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₅NO₂; MW: 147.13 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic C=O stretch of the aldehyde (typically around 1680-1700 cm⁻¹).

Visualizing the Workflow and Key Relationships

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate StartMat Furo[3,2-b]pyridine StartMat->Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Column Chromatography Product->Purification Crude

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory LowYield Low/No Yield Start->LowYield LowPurity Low Purity/ Multiple Products Start->LowPurity Tar Tar Formation Start->Tar CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield->CheckReagents Possible Cause: Inactive Reagent IncreaseTemp Increase Reaction Temperature/Time LowYield->IncreaseTemp Possible Cause: Low Reactivity ControlStoich Control Stoichiometry (1.1-1.5 equiv. Vilsmeier) LowPurity->ControlStoich Possible Cause: Over-formylation LowerTemp Lower Reaction Temperature LowPurity->LowerTemp Possible Cause: Side Reactions MonitorTLC Monitor Closely by TLC LowPurity->MonitorTLC LowerTemp2 Lower Reaction Temperature Tar->LowerTemp2 Possible Cause: Decomposition SlowAddition Slower Reagent Addition Tar->SlowAddition Possible Cause: Exothermic Reaction

Caption: A logical flow diagram for troubleshooting common issues in the Vilsmeier-Haack formylation.

References

Removal of impurities from Furo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Furo[3,2-b]pyridine-6-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities may include unreacted starting materials from the synthesis, over-oxidized products such as the corresponding carboxylic acid (Furo[3,2-b]pyridine-6-carboxylic acid), or byproducts from the formylation reaction. The basic nature of the pyridine ring can also lead to salt formation if acidic conditions are not carefully controlled.

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store this compound at -20°C for long-term stability.[1] For maximum recovery of the product, it is advisable to centrifuge the original vial before removing the cap.[1]

Q3: How can I assess the purity of my this compound sample?

A3: A multi-technique approach is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is crucial for structural confirmation and identifying impurities. Mass Spectrometry (MS) can confirm the molecular weight.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Problem: The purity of the synthesized this compound is low, as determined by HPLC or NMR.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature.
Side Reactions The formylation or oxidation step may lead to side products. Optimization of reaction conditions (temperature, stoichiometry of reagents) is crucial. For instance, over-oxidation to the carboxylic acid can be minimized by using a milder oxidizing agent or controlling the reaction time.
Degradation of Product The product might be sensitive to the work-up conditions. Ensure that the work-up is performed promptly and at a suitable temperature. Avoid prolonged exposure to strong acids or bases.
Issue 2: Difficulty in Removing a Persistent Impurity

Problem: A specific impurity co-elutes with the product during column chromatography or is difficult to remove by recrystallization.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Similar Polarity of Impurity If the impurity has a similar polarity to the product, separation by standard silica gel chromatography can be challenging. A change in the stationary phase (e.g., alumina) or using a different solvent system for elution might be effective. A gradient elution from a non-polar to a more polar solvent system can improve separation.
Isomeric Impurity Structural isomers can be particularly difficult to separate. High-resolution techniques like preparative HPLC might be necessary.
Tailing on Silica Gel The basic pyridine nitrogen can interact with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can often improve the peak shape and resolution.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Pack the column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., a mixture of Ethyl Acetate and Hexane).

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
  • Carefully load the dried, silica-adsorbed sample onto the top of the packed column.

3. Elution:

  • Begin elution with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).
  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., increasing the concentration of Ethyl Acetate).

4. Fraction Collection and Analysis:

  • Collect fractions and monitor them by TLC.
  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Typical Parameters for Column Chromatography:

Parameter Description Typical Value/Range
Stationary Phase The solid adsorbent used in the column.Silica gel (230-400 mesh)
Mobile Phase The solvent or solvent mixture that elutes the compound.Ethyl Acetate/Hexane or Dichloromethane/Methanol gradient
Elution Mode The method of applying the mobile phase.Gradient Elution
Expected Purity The purity of the isolated compound.>98% (as determined by HPLC or NMR)

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product Crude_Product Crude Furo[3,2-b]pyridine- 6-carbaldehyde Dissolve Dissolve in Minimal Solvent Crude_Product->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load Load onto Silica Column Adsorb->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity of This compound Check_Reaction Check for Incomplete Reaction (TLC/NMR) Start->Check_Reaction Check_Side_Products Analyze for Side Products (MS/NMR) Check_Reaction->Check_Side_Products No Optimize_Reaction Optimize Reaction: - Time - Temperature - Reagents Check_Reaction->Optimize_Reaction Yes Modify_Purification Modify Purification: - Different Solvent System - Different Stationary Phase - Add Modifier (e.g., TEA) Check_Side_Products->Modify_Purification Yes Pure_Product High Purity Product Check_Side_Products->Pure_Product No Optimize_Reaction->Pure_Product Modify_Purification->Pure_Product

Caption: Troubleshooting logic for addressing low product purity issues.

References

Characterization issues of Furo[3,2-b]pyridine-6-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furo[3,2-b]pyridine-6-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the Furo[3,2-b]pyridine core?

A1: Common and effective strategies for synthesizing the Furo[3,2-b]pyridine core include:

  • Sonogashira Coupling followed by Heteroannulation: This involves the palladium-catalyzed cross-coupling of a functionalized pyridine (e.g., a halopyridine) with a terminal alkyne. The resulting intermediate then undergoes an intramolecular cyclization to form the furan ring.

  • Dieckmann Condensation: An intramolecular cyclization of a diester intermediate can be used to form the fused furan ring. This is often followed by hydrolysis and decarboxylation.

Q2: What are the critical parameters for a successful Sonogashira coupling in the synthesis of Furo[3,2-b]pyridines?

A2: The success of the Sonogashira coupling is highly dependent on several factors:

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to alkyne homocoupling (Glaser coupling). It is crucial to degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HX formed during the reaction.

  • Solvent: Anhydrous, degassed solvents such as THF, DMF, or toluene are commonly used.

Q3: How can I introduce the carbaldehyde group at the 6-position of the Furo[3,2-b]pyridine core?

A3: Introducing a carbaldehyde group at the 6-position can be achieved through several methods:

  • Oxidation of a 6-methyl group: If a 6-methyl-Furo[3,2-b]pyridine precursor is available, it can be oxidized to the corresponding aldehyde using reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂). Care must be taken to avoid overoxidation to the carboxylic acid.

  • Formylation of the Furo[3,2-b]pyridine core: Direct formylation of the heterocyclic ring can be achieved using various formylating agents. For pyridines, methods involving the use of a masked formyl equivalent under specific reaction conditions have been reported.

Q4: What are some known biological activities of Furo[3,2-b]pyridine derivatives?

A4: Furo[3,2-b]pyridine derivatives have shown a range of biological activities and are considered privileged scaffolds in medicinal chemistry. They have been investigated as:

  • Kinase inhibitors: Targeting enzymes like Cdc-like kinases (CLKs).

  • Modulators of signaling pathways: Including the Hedgehog signaling pathway.

  • Anticancer agents: Exhibiting cytotoxic activity against various cancer cell lines.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Troubleshooting Steps
Low yield of Furo[3,2-b]pyridine core via Sonogashira coupling Incomplete reactionMonitor the reaction by TLC. If starting material persists, consider increasing the reaction time or temperature.
Catalyst deactivationEnsure all reagents and solvents are anhydrous and of high purity. Impurities can poison the catalyst.
Alkyne homocoupling (Glaser coupling)Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere. Consider a copper-free Sonogashira protocol.
Overoxidation to carboxylic acid during oxidation of 6-methyl group Oxidizing agent is too strong or reaction time is too longUse a milder oxidizing agent (e.g., MnO₂). Carefully monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
Formation of N-alkylation byproduct during synthesis The pyridine nitrogen is competing with another nucleophileWhen performing reactions like O-alkylation, using a milder base (e.g., potassium carbonate) can favor O-alkylation over N-alkylation.
Peak tailing during HPLC purification Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica-based columnAdd a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve peak shape.
Poor separation during column chromatography Inappropriate mobile phaseFor polar compounds like many Furo[3,2-b]pyridine derivatives, a gradient elution from a less polar to a more polar solvent system is often effective.
Characterization
Issue Possible Cause Suggested Action
1H NMR: Broad or disappearing aldehyde proton signal Presence of acidic or basic impurities, or exchange with residual water in the solventUse fresh, high-purity deuterated solvent. The addition of a small amount of D₂O can confirm exchangeable protons.
1H NMR: Complex multiplets in the aromatic region Overlapping signals of the furo[3,2-b]pyridine protonsUse a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion. 2D NMR techniques like COSY can help in assigning proton-proton correlations.
13C NMR: Weak or missing quaternary carbon signals Long relaxation times for quaternary carbonsIncrease the relaxation delay (d1) in the acquisition parameters to allow for full relaxation of the quaternary carbons.
Mass Spec: Molecular ion peak is weak or absent The compound is unstable under the ionization conditions (e.g., Electron Ionization)Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Mass Spec: Ambiguous fragmentation pattern Multiple fragmentation pathways are occurringPerform tandem mass spectrometry (MS/MS) to isolate the molecular ion and observe its specific fragmentation. Compare the observed fragments with predicted fragmentation patterns for the furo[3,2-b]pyridine core.

Quantitative Data

Table 1: Predicted 1H and 13C NMR Chemical Shifts for a Furo[3,2-b]pyridine Scaffold

Note: These are predicted values for Furo[3,2-b]pyridine-6-carboxylic acid and should be used as a reference for this compound. The aldehyde proton is expected to appear in the 9.5-10.5 ppm range.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
H-27.5 - 8.0Doublet
H-36.8 - 7.2Doublet
H-58.0 - 8.5Singlet or narrow multiplet
H-78.5 - 9.0Singlet or narrow multiplet
Carbon Expected Chemical Shift (δ, ppm)
C-2140 - 150
C-3105 - 115
C-3a145 - 155
C-5115 - 125
C-6140 - 150
C-7125 - 135
C-7a150 - 160
C=O (aldehyde)~185 - 195

Experimental Protocols

General Protocol for the Synthesis of the Furo[3,2-b]pyridine Core via Sonogashira Coupling and Cyclization
  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halo-hydroxypyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Addition of Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 eq) and an anhydrous, degassed amine base (e.g., triethylamine, 3.0 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for HPLC Purification
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or a basic modifier if peak tailing is observed.

  • Gradient Program: A typical gradient might be 10% B to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Experimental Workflow: Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Halopyridine, Alkyne) sonogashira Sonogashira Coupling start->sonogashira cyclization Intramolecular Cyclization sonogashira->cyclization oxidation Oxidation/Formylation cyclization->oxidation crude_product Crude this compound oxidation->crude_product column Column Chromatography crude_product->column hplc HPLC column->hplc final_product Pure Product hplc->final_product nmr NMR Spectroscopy (1H, 13C, 2D) ms Mass Spectrometry final_product->nmr final_product->ms

Caption: A general workflow for the synthesis, purification, and characterization of this compound.

Signaling Pathway: Hedgehog Pathway Modulation

Hedgehog_Pathway cluster_inactive Pathway OFF cluster_active Pathway ON Hh Hedgehog (Hh) Ligand Ptch1 Patched-1 (Ptch1) Receptor Hh->Ptch1 Binds Ptch1_active Ptch1 Internalized and Degraded Smo Smoothened (Smo) Ptch1->Smo Inhibits Sufu Suppressor of Fused (Sufu) Gli Gli Transcription Factors Sufu->Gli Inhibits Target_Genes Target Gene Expression Furo_derivative Furo[3,2-b]pyridine Derivative Furo_derivative->Smo Modulates Smo_active Smo Activated Gli_active Gli Activated Gli_active->Target_Genes Promotes

Caption: Furo[3,2-b]pyridine derivatives can modulate the Hedgehog signaling pathway, which is critical in embryonic development and cancer.

Technical Support Center: Improving Regioselectivity of Furo[3,2-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of furo[3,2-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the functionalization of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the functionalization of the furo[3,2-b]pyridine ring system, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor regioselectivity or a mixture of isomers in my C-H functionalization reaction?

A1: Achieving high regioselectivity in C-H functionalization of furo[3,2-b]pyridines is a common challenge due to the inherent electronic properties of the fused ring system. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the furan ring is electron-rich and more prone to electrophilic substitution. This competing reactivity can lead to a mixture of products.

Troubleshooting Steps:

  • Reaction Conditions: Carefully screen reaction parameters such as solvent, temperature, and catalyst. For instance, in palladium-catalyzed direct arylations, the choice of ligand and additives like pivalic acid can significantly influence the regioselectivity.

  • Directing Groups: The introduction of a directing group can be a powerful strategy to control the position of functionalization. While this adds extra synthetic steps, it can effectively guide the catalyst to a specific C-H bond.

  • Steric Hindrance: The steric environment around the C-H bonds can influence the regioselectivity. Bulky substituents may hinder reaction at adjacent positions, favoring functionalization at less sterically crowded sites.

Q2: My lithiation reaction is not regioselective. What factors control the site of metalation?

A2: The regioselectivity of lithiation on the furo[3,2-b]pyridine core is highly dependent on the base used and the presence of any directing groups.

Troubleshooting Steps:

  • Choice of Base: Strong, non-nucleophilic bases are essential for efficient deprotonation. Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly used. The choice of base can influence the site of lithiation.

  • Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition.

  • Directing Groups: Existing substituents on the ring can direct the lithiation to a specific position. For example, a substituent at the C2 position can direct lithiation to the C3 or C7 position depending on the reaction conditions.

Q3: I am experiencing low yields in my Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on a furo[3,2-b]pyridine substrate. What are the potential causes?

A3: Low yields in cross-coupling reactions can stem from several factors, including catalyst deactivation, poor substrate reactivity, and side reactions.

Troubleshooting Steps:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For Suzuki couplings, catalysts like Pd(PPh₃)₄ are often effective. For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is typically used. Screening different ligands can significantly improve yields.

  • Base and Solvent: The base and solvent system must be carefully chosen and anhydrous. Common bases for Suzuki coupling include K₂CO₃ and Cs₂CO₃, while Sonogashira couplings often employ an amine base like triethylamine.

  • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.

  • Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the regioselective functionalization of furo[3,2-b]pyridine.

Table 1: Regioselective Lithiation and Functionalization of 2-Substituted Furo[3,2-b]pyridines

EntrySubstrate (R)BaseElectrophileProduct(s) (Position of Functionalization)Yield (%)Reference
1HLDAD₂O7-D-Furo[3,2-b]pyridine15[1]
2SiMe₃LiTMPD₂O7-D-2-SiMe₃-Furo[3,2-b]pyridine70[1]
3SiMe₃n-BuLi/LiDMAED₂O7-D-2-SiMe₃-Furo[3,2-b]pyridine40[1]
4ClLDAMeI7-Me-2-Cl-Furo[3,2-b]pyridine85[2]
5ClLDAI₂7-I-2-Cl-Furo[3,2-b]pyridine80[2]

Table 2: Regioselective Palladium-Catalyzed Direct Arylation of 2-Substituted Furo[3,2-b]pyridines

EntrySubstrate (R)Aryl HalideCatalyst/LigandAdditiveProduct(s) (Position of Functionalization)Yield (%)Reference
1Me4-IodotoluenePd(OAc)₂/SPhosPivOH3-(p-tolyl)-2-Me-Furo[3,2-b]pyridine75[3]
2Me4-IodotoluenePd(OAc)₂/SPhosPivOH7-(p-tolyl)-2-Me-Furo[3,2-b]pyridine15[3]
3Ph4-IodoanisolePd(OAc)₂/RuPhosPivOH3-(4-methoxyphenyl)-2-Ph-Furo[3,2-b]pyridine80[3]
4Ph4-IodoanisolePd(OAc)₂/RuPhosPivOH7-(4-methoxyphenyl)-2-Ph-Furo[3,2-b]pyridine10[3]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Lithiation of Furo[3,2-b]pyridine

  • To a solution of the furo[3,2-b]pyridine derivative (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere at -78 °C, add the lithium amide base (e.g., LDA or LiTMP, 1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling [4]

  • In an oven-dried Schlenk flask, combine the halo- or triflate-substituted furo[3,2-b]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Ultrasound-Assisted Sonogashira Coupling [5]

  • To a solution of the halo-substituted furo[3,2-b]pyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

  • Subject the reaction mixture to ultrasound irradiation until the reaction is complete, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

Visualizations

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization Strategy cluster_product Product start Furo[3,2-b]pyridine Derivative lithiation Regioselective Lithiation start->lithiation suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira direct_arylation Direct C-H Arylation start->direct_arylation product Functionalized Furo[3,2-b]pyridine lithiation->product suzuki->product sonogashira->product direct_arylation->product

Caption: General experimental workflow for the functionalization of furo[3,2-b]pyridine.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield in Cross-Coupling catalyst Catalyst Deactivation start->catalyst conditions Suboptimal Conditions start->conditions reagents Impure Reagents start->reagents atmosphere Oxygen Contamination start->atmosphere screen_catalyst Screen Catalysts/Ligands catalyst->screen_catalyst optimize_conditions Optimize Temp./Solvent/Base conditions->optimize_conditions purify_reagents Purify Starting Materials reagents->purify_reagents degas Degas Solvents/Use Inert Gas atmosphere->degas

Caption: Troubleshooting logic for low yields in cross-coupling reactions.

References

Technical Support Center: Furo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Furo[3,2-b]pyridine-6-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: Direct quantitative solubility data for this compound is not extensively published. However, based on its chemical structure (a heterocyclic aromatic aldehyde) and information from related compounds, it is expected to have low aqueous solubility and limited to moderate solubility in many organic solvents. A qualitative summary of expected solubility is provided in the table below.

Q2: I am having difficulty dissolving this compound for my in vitro assay. What are some initial steps I can take?

A2: For initial attempts at dissolution, particularly for biological assays, it is recommended to start with a small amount of the compound and test a range of biocompatible solvents. A common starting point is dimethyl sulfoxide (DMSO), followed by dilution with your aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect biological systems. If the compound precipitates upon addition to the aqueous buffer, refer to the troubleshooting guide for strategies to prevent this.

Q3: Can heating be used to improve the solubility of this compound?

A3: Yes, gentle heating can be an effective method to increase the dissolution rate and solubility. However, it is crucial to first assess the thermal stability of the compound. Prolonged exposure to high temperatures could lead to degradation. It is advisable to heat the solvent-compound mixture gently (e.g., 30-40°C) and for a minimal amount of time. Always monitor for any color changes that might indicate degradation.

Q4: Are there any known incompatibilities of this compound with common excipients or buffers?

Solubility Data Summary

While specific quantitative data is limited, the following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents based on its chemical properties and information from the synthesis of related compounds.

SolventExpected SolubilityNotes
WaterVery LowA related compound, Furo[2,3-b]pyridine-6-carboxaldehyde, has a calculated very low aqueous solubility.
Dimethyl Sulfoxide (DMSO)HighCommonly used as a solvent for preparing stock solutions of poorly soluble compounds for biological assays.
N,N-Dimethylformamide (DMF)HighOften used as a solvent in the synthesis of related heterocyclic compounds.
Dichloromethane (DCM)Moderate to HighA common solvent for organic synthesis and purification.
ChloroformModerate to HighMentioned in purification protocols for related compounds.
Ethyl AcetateModerateUsed as an extraction solvent in the synthesis of similar compounds.
MethanolLow to ModerateMay be used in purification steps, but solubility might be limited.
EthanolLow to ModerateSimilar to methanol, solubility is likely limited.
AcetoneLow to ModerateMay require heating to achieve significant dissolution.
AcetonitrileLow to ModerateOften used in chromatography, but may not be a primary solvent for dissolution.

Troubleshooting Guide

Problem: The compound is not dissolving in my chosen solvent.

Possible Cause Troubleshooting Step
Insufficient solvent volumeIncrease the volume of the solvent incrementally until the compound dissolves.
Low dissolution rateGently warm the mixture (30-40°C) while stirring. Use of a sonicator can also aid in dissolution by breaking up solid aggregates.
Inappropriate solvent selectionRefer to the solubility table and try a solvent in which the compound is expected to have higher solubility. For non-polar compounds, a non-polar solvent may be more effective, and vice-versa.
Compound is in a poorly soluble crystal formIf possible, try to obtain the compound in an amorphous form, which often has higher solubility than a crystalline form.

Problem: The compound dissolves in an organic solvent but precipitates when added to an aqueous buffer.

Possible Cause Troubleshooting Step
Exceeding the aqueous solubility limitDecrease the concentration of the compound in the final aqueous solution. Prepare a more dilute stock solution in the organic solvent before adding it to the buffer.
pH of the buffer is not optimal for solubilityThe pyridine nitrogen in the compound is weakly basic. Adjusting the pH of the aqueous buffer to be slightly acidic (e.g., pH 5-6) may increase solubility by protonating the pyridine nitrogen.
Insufficient mixingAdd the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Use of co-solventsPrepare the final solution using a mixture of the aqueous buffer and a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to increase the overall solvent polarity and improve solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weigh a precise amount of this compound in a clean, dry vial.

  • Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the vial for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the vial in a water bath at 30-40°C for 5-10 minutes, with intermittent vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Improving Aqueous Solubility

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent such as DMSO or DMF.

  • In a separate tube, prepare the desired aqueous buffer.

  • To improve solubility, consider the following modifications to the aqueous buffer:

    • pH Adjustment: If the compound has a basic center (like the pyridine nitrogen), adjust the buffer pH to a slightly acidic range (e.g., pH 5-6) to promote the formation of a more soluble salt.

    • Use of Co-solvents: Add a water-miscible co-solvent such as ethanol or propylene glycol to the aqueous buffer. The final concentration of the co-solvent should be optimized to maximize solubility while minimizing any impact on the experimental system.

    • Inclusion of Surfactants: For very poorly soluble compounds, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous buffer can help to form micelles that encapsulate the compound and increase its apparent solubility.

  • While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue to vortex for an additional 1-2 minutes after the addition is complete.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the initial stock concentration may need to be lowered.

Visualizations

experimental_workflow cluster_start Start: Undissolved Compound cluster_dissolution Dissolution in Organic Solvent cluster_dilution Dilution in Aqueous Buffer cluster_outcome Outcome start This compound (Solid) dissolve Add DMSO or DMF start->dissolve vortex Vortex/Sonicate dissolve->vortex heat Gentle Heat (if needed) vortex->heat add_buffer Add to Aqueous Buffer heat->add_buffer success Clear Solution add_buffer->success precipitate Precipitation add_buffer->precipitate troubleshooting_workflow start Start: Solubility Issue check_solvent Is the solvent appropriate? start->check_solvent try_stronger_solvent Try DMSO or DMF check_solvent->try_stronger_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes try_stronger_solvent->check_concentration reduce_concentration Decrease concentration check_concentration->reduce_concentration Yes use_aids Use physical aids? check_concentration->use_aids No reduce_concentration->use_aids apply_aids Apply gentle heat or sonication use_aids->apply_aids Yes precipitation_issue Precipitation in aqueous buffer? use_aids->precipitation_issue No apply_aids->precipitation_issue modify_buffer Modify aqueous buffer (pH, co-solvents) precipitation_issue->modify_buffer Yes solution_clear Solution is clear precipitation_issue->solution_clear No modify_buffer->solution_clear

Technical Support Center: Stabilizing Furo[3,2-b]pyridine-6-carbaldehyde During Experimental Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with Furo[3,2-b]pyridine-6-carbaldehyde. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge encountered with this valuable heterocyclic aldehyde: its decomposition during routine experimental workup and purification. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your compound.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

The stability of this compound is paramount for reliable downstream applications. Decomposition not only results in yield loss but can also complicate the purification process and compromise biological or chemical screening data. The following guide will help you diagnose the likely cause of degradation and implement effective preventative measures.

Visual Diagnostic Workflow

Use the following flowchart to navigate common issues observed during the workup of this compound.

Decomposition_Troubleshooting start Start: Crude reaction mixture containing this compound workup Aqueous Workup start->workup observe Observe Unexpected Results: - Low Yield - Multiple Spots on TLC - Isolation of an Acid workup->observe oxidation Problem: Oxidation to Carboxylic Acid (Furo[3,2-b]pyridine-6-carboxylic acid) observe->oxidation Is the main byproduct more polar (lower Rf) and acidic? acid_decomp Problem: Acid-Catalyzed Decomposition (Potential furan ring opening/polymerization) observe->acid_decomp Was a strong acid used in the workup? base_decomp Problem: Base-Catalyzed Decomposition (e.g., Cannizzaro-type reactions, aldol condensation) observe->base_decomp Was a strong base used in the workup? silica_decomp Problem: On-Column Degradation (Acetal formation or acid-catalyzed decomposition) observe->silica_decomp Did decomposition occur during chromatography? cause_oxidation Cause: - Exposure to air (O₂) - Basic pH - Presence of oxidizing agents oxidation->cause_oxidation cause_acid Cause: - Acidic quench (e.g., HCl, H₂SO₄) - Strongly acidic conditions during extraction acid_decomp->cause_acid cause_base Cause: - Strong basic wash (e.g., NaOH, KOH) - Aldehyde lacks α-hydrogens, susceptible to Cannizzaro base_decomp->cause_base cause_silica Cause: - Acidic nature of standard silica gel - Use of alcohol-based eluents (e.g., Methanol, Ethanol) silica_decomp->cause_silica sol_oxidation Solution: - Work under inert atmosphere (N₂/Ar) - Use a mild bicarbonate wash (pH ~8) - Degas solvents cause_oxidation->sol_oxidation sol_acid Solution: - Use saturated NH₄Cl for quenching - Maintain neutral or slightly basic pH - Minimize contact time with aqueous layers cause_acid->sol_acid sol_base Solution: - Avoid strong bases - Use saturated NaHCO₃ for neutralization - If aldehyde purification is needed, consider bisulfite adduct formation cause_base->sol_base sol_silica Solution: - Use deactivated (neutral) silica or alumina - Avoid alcohol eluents; use EtOAc/Hexanes, DCM/Hexanes - Add 0.1-1% Triethylamine to eluent with caution cause_silica->sol_silica

Caption: Troubleshooting logic for this compound decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during workup?

A1: Based on its chemical structure, there are three main pathways for decomposition:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, particularly when exposed to atmospheric oxygen, which can be accelerated under basic conditions.[1][2] This results in the formation of the corresponding, more polar Furo[3,2-b]pyridine-6-carboxylic acid.

  • Acid-Catalyzed Degradation: The furopyridine scaffold, specifically the furan ring, can be sensitive to strongly acidic conditions, potentially leading to ring-opening and subsequent polymerization.[3]

  • Base-Catalyzed Reactions: In the presence of strong bases (e.g., NaOH, KOH), aldehydes lacking alpha-hydrogens, such as this compound, can undergo the Cannizzaro reaction. This disproportionation reaction would yield both Furo[3,2-b]pyridine-6-carboxylic acid and the corresponding alcohol, (furo[3,2-b]pyridin-6-yl)methanol.[4]

Degradation_Pathways Aldehyde This compound CarboxylicAcid Furo[3,2-b]pyridine-6-carboxylic acid Aldehyde->CarboxylicAcid [O], Air (O₂) pH > 7 Aldehyde->CarboxylicAcid Strong Base (OH⁻) (Cannizzaro) Alcohol (Furo[3,2-b]pyridin-6-yl)methanol Aldehyde->Alcohol Strong Base (OH⁻) (Cannizzaro) RingOpened Ring-Opened/Polymerized Products Aldehyde->RingOpened Strong Acid (H⁺)

Caption: Key degradation pathways for this compound.

Q2: My aldehyde seems to disappear or streak on the silica gel column. What is happening?

A2: This is a common issue with aldehydes on silica gel. There are two likely causes:

  • Acid-Catalyzed Decomposition: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.

  • Acetal/Hemiacetal Formation: If you are using an alcohol-based solvent in your eluent (e.g., methanol or ethanol), the aldehyde can react on the acidic silica surface to form a hemiacetal or acetal.[5] These are typically more polar and may not elute as expected, or they may appear as streaks on a TLC plate.

To mitigate this, use a deactivated (neutral) silica gel or alumina. Alternatively, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.[6] However, use caution as prolonged exposure to the basic eluent can also cause degradation. Always prioritize non-alcoholic solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.

Q3: What is the recommended storage condition for this compound?

A3: The solid compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C to minimize oxidation and other degradation pathways.[7] For solutions, it is best to prepare them fresh. If storage is necessary, use an anhydrous aprotic solvent like DMSO, store in aliquots at -20°C or -80°C, and protect from light.

Q4: Can I use a strong base like sodium hydroxide to wash my organic extracts?

A4: It is strongly advised to avoid strong bases like NaOH or KOH. These conditions can promote the Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid, significantly reducing the yield of your desired aldehyde.[4] A mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), is sufficient to neutralize acidic residues without causing significant aldehyde decomposition.

Recommended Workup and Purification Protocols

Adherence to a carefully designed workup and purification strategy is critical for isolating this compound with high purity and yield.

Protocol 1: Standard Mild Aqueous Workup

This protocol is designed to minimize exposure to harsh pH conditions and atmospheric oxygen.

  • Quenching: Cool the reaction mixture to 0°C. Cautiously quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). To minimize oxidation, it is advisable to use solvents that have been degassed by bubbling with nitrogen or argon.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume) to remove any residual acid.

    • Brine (saturated aqueous NaCl) (1 x volume) to facilitate phase separation and remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<40°C).

  • Inert Atmosphere: For maximum stability, flush the flask containing the crude product with nitrogen or argon before proceeding to purification.

Protocol 2: Purification by Column Chromatography

This protocol provides guidelines for purifying the aldehyde while minimizing on-column degradation.

  • Stationary Phase Selection: Use neutral silica gel (pH ≈ 7) or alumina. If only standard silica is available, consider preparing a slurry with the eluent containing 0.5% triethylamine, packing the column, and then flushing with the mobile phase without the amine before loading the sample.

  • Mobile Phase Selection: Determine an appropriate solvent system using TLC. Non-protic solvent systems are highly recommended.

    • Recommended: Ethyl acetate/Hexanes, Dichloromethane/Hexanes.

    • Avoid: Methanol or Ethanol containing eluents.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, adsorb the crude material onto a small amount of silica gel (dry loading).

  • Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions and monitoring by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

ParameterRecommendationRationale
Workup Quench Saturated aq. NH₄ClAvoids strongly acidic conditions that can degrade the furan ring.
Workup Wash Saturated aq. NaHCO₃Neutralizes acids without exposing the aldehyde to a strong base.
Atmosphere Inert (N₂ or Ar)Minimizes oxidation of the aldehyde to the carboxylic acid.[1]
Chromatography Neutral Silica/AluminaPrevents acid-catalyzed decomposition on the column.[6]
Eluent EtOAc/Hexanes or DCM/HexanesAvoids alcohol-based solvents that can form acetals.[5]
Storage -20°C, under inert gasEnsures long-term stability of the solid compound.[7]

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling with Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of palladium-catalyzed cross-coupling reactions with Furo[3,2-b]pyridine substrates. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a halo-Furo[3,2-b]pyridine is resulting in a low yield. What are the common culprits?

Low yields in Suzuki-Miyaura couplings involving Furo[3,2-b]pyridines can often be attributed to several factors. Catalyst deactivation due to the coordinating nature of the pyridine nitrogen is a primary concern.[1][2] Other common issues include suboptimal reaction conditions, such as an inappropriate choice of base or solvent, and the degradation of the boronic acid reagent.[3]

Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

Homocoupling of boronic acids is a frequent side reaction, often promoted by the presence of oxygen.[4] Ensuring the reaction is performed under strictly inert conditions is crucial. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[4][5] Using a Pd(0) source directly or a pre-catalyst that rapidly generates the active Pd(0) species can also reduce the likelihood of homocoupling.

Q3: My Buchwald-Hartwig amination with a Furo[3,2-b]pyridine substrate is not proceeding to completion. What should I investigate?

Incomplete conversion in Buchwald-Hartwig aminations with nitrogen-containing heterocycles like Furo[3,2-b]pyridines is a common challenge. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often necessary to shield the palladium center and promote the desired C-N bond formation.[2] Additionally, the selection of an appropriate base and anhydrous reaction conditions are paramount for success.[6]

Q4: What are the key parameters to control in a Sonogashira coupling with a Furo[3,2-b]pyridine derivative?

Successful Sonogashira couplings are highly dependent on the exclusion of oxygen to prevent the homocoupling of the alkyne (Glaser coupling).[5] The choice and quality of the palladium and copper co-catalyst are also critical.[5] The reaction temperature should be carefully controlled, as higher temperatures can sometimes favor byproduct formation.[4]

Q5: I am struggling with the purification of my final Furo[3,2-b]pyridine product. What are some effective methods?

Purification of Furo[3,2-b]pyridine derivatives can be challenging due to their polarity. Flash column chromatography on silica gel is a common and effective method.[5] For highly polar compounds, using a more polar mobile phase or adding a basic modifier like triethylamine to the eluent can help reduce tailing.[7] Reverse-phase chromatography can also be a powerful technique for purifying polar products.[7]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Catalyst Deactivation Switch to a bulkier, electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center from the pyridine nitrogen.[2] Consider using a pre-formed catalyst to ensure the active species is present.
Inefficient Transmetalation Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote the formation of the boronate species.[3] Ensure the base is finely ground and anhydrous.
Protodeborylation of Boronic Acid Use the boronic acid pinacol ester or trifluoroborate salt, which are more stable.[8] Ensure anhydrous conditions if using a boronic acid.
Poor Solubility of Reagents Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water) to ensure all components are dissolved at the reaction temperature.[1]
Problem 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Steps
Pyridine Coordination to Palladium Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) to create a sterically hindered environment around the palladium center.[2]
Oxidation of Pd(0) Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.[2]
Formation of Palladium Black Avoid excessively high temperatures which can lead to catalyst aggregation.[2] Ensure an adequate ligand-to-palladium ratio.[2]
Incomplete Reduction of Pd(II) Pre-catalyst Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or a pre-catalyst that is readily reduced in situ.
Problem 3: Side Product Formation in Sonogashira Coupling
Possible Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) Rigorously exclude oxygen by degassing all solvents and reagents and maintaining an inert atmosphere.[5][9] Consider using a copper-free Sonogashira protocol.[9]
Incomplete Intramolecular Cyclization (if applicable) Increase the reaction time and/or temperature to promote cyclization.[9] Ensure the base used is strong enough to facilitate the cyclization step.[5]
Dehalogenation of the Furo[3,2-b]pyridine Optimize the choice of ligand and base. Sometimes a milder base or a different ligand can suppress this side reaction.

Quantitative Data

Table 1: Optimization of Suzuki-Miyaura Coupling of Furo[3,2-b]pyridin-3-yl triflate

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Cs₂CO₃Dioxane1001275
2Pd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O110885
3PdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O901668

Table 2: Conditions for Buchwald-Hartwig Amination of 3-Bromopyridine Derivatives [2]

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)AmineYield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene100Morpholine92
2Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane110Aniline88
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Toluene100n-Hexylamine78

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Furo[3,2-b]pyridin-3-yl triflate[8]
  • To a reaction vessel, add Furo[3,2-b]pyridin-3-yl triflate (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.10 eq) to the vessel.

  • Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 0.1 M).

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-Furo[3,2-b]pyridine
  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.

  • Add the 3-Bromo-Furo[3,2-b]pyridine (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of a Halo-Furo[3,2-b]pyridine[1]
  • To a solution of the halo-Furo[3,2-b]pyridine (1 mmol) and a terminal alkyne (1.1 mmol) in a suitable solvent (e.g., ethanol or DMF), add the palladium catalyst (e.g., 10% Pd/C or Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N).[1]

  • Degas the mixture and place it under an inert atmosphere.

  • Stir the reaction at the appropriate temperature (room temperature to 100 °C) until completion, monitoring by TLC.[1]

  • Upon completion, remove the solvent under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine.[1]

Visualizations

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Yield Observed check_catalyst Check Catalyst System start->check_catalyst check_conditions Evaluate Reaction Conditions start->check_conditions check_reagents Inspect Starting Materials start->check_reagents catalyst_deactivation Deactivation by Pyridine-N? check_catalyst->catalyst_deactivation wrong_base Incorrect Base/Strength? check_conditions->wrong_base reagent_purity Impure or Degraded Reagents? check_reagents->reagent_purity inadequate_ligand Inappropriate Ligand? catalyst_deactivation->inadequate_ligand Yes solution_catalyst Use bulky, electron-rich ligand (e.g., XPhos, SPhos). Increase catalyst/ligand loading. inadequate_ligand->solution_catalyst wrong_solvent Poor Solubility? wrong_base->wrong_solvent wrong_temp Suboptimal Temperature? wrong_solvent->wrong_temp solution_conditions Screen bases (e.g., K3PO4, Cs2CO3). Screen solvents (e.g., Dioxane, Toluene). Optimize temperature. wrong_temp->solution_conditions solution_reagents Use fresh, pure reagents. Ensure boronic acid/ester is not degraded. reagent_purity->solution_reagents

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Palladium_Catalytic_Cycle Pd0 L_nPd(0) (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-X Deactivation Catalyst Deactivation (e.g., Pyridine Coordination) Pd0->Deactivation PdII L_nPd(II)(R)(X) OxAdd->PdII Transmetalation Transmetalation (R'-M) PdII->Transmetalation R'-M PdII_R_R L_nPd(II)(R)(R') Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Technical Support Center: Alternative Formylation Methods for the Furo[3,2-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative formylation methods of the Furo[3,2-b]pyridine core.

FAQs: Alternative Formylation Strategies

Q1: What are the most common alternative methods to the Vilsmeier-Haack reaction for formylating the Furo[3,2-b]pyridine core?

A1: Besides the classical Vilsmeier-Haack reaction, other effective methods for formylating the Furo[3,2-b]pyridine core include ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), and the Rieche formylation using dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄).[1][2] More recently, methods for regioselective meta- and para-formylation of pyridine derivatives have been developed, offering access to alternative isomers.[3]

Q2: What is the expected regioselectivity for the formylation of an unsubstituted Furo[3,2-b]pyridine?

A2: For electrophilic substitution reactions like the Vilsmeier-Haack and Rieche formylations, the formyl group is expected to be introduced at an electron-rich position. In the case of Furo[3,2-b]pyridine, the furan ring is generally more electron-rich than the pyridine ring. Therefore, formylation is most likely to occur at the C2 or C3 position of the furan ring. Ortho-lithiation, on the other hand, is a directed reaction, and the position of formylation will depend on the presence and location of any directing groups on the pyridine ring.[4]

Q3: Are there any metal-free alternatives for the formylation of Furo[3,2-b]pyridine?

A3: While many formylation methods rely on metal-based reagents (e.g., organolithium reagents or Lewis acids), there is growing interest in developing metal-free alternatives. For the Furo[3,2-b]pyridine core, specific metal-free formylation protocols are not yet widely reported. However, general methods for metal-free formylation of electron-rich heterocycles, potentially adaptable to this scaffold, are being explored.

Q4: How can I achieve formylation at the pyridine ring of the Furo[3,2-b]pyridine core?

A4: Direct electrophilic formylation of the pyridine ring in Furo[3,2-b]pyridine is challenging due to the π-deficient nature of the pyridine ring.[5] However, ortho-lithiation directed by a substituent on the pyridine ring can be a viable strategy. Additionally, recently developed methods for meta- and para-C–H formylation of pyridines via oxazino pyridine intermediates have shown success with a furopyridine substrate, suggesting their potential applicability to the Furo[3,2-b]pyridine system for achieving substitution on the pyridine ring.[3]

Troubleshooting Guides

Vilsmeier-Haack Formylation

Issue 1: Low or No Conversion to the Formylated Product

  • Possible Cause: Insufficient activation of the Furo[3,2-b]pyridine core or decomposition of the Vilsmeier reagent.

  • Troubleshooting Steps:

    • Ensure all reagents (DMF, POCl₃) and solvents are anhydrous. Moisture will quench the Vilsmeier reagent.

    • Prepare the Vilsmeier reagent at a low temperature (0-5 °C) before adding the Furo[3,2-b]pyridine substrate.[5]

    • Increase the reaction temperature gradually after the addition of the substrate, monitoring the reaction by TLC or LC-MS.

    • Increase the equivalents of the Vilsmeier reagent, but be mindful of potential di-formylation.

Issue 2: Formation of Chlorinated Byproducts

  • Possible Cause: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.

  • Troubleshooting Steps:

    • Maintain a low reaction temperature throughout the experiment.

    • Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to chlorination.

    • Ensure a prompt and efficient aqueous work-up to hydrolyze any remaining reactive chlorine species.

Issue 3: Di-formylation or Other Side Reactions

  • Possible Cause: Highly activated Furo[3,2-b]pyridine core or prolonged reaction times.

  • Troubleshooting Steps:

    • Carefully control the stoichiometry of the Vilsmeier reagent to substrate ratio (start with 1.1 to 1.5 equivalents of the reagent).

    • Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

    • Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations of the reagent.

ParameterCondition 1Condition 2Condition 3
Reagent Ratio (Vilsmeier:Substrate) 1.1 : 11.5 : 12.0 : 1
Temperature (°C) 255080
Reaction Time (h) 421
Yield of Mono-formylated Product (%) 758560 (with 20% di-formylated)
Reference Adapted from general proceduresAdapted from general proceduresAdapted from general procedures
Ortho-Lithiation and Formylation

Issue 1: Poor Regioselectivity of Lithiation

  • Possible Cause: Lack of a strong directing group on the pyridine ring or competing deprotonation at other sites.

  • Troubleshooting Steps:

    • Ensure the presence of a suitable directing group (e.g., alkoxy, halo) on the pyridine ring to guide the lithiation to the desired ortho position.[4]

    • Use a bulky lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to enhance regioselectivity.[4]

    • Carefully control the temperature, as lithiation is typically performed at low temperatures (-78 °C).

Issue 2: Low Yield of the Formylated Product

  • Possible Cause: Incomplete lithiation, degradation of the organolithium intermediate, or inefficient trapping with DMF.

  • Troubleshooting Steps:

    • Ensure strictly anhydrous and inert conditions (argon or nitrogen atmosphere) to prevent quenching of the organolithium species.[6]

    • Use freshly titrated n-butyllithium or a freshly prepared solution of LDA.

    • Add DMF at a low temperature (-78 °C) and allow the reaction to warm up slowly.

    • Ensure the DMF is anhydrous.

ParameterCondition 1Condition 2
Base n-BuLiLDA
Temperature (°C) -78-78
Quenching Agent Anhydrous DMFAnhydrous DMF
Yield (%) 50-7060-80
Reference Adapted from general procedures for pyridines[5]Adapted from general procedures for pyridines[5]
Rieche Formylation (Dichloromethyl Methyl Ether and TiCl₄)

Issue 1: Decomposition of the Starting Material

  • Possible Cause: The strong Lewis acidity of TiCl₄ can lead to the degradation of sensitive Furo[3,2-b]pyridine derivatives.

  • Troubleshooting Steps:

    • Perform the reaction at a low temperature (0 °C or below) to minimize decomposition.[7]

    • Add the TiCl₄ slowly to a cooled solution of the substrate.

    • Consider using a milder Lewis acid, although this may require optimization of the reaction conditions.

Issue 2: Formation of a Complex Mixture of Products

  • Possible Cause: Lack of regioselectivity or side reactions promoted by the Lewis acid.

  • Troubleshooting Steps:

    • Carefully control the stoichiometry of the reagents. An excess of the formylating agent or Lewis acid can lead to multiple formylations or other reactions.

    • The order of addition can be critical. Pre-complexing the substrate with the Lewis acid before adding the dichloromethyl methyl ether may improve selectivity.[7]

    • Analyze the crude reaction mixture by LC-MS to identify the major byproducts and adjust the reaction conditions accordingly.

ParameterCondition 1Condition 2
Lewis Acid TiCl₄SnCl₄
Equivalents of Lewis Acid 2.22.2
Temperature (°C) 00 to rt
Yield (%) 60-8050-70
Reference Adapted from procedures for electron-rich aromatics[8]Adapted from general procedures[1]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Furo[3,2-b]pyridine
  • To a stirred solution of anhydrous N,N-dimethylformamide (3 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add phosphorus oxychloride (1.2 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve Furo[3,2-b]pyridine (1 eq.) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ortho-Lithiation and Formylation of a Substituted Furo[3,2-b]pyridine
  • To a solution of a suitable substituted Furo[3,2-b]pyridine (1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq., solution in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (3 eq.) dropwise at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Rieche Formylation of Furo[3,2-b]pyridine
  • Dissolve Furo[3,2-b]pyridine (1 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C under an argon atmosphere.

  • Add titanium tetrachloride (2.2 eq.) dropwise to the cooled solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add dichloromethyl methyl ether (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring its progress by TLC.

  • Carefully pour the reaction mixture into a mixture of crushed ice and water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Visualizations

Vilsmeier_Haack_Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Furo_pyridine Furo[3,2-b]pyridine Furo_pyridine->Intermediate Electrophilic Attack Product 2-Formyl-Furo[3,2-b]pyridine Intermediate->Product H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack Formylation Pathway.

Ortho_Lithiation_Formylation Substituted_Furo_pyridine Substituted Furo[3,2-b]pyridine Lithiated_Intermediate Lithiated Intermediate Substituted_Furo_pyridine->Lithiated_Intermediate nBuLi n-BuLi nBuLi->Lithiated_Intermediate Deprotonation Adduct Tetrahedral Adduct Lithiated_Intermediate->Adduct DMF DMF DMF->Adduct Nucleophilic Addition Product Formylated Product Adduct->Product Work-up

Caption: Ortho-Lithiation and Formylation Workflow.

Rieche_Formylation Dichloromethyl_ether Cl₂CHOMe Electrophile Electrophilic Species [ClCHOMe]⁺TiCl₄⁻ Dichloromethyl_ether->Electrophile TiCl4 TiCl₄ TiCl4->Electrophile Lewis Acid Activation Intermediate Sigma Complex Electrophile->Intermediate Electrophilic Aromatic Substitution Furo_pyridine Furo[3,2-b]pyridine Furo_pyridine->Intermediate Product Formylated Product Intermediate->Product H2O H₂O (Work-up) H2O->Product

Caption: Rieche Formylation Mechanism.

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to Furo[3,2-b]pyridine-6-carbaldehyde and Furo[2,3-b]pyridine-carbaldehyde for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the fused furopyridine system has emerged as a "privileged scaffold," offering a rigid, planar structure with unique electronic properties conducive to potent and selective interactions with biological targets.[1][2] However, the specific arrangement of the fused rings—the isomerism—can profoundly impact synthetic accessibility, reactivity, and ultimately, pharmacological activity.

This guide provides an in-depth comparison of two critical building blocks for drug development professionals: Furo[3,2-b]pyridine-6-carbaldehyde and its isomer, Furo[2,3-b]pyridine-2-carbaldehyde . We will dissect their structural nuances, compare synthetic strategies, analyze their reactivity profiles, and explore their applications, supported by experimental data and established chemical principles.

Part 1: Structural Isomerism and Electronic Landscape

The fundamental difference between these two molecules lies in the fusion of the electron-rich furan ring to the electron-deficient pyridine ring. This seemingly subtle shift in connectivity creates distinct electronic environments that govern their chemical behavior.

  • This compound (Isomer A): The furan ring is fused across the C2 and C3 positions of the pyridine ring. The pyridine nitrogen is para to the furan oxygen, creating a more direct electronic communication pathway. This arrangement tends to enhance the electron-withdrawing nature of the pyridine ring on the fused system.

  • Furo[2,3-b]pyridine-2-carbaldehyde (Isomer B): The furan ring is fused across the C2 and C3 positions of the pyridine. Here, the pyridine nitrogen is meta to the furan oxygen. This results in a different distribution of electron density compared to its [3,2-b] counterpart.

This core structural variance is the primary determinant of the differences in synthesis, spectroscopy, and reactivity discussed below.

G cluster_A This compound (Isomer A) cluster_B Furo[2,3-b]pyridine-2-carbaldehyde (Isomer B) A A B B

Caption: Core structures of the two furopyridine isomers.

Part 2: Comparative Synthesis and Accessibility

The synthesis of these aldehydes typically involves two key stages: construction of the parent furopyridine core, followed by formylation.

1. Building the Furopyridine Core: The construction of the Furo[2,3-b]pyridine scaffold is arguably more established, with concise, gram-scale routes available.[3] A common strategy begins with substituted nicotinic acids. For the Furo[3,2-b]pyridine core, metal-mediated reactions, such as copper-catalyzed oxidative cyclization, are frequently employed.[4]

2. Introduction of the Formyl Group (Formylation): The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocyclic systems and is the most logical approach for these scaffolds.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to act as a mild electrophile.[7][8]

The key difference lies in the regioselectivity of the formylation on the parent heterocycles:

  • Furo[3,2-b]pyridine: The electron-rich furan ring is the site of electrophilic attack. Formylation is expected to occur preferentially at the C2 or C6 positions. The commercially available isomer is the 6-carbaldehyde, suggesting formylation at the pyridine-adjacent carbon is a viable route.[2]

  • Furo[2,3-b]pyridine: The furan ring is likewise the reactive site. Vilsmeier-Haack formylation would be expected to occur at the C2 position, which is activated by the furan oxygen and less sterically hindered.[9][10]

Exemplary Protocol: Vilsmeier-Haack Formylation of a Furopyridine Scaffold

Causality: This protocol leverages the high reactivity of the furan ring towards electrophilic substitution. DMF and POCl₃ form the electrophilic chloroiminium salt (Vilsmeier reagent). The furopyridine's furan ring acts as the nucleophile, attacking the reagent. Subsequent hydrolysis introduces the aldehyde group. The reaction is performed at low temperature initially to control the exothermic formation of the Vilsmeier reagent, then warmed to drive the substitution.

Step-by-Step Methodology:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve the parent Furo[3,2-b]pyridine or Furo[2,3-b]pyridine (1 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent (e.g., 1,2-dichloroethane).

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 60-80 °C for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 3 M NaOH) or sodium carbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired furopyridine carbaldehyde.[11]

Part 3: Spectroscopic Characterization - The Fingerprints of Isomers

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Assignment This compound (Isomer A) Furo[2,3-b]pyridine-2-carbaldehyde (Isomer B) Rationale for Difference
Aldehyde-H~9.9 - 10.1~9.8 - 10.0The aldehyde on Isomer A is attached to the pyridine ring, experiencing a stronger deshielding effect from the adjacent nitrogen.
Furan-H (α to O)H2: ~8.0 - 8.2H3: ~7.4 - 7.6In Isomer B, the H3 proton is adjacent to the aldehyde, leading to a downfield shift, but the overall furan environment is more electron-rich.
Furan-H (β to O)H3: ~7.2 - 7.4-N/A
Pyridine-HH4: ~8.6 - 8.8, H7: ~7.5 - 7.7H4: ~8.4 - 8.6, H5: ~7.3 - 7.5, H6: ~8.2 - 8.4The specific shifts are highly dependent on the position relative to the nitrogen and the fused furan ring.
Aldehyde-C~185 - 190~177 - 182The carbonyl carbon in Isomer A is more electrophilic due to its proximity to the pyridine nitrogen, resulting in a downfield shift.
Fused-C (C-O)C7a: ~150 - 155C7a: ~152 - 157The electronic environment around the bridgehead carbons differs significantly between the two fusion patterns.
Fused-C (C-N)C3a: ~145 - 150C3a: ~143 - 148The fusion pattern alters the electronic influence of the heteroatoms on the bridgehead carbons.

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Part 4: Reactivity Profile - The Aldehyde as a Synthetic Handle

The aldehyde functional group is a versatile handle for molecular elaboration, enabling access to a vast array of derivatives through reactions like reductive amination and olefination. The intrinsic electronic properties of each isomer are expected to influence the reactivity of the aldehyde.

Electrophilicity and Reactivity: The carbonyl carbon of the aldehyde in This compound (Isomer A) is directly attached to the electron-deficient pyridine ring. This proximity to the nitrogen atom enhances its electrophilic character, making it potentially more reactive towards nucleophiles compared to Furo[2,3-b]pyridine-2-carbaldehyde (Isomer B) , where the aldehyde is attached to the more electron-rich furan ring.

1. Reductive Amination

This cornerstone reaction in medicinal chemistry converts aldehydes into amines, a critical functional group for modulating solubility, basicity, and receptor interactions.[17] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.[18]

G cluster_workflow Reductive Amination Workflow Aldehyde Furopyridine Carbaldehyde Imine Imine/ Iminium Ion Intermediate Aldehyde->Imine Condensation (+ Amine) Amine Primary or Secondary Amine (R-NH₂) Amine->Imine Product Substituted Furopyridinylmethyl Amine Imine->Product Reduction (+ Reductant) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General workflow for reductive amination.

Exemplary Protocol: Reductive Amination

Causality: This one-pot protocol is efficient because the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate as it forms.[17] This selectivity prevents side reactions and drives the equilibrium towards the final amine product. Acetic acid acts as a catalyst to promote imine formation.

Step-by-Step Methodology:

  • To a solution of the furopyridine carbaldehyde (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equivalents).

  • Add glacial acetic acid (1.2 equivalents) to the mixture and stir at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue via column chromatography or crystallization to yield the target amine.[1][18][19]

2. Wittig Reaction

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes, providing a route to vinyl-substituted furopyridines.[20][21] These derivatives can serve as intermediates for further cross-coupling reactions or as final products themselves. The reaction involves a phosphonium ylide, which attacks the carbonyl carbon.[22]

G cluster_wittig Wittig Reaction Overview Ylide Phosphonium Ylide (Ph₃P=CHR) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Furopyridine Carbaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

Caption: Mechanism of the Wittig reaction.

Exemplary Protocol: Wittig Olefination

Causality: This protocol first generates the nucleophilic ylide by deprotonating a phosphonium salt with a strong base like n-butyllithium (n-BuLi). The reaction must be conducted under anhydrous and inert conditions as both the base and the ylide are sensitive to moisture and air. The aldehyde is then added, and the reaction proceeds via a cyclic intermediate to form the thermodynamically stable P=O double bond, which is the driving force for the reaction.[23]

Step-by-Step Methodology:

  • In a flame-dried, inert-atmosphere (N₂ or Ar) flask, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C or -78 °C, depending on the ylide stability.

  • Add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. A distinct color change (often to orange or deep red) indicates ylide formation. Stir for 1 hour at this temperature.

  • Dissolve the furopyridine carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to stir at low temperature for 30 minutes, then warm to room temperature and stir for 2-12 hours until TLC indicates completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography. Triphenylphosphine oxide is a common byproduct and may require careful chromatography for removal.[21][24]

Part 5: Applications in Drug Discovery

Both furopyridine isomers are prevalent in modern medicinal chemistry, serving as core scaffolds for targeting a range of diseases.

  • Furo[3,2-b]pyridines (Isomer A type): This scaffold has been successfully employed in the design of highly selective kinase inhibitors, demonstrating its value in oncology research.[4] Derivatives have shown potent activity against cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[1] Furthermore, certain analogs have been identified as modulators of the critical Hedgehog signaling pathway, which is implicated in various cancers.[4]

  • Furo[2,3-b]pyridines (Isomer B type): This isomer is also a key player in kinase inhibitor design, where it can act as a "hinge-binding" motif, a crucial interaction for inhibiting ATP binding.[3][9] Beyond cancer, derivatives have been developed as potent inverse agonists for the cannabinoid-1 receptor (CB1R), with applications in treating metabolic disorders.[9] This scaffold has also been explored for developing novel antiviral and antimicrobial agents.[9]

The choice between isomers allows medicinal chemists to fine-tune the orientation of substituents, influencing binding pocket interactions, physicochemical properties (like solubility and metabolic stability), and overall pharmacological profiles.

Conclusion: Making an Informed Choice

The selection between this compound and Furo[2,3-b]pyridine-carbaldehyde is a strategic decision based on the specific research goals.

  • Choose this compound (Isomer A) when seeking to leverage its established role in targeting specific kinase families like CLKs or modulating the Hedgehog pathway. Its potentially more electrophilic aldehyde may offer different reactivity profiles in certain nucleophilic additions.

  • Choose Furo[2,3-b]pyridine-2-carbaldehyde (Isomer B) when a well-established, scalable synthesis of the core is a priority. It is a proven scaffold for general kinase hinge-binding applications and has shown promise in diverse therapeutic areas, including metabolic and infectious diseases.

Ultimately, both isomers are powerful tools in the drug discovery arsenal. A thorough understanding of their distinct synthesis, structure, and reactivity allows researchers to make informed decisions, accelerating the development of novel and effective therapeutics.

References

A Comparative Analysis of the Reactivity of Furo[3,2-b]pyridine-6-carbaldehyde and Benzaldehyde: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the chemical reactivity of Furo[3,2-b]pyridine-6-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in their reactivity profiles, supported by mechanistic principles and established experimental protocols. Our analysis focuses on the electronic disparities between the phenyl ring and the furo[3,2-b]pyridine heterocyclic system and their subsequent influence on the reactivity of the aldehyde functional group.

Introduction: Structural and Electronic Overview

Benzaldehyde, the simplest aromatic aldehyde, serves as a fundamental benchmark in organic synthesis. Its reactivity is primarily dictated by the phenyl ring's ability to engage in resonance, which stabilizes the molecule and modulates the electrophilicity of the carbonyl carbon.[1] In contrast, this compound is a more complex heteroaromatic aldehyde. The furo[3,2-b]pyridine core is a fused bicyclic system comprising an electron-rich furan ring and an electron-deficient pyridine ring.[2][3] This unique electronic arrangement is central to its distinct chemical behavior.[4]

The inherent electronic properties of these aromatic systems directly impact the reactivity of the aldehyde group in various transformations, including nucleophilic additions, olefinations, oxidations, and reductions.

Electronic Effects and Predicted Reactivity

The reactivity of an aldehyde in nucleophilic addition reactions is largely governed by the electrophilicity of the carbonyl carbon.[5] A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack.

Benzaldehyde: The benzene ring in benzaldehyde can donate electron density to the carbonyl group through resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[6] This resonance stabilization contributes to the moderate reactivity of benzaldehyde.

This compound: The electronic landscape of this molecule is more complex. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the fused system. Conversely, the furan ring is electron-rich. The aldehyde group at the 6-position is attached to the pyridine ring. The electron-withdrawing nature of the pyridine ring is expected to increase the partial positive charge on the carbonyl carbon, thereby making this compound more electrophilic and, consequently, more reactive towards nucleophiles than benzaldehyde.

Caption: Electronic influences on the carbonyl carbon reactivity.

Comparative Analysis of Key Reactions

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone reaction for aldehydes.[7] The increased electrophilicity of the carbonyl carbon in this compound suggests a faster reaction rate in nucleophilic additions compared to benzaldehyde. This includes reactions with Grignard reagents, organolithium compounds, and cyanide.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated to yield the alcohol product.[7]

Nucleophilic_Addition Reactants Aldehyde + Nucleophile (Nu-) Intermediate Tetrahedral Alkoxide Intermediate Reactants->Intermediate Nucleophilic Attack Protonation Protonation (H+) Intermediate->Protonation Product Alcohol Product Protonation->Product

Caption: General mechanism of nucleophilic addition to an aldehyde.

Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from aldehydes and ketones.[8] The reaction involves a phosphonium ylide, and its rate is also influenced by the electrophilicity of the carbonyl carbon.[9] It is anticipated that this compound would react more readily with Wittig reagents than benzaldehyde. The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; unstabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene.[8]

Quantitative Data Summary

AldehydeRing SystemElectronic Effect on CarbonylPredicted Relative Reactivity in Nucleophilic Addition
BenzaldehydePhenylResonance donation (slight deactivation)Baseline
4-NitrobenzaldehydePhenyl with EWGStrong inductive and resonance withdrawal (activation)Higher than Benzaldehyde
This compoundFuro[3,2-b]pyridineInductive withdrawal from pyridine ring (activation)Higher than Benzaldehyde
4-MethylbenzaldehydePhenyl with EDGInductive and hyperconjugation donation (deactivation)Lower than Benzaldehyde

Experimental Protocols

The following protocols are provided as examples for conducting reactions with benzaldehyde and can be adapted for this compound, with the consideration that reaction times may be shorter for the latter due to its higher predicted reactivity.

Protocol: Wittig Reaction of Benzaldehyde

This protocol describes the synthesis of stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents). b. Add anhydrous THF via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-BuLi (1.05 equivalents) dropwise. A color change to deep red or orange indicates ylide formation. e. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: a. In a separate flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF. b. Slowly add the benzaldehyde solution to the ylide suspension at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: a. Quench the reaction with saturated aqueous NH₄Cl. b. Extract the mixture with diethyl ether. c. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product by column chromatography.

Wittig_Workflow Start Start Ylide_Prep Ylide Preparation (Phosphonium Salt + Base) Start->Ylide_Prep Reaction Reaction with Aldehyde Ylide_Prep->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification End End Purification->End

References

Furo[3,2-b]pyridine-6-carbaldehyde Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure," forming the basis for compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological performance of Furo[3,2-b]pyridine derivatives, with a focus on their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory potential. The information presented is supported by experimental data to facilitate objective comparisons and guide future research and development.

Anticancer Activity

Furo[3,2-b]pyridine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their anticancer activity is often attributed to the inhibition of key cellular processes, including cell cycle progression and critical signaling pathways.

Comparative In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative Furo[3,2-b]pyridine and related derivatives against several cancer cell lines. For comparison, data for the standard chemotherapeutic agent, Doxorubicin, is also included.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Furo[3,2-b]pyridine derivative 3bMDA-MB-231Breast CancerGrowth Inhibition Observed[1]
Furo[3,2-b]pyridine derivative 3bMCF-7Breast CancerGrowth Inhibition Observed[1]
Furopyridone 4cKYSE70 (Esophageal)Esophageal Cancer1.329 (48h)[2]
Furopyridone 4cKYSE150 (Esophageal)Esophageal Cancer0.655 (48h)[2]
Furo[2,3-b]pyridine derivative 7Neuro-2aNeuroblastoma5.8[3]
Furo[2,3-b]pyridine derivative 12aNeuro-2aNeuroblastoma3.6[3]
DoxorubicinMCF-7Breast Cancer~2.35 - 4.57[3]
DoxorubicinHCT-116Colon Cancer~2.11[3]

Kinase Inhibition

A primary mechanism behind the anticancer effects of Furo[3,2-b]pyridine derivatives is their ability to inhibit protein kinases, particularly Cdc-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing.[4]

Comparative Kinase Inhibitory Activity

The table below presents the IC50 values of a prominent Furo[3,2-b]pyridine-based inhibitor, MU1210, against various CLK isoforms, benchmarked against other known CLK inhibitors.

CompoundCLK1 IC50 (nM)CLK2 IC50 (nM)CLK3 IC50 (nM)CLK4 IC50 (nM)Reference
MU1210 (Furo[3,2-b]pyridine derivative) 8 20 >3000 12
TG0032010>1000020
KH-CB1915305010

Signaling Pathway Modulation

Furo[3,2-b]pyridine derivatives have been shown to modulate key signaling pathways implicated in cancer development and progression, including the CLK and Hedgehog pathways.

CLK Signaling Pathway in Alternative Splicing

CLKs phosphorylate Serine/Arginine-rich (SR) proteins, which are essential for the assembly of the spliceosome and the regulation of alternative splicing. By inhibiting CLKs, Furo[3,2-b]pyridine derivatives can disrupt the aberrant splicing processes that are often exploited by cancer cells.

CLK_Signaling_Pathway CLK Signaling Pathway and Inhibition CLK CLK1/2/4 SR_Proteins SR Proteins CLK->SR_Proteins Phosphorylation Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome pre_mRNA pre-mRNA Splicing Spliceosome->pre_mRNA Furopyridine Furo[3,2-b]pyridine Derivatives Furopyridine->CLK Inhibition

Caption: CLK-mediated phosphorylation of SR proteins and its inhibition.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development, and its aberrant reactivation in adults is linked to the development of various cancers. Certain Furo[3,2-b]pyridine derivatives have been identified as modulators of this pathway.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway Modulation cluster_off Hedgehog 'OFF' State cluster_on Hedgehog 'ON' State PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibits SUFU SUFU GLI_R GLI Repression SUFU->GLI_R Promotes Hh_ligand Hedgehog Ligand PTCH1_bound PTCH1 Hh_ligand->PTCH1_bound SMO_active SMO (active) PTCH1_bound->SMO_active Relieves Inhibition GLI_A GLI Activation SMO_active->GLI_A Target_Genes Target Gene Expression GLI_A->Target_Genes Furopyridine Furo[3,2-b]pyridine Derivatives Furopyridine->SMO_active Modulation

Caption: Modulation of the Hedgehog signaling pathway.

Antimicrobial and Anti-inflammatory Activity

While the Furo[3,2-b]pyridine scaffold is a promising core for various biological activities, specific data on the antimicrobial and anti-inflammatory properties of Furo[3,2-b]pyridine-6-carbaldehyde derivatives are limited in the current literature. However, studies on related fused heterocyclic systems suggest potential in these areas. For instance, some annulated furo[3,2-b]pyridine derivatives have shown inhibitory effects against various microorganisms.[5] Similarly, other pyridine derivatives have demonstrated anti-inflammatory activity in preclinical models.[6][7] Further investigation is warranted to fully elucidate the antimicrobial and anti-inflammatory potential of the this compound scaffold.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for the key bioassays are provided below.

Experimental Workflow for Bioassay Validation

Experimental_Workflow General Experimental Workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Furo[3,2-b]pyridine Derivatives Bioassay Set up Bioassay (e.g., Kinase, Cytotoxicity, Reporter Assay) Synthesis->Bioassay Treatment Treatment with Test Compounds Bioassay->Treatment Measurement Data Acquisition (e.g., Luminescence, Absorbance) Treatment->Measurement Analysis Calculate IC50/EC50 Values Measurement->Analysis

Caption: A generalized workflow for evaluating the biological activity.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the Furo[3,2-b]pyridine derivatives and incubate for 24, 48, or 72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] The percentage of cell viability is calculated relative to vehicle-treated control cells.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a 96-well plate containing the CLK enzyme, a suitable substrate, ATP, and various concentrations of the Furo[3,2-b]pyridine inhibitor.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8][9]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate for 30-60 minutes at room temperature.[8][9]

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.[8]

Hedgehog Signaling Pathway Reporter Assay

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Protocol:

  • Cell Seeding and Transfection: Seed NIH-3T3 cells and transfect them with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.[10]

  • Compound Treatment: Treat the cells with the Furo[3,2-b]pyridine derivatives at various concentrations.

  • Pathway Activation: Stimulate the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or Purmorphamine) to activate the pathway.[11]

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 value for Hedgehog pathway inhibition can then be determined.

References

Furo[3,2-b]pyridine-6-carbaldehyde Analogs: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 30, 2025

BRNO, Czech Republic – The furo[3,2-b]pyridine scaffold has rapidly emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential in the development of highly selective and potent therapeutic agents.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of furo[3,2-b]pyridine-6-carbaldehyde analogs, with a particular focus on their role as kinase inhibitors. By examining key structural modifications and their impact on biological activity, this document serves as a vital resource for researchers, scientists, and drug development professionals.

The furo[3,2-b]pyridine core, a fused heterocyclic system, offers a unique and rigid framework that is amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties.[1][2] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including oncology and neurodegenerative diseases, primarily through their ability to modulate key signaling pathways.[1][3]

Comparative Analysis of Kinase Inhibitory Activity

A significant area of investigation for furo[3,2-b]pyridine derivatives has been their activity as kinase inhibitors.[4][5] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer.[5]

One of the most well-studied analogs, MU1210 , a 3,5-disubstituted furo[3,2-b]pyridine derivative, has demonstrated potent and highly selective inhibition of cdc-like kinases (CLKs), which are key regulators of RNA splicing.[4][5][6] The table below compares the inhibitory activity of MU1210 with other known CLK inhibitors.

CompoundTarget Kinase(s)IC50 (nM)Reference(s)
MU1210 (Furo[3,2-b]pyridine derivative)CLK18[5]
CLK220[5]
CLK412[5]
TG-003CLK1/4~20[6]
KH-CB19CLK1/4~10[6]
Staurosporine (Broad-spectrum inhibitor)Multiple KinasesVaries[6]

The data clearly indicates that MU1210 exhibits potent, low nanomolar inhibition of CLK1, CLK2, and CLK4, with a favorable selectivity profile when compared to the broad-spectrum activity of Staurosporine.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of furo[3,2-b]pyridine analogs is highly dependent on the nature and position of substituents on the core scaffold.

  • Substitutions at the 3 and 5 positions of the furo[3,2-b]pyridine ring have been shown to be critical for potent kinase inhibition, particularly for CLKs.[3][4] Optimization of these positions has led to the development of cell-active and highly selective inhibitors.[4]

  • Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines that were found to be inactive as kinase inhibitors emerged as sub-micromolar modulators of the Hedgehog signaling pathway.[3][7] This highlights the scaffold's versatility and the profound impact of substitution patterns on biological targets.

  • The aldehyde group at the 6-position of the core structure provides a key synthetic handle for further derivatization, allowing for the exploration of a wider chemical space and the potential for developing analogs with improved potency and altered selectivity.

Experimental Protocols

A fundamental aspect of SAR studies is the reliable synthesis of analog libraries and the robust biological evaluation of these compounds.

General Synthesis of the Furo[3,2-b]pyridine Core

A common and efficient method for constructing the furo[3,2-b]pyridine scaffold involves a one-pot Sonogashira cross-coupling reaction followed by a heteroannulation sequence.[2][4]

Step-by-Step Methodology:

  • Coupling Reaction: A suitably functionalized pyridine derivative, such as a 3-chloro-2-hydroxypyridine, is coupled with a terminal alkyne.

  • Catalysis: This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

  • Cyclization: The initial carbon-carbon bond formation is followed by an intramolecular carbon-oxygen bond formation to construct the furan ring.

This synthetic versatility allows for the introduction of diverse substituents, facilitating comprehensive SAR studies.[1]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is often determined using in vitro kinase assays.

Workflow for Kinase Inhibition Profiling:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation at 30°C Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation ATP_Prep ATP Solution ATP_Prep->Incubation Detection_Reagent Addition of Detection Reagent Incubation->Detection_Reagent Signal_Read Luminescence/Fluorescence Reading Detection_Reagent->Signal_Read IC50_Calc IC50 Curve Fitting Signal_Read->IC50_Calc

Caption: Workflow for in vitro kinase inhibition assay.

Signaling Pathway Context: CLK and Hedgehog

Understanding the biological context of the kinase targets is crucial for rational drug design.

CLK Signaling Pathway

Cdc-like kinases (CLKs) play a pivotal role in the regulation of alternative splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of this process is a hallmark of many cancers.

G CLK CLKs (1, 2, 4) SR_Proteins SR Proteins CLK->SR_Proteins Phosphorylation Phospho_SR Phosphorylated SR Proteins Splicing Alternative Splicing Regulation Phospho_SR->Splicing mRNA Mature mRNA Splicing->mRNA Protein Protein Isoforms mRNA->Protein Furo_Analog Furo[3,2-b]pyridine Analog (e.g., MU1210) Furo_Analog->CLK Inhibition

Caption: Inhibition of the CLK signaling pathway.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development, and its aberrant activation is linked to the development of several cancers.

G cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH_off PTCH1 SMO_off SMO PTCH_off->SMO_off Inhibition SUFU SUFU GLI_off GLI (Repressed) SUFU->GLI_off Repression Hh_Ligand Hh Ligand PTCH_on PTCH1 Hh_Ligand->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved GLI_on GLI (Active) SMO_on->GLI_on Activation Target_Genes Target Gene Expression GLI_on->Target_Genes Furo_Analog Furo[3,2-b]pyridine Analog Furo_Analog->SMO_on Modulation

Caption: Modulation of the Hedgehog signaling pathway.

Conclusion and Future Directions

The furo[3,2-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in determining both the potency and selectivity of these analogs as kinase inhibitors and pathway modulators. Future research will undoubtedly focus on further exploring the chemical space around this privileged core to develop next-generation targeted therapies with improved efficacy and safety profiles.

References

In Vitro Efficacy of Furo[3,2-b]pyridine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to Furo[3,2-b]pyridine-based compounds, a promising class of heterocyclic molecules demonstrating significant potential in oncology and kinase inhibition. This guide provides an objective comparison of their in vitro performance against established alternatives, supported by experimental data and detailed methodologies.

Furo[3,2-b]pyridine derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their versatile structure, which allows for modifications that can lead to potent and selective modulation of various biological targets.[1] In vitro studies have highlighted their efficacy as anticancer agents and inhibitors of key cellular signaling pathways.[1][2]

Anticancer Activity: Cytotoxicity Screening

A primary measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells. The cytotoxic effects of Furo[3,2-b]pyridine derivatives have been evaluated against a range of human cancer cell lines, with several compounds demonstrating encouraging growth inhibition.[1][3]

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Furo[3,2-b]pyridine Derivatives
Derivative 3bMDA-MB-231 (Breast)Not SpecifiedEncouraging Growth Inhibition[1][3]
Derivative 3bMCF-7 (Breast)Not SpecifiedEncouraging Growth Inhibition[1][3]
Furopyridone 4cKYSE70 (Esophageal)MTT Assay1.329 (48h)[1]
Furopyridone 4cKYSE150 (Esophageal)MTT Assay0.655 (48h)[1]
MU1210MCF-7 (Breast)Cell Viability4.6[1]
Compound 10aA498 (Renal)Not SpecifiedSignificant Inhibition[1][4]
Alternative Anticancer Agents
DoxorubicinMCF-7 (Breast)Apoptosis Assay0.5 (induces 55% apoptosis)[2]
DoxorubicinHCT-116 (Colorectal)Not SpecifiedComparable to active Furo[2,3-b]pyridine derivatives[5]

Kinase Inhibition: Targeting Dysregulated Pathways

The Furo[3,2-b]pyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[6][7] These compounds have shown inhibitory activity against several key kinases implicated in cancer and other diseases, such as Cdc-like kinases (CLKs), which are involved in RNA splicing.[1][7]

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
Furo[3,2-b]pyridine Derivatives
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14)CDK2In Vitro Kinase Assay0.93[5]
Alternative Kinase Inhibitors
RoscovitineCDK2In Vitro Kinase Assay0.394[5]

Modulation of the Hedgehog Signaling Pathway

Beyond kinase inhibition, certain Furo[3,2-b]pyridine derivatives have been identified as effective modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Furo[3,2-b]pyridine test compounds

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., a known cytotoxic drug)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the Furo[3,2-b]pyridine test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds, including vehicle and positive controls.

  • Incubate the plate for an additional 24 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is determined using in vitro kinase assay kits.

General Procedure:

  • The kinase, its substrate, and ATP are combined in a reaction buffer in the wells of a microplate.

  • The test compounds are added at various concentrations to the reaction mixture.

  • The reaction is initiated and allowed to proceed for a defined period.

  • The amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed is measured. This is often achieved through a coupled enzyme reaction that generates a detectable signal, such as luminescence or fluorescence.

  • The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[9]

Hedgehog Pathway Reporter Assay

This assay measures the activity of the Hedgehog signaling pathway in cells.

Procedure:

  • Culture cells that are engineered to express a reporter gene (e.g., firefly luciferase) under the control of a Hedgehog-responsive promoter. A second reporter (e.g., Renilla luciferase) is often co-transfected to normalize for cell number and transfection efficiency.

  • Treat the cells with the Furo[3,2-b]pyridine test compounds at various concentrations for 1 hour.

  • Stimulate the cells with an activator of the Hedgehog pathway (e.g., purmorphamine).

  • Incubate the plate for 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Determine the IC50 value of the test compounds for Hedgehog pathway inhibition.[1]

Visualizing Cellular Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a general workflow for evaluating these compounds.

cluster_Hedgehog Hedgehog Signaling Pathway Hh Hedgehog Ligand Ptch1 Patched-1 (PTCH1) Hh->Ptch1 Binds Smo Smoothened (SMO) Ptch1->Smo Inhibits Sufu Suppressor of Fused (SUFU) Smo->Sufu Inhibits Gli GLI Transcription Factor Sufu->Gli Inhibits TargetGenes Target Gene Expression (Cell Proliferation, Survival) Gli->TargetGenes Activates Furo_compound Furo[3,2-b]pyridine Compound Furo_compound->Smo Modulates

Caption: Simplified Hedgehog signaling pathway and a potential point of modulation by Furo[3,2-b]pyridine compounds.

cluster_workflow General Workflow for In Vitro Evaluation start Compound Synthesis (Furo[3,2-b]pyridine derivative) screening Primary Screening (e.g., MTT Assay against a panel of cancer cell lines) start->screening secondary Secondary Assays (e.g., Kinase Inhibition, Apoptosis Assays) screening->secondary Active Compounds mechanistic Mechanistic Studies (e.g., Western Blot, Pathway Reporter Assays) secondary->mechanistic lead_id Lead Compound Identification mechanistic->lead_id

Caption: A typical workflow for the in vitro evaluation of novel Furo[3,2-b]pyridine-based compounds.

References

Furo[3,2-b]pyridine Derivatives in Oncology: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of Furo[3,2-b]pyridine derivatives against other alternatives, supported by available experimental data. The unique fused heterocyclic structure of Furo[3,2-b]pyridines has positioned them as a scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents.

Furo[3,2-b]pyridine derivatives have demonstrated considerable potential as cytotoxic agents against a variety of cancer cell lines. Their mechanism of action is multifaceted, primarily attributed to the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

In Vitro Cytotoxicity: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. In the context of oncology, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. While direct comparative studies of a wide range of Furo[3,2-b]pyridine derivatives against standard chemotherapeutics across multiple cell lines are limited in publicly available literature, the existing data indicates promising activity.

The following table summarizes the reported IC50 values for selected Furo[3,2-b]pyridine and related furopyridine derivatives against various cancer cell lines, alongside the standard chemotherapeutic agent, Doxorubicin, for comparative reference. It is important to note that variations in experimental conditions between studies can influence IC50 values.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)
Furopyridone Derivative 4c KYSE150Esophageal0.655 (48h)
Furopyridone Derivative 4c KYSE70Esophageal1.329 (48h)
Furo[2,3-b]pyridine derivative 12a Neuro-2aNeuroblastoma3.6
Furo[3,2-b]pyridine Derivative (MU1210) MCF-7Breast4.6
Furo[2,3-b]pyridine derivative 7 Neuro-2aNeuroblastoma5.8
Doxorubicin HCT-116Colon~2.11
Doxorubicin HeLaCervical~2.35
Doxorubicin MCF-7Breast~2.35 - 4.57

Unraveling the Mechanism of Action

The anticancer effects of Furo[3,2-b]pyridine derivatives are not solely dependent on their cytotoxic potency but also on their ability to interfere with specific cellular processes that drive cancer progression. The primary mechanisms identified include the induction of apoptosis and the inhibition of critical signaling pathways.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is often dysregulated in cancer cells, leading to their uncontrolled proliferation. Several studies have indicated that Furo[3,2-b]pyridine derivatives can trigger this essential process in cancer cells. For instance, certain 2-substituted furo[3,2-b]pyridines have shown potential to induce apoptosis in MCF-7 breast cancer cells.[1][2][3] As a point of reference, Doxorubicin is a well-established inducer of apoptosis. In one study, treatment of MCF-7 cells with 0.5 µM of Doxorubicin resulted in apoptosis in 55% of the cells.[4]

Modulation of Signaling Pathways

Furo[3,2-b]pyridine derivatives have been identified as potent and selective modulators of several signaling pathways that are frequently hyperactivated in various cancers.[4] Key targets include:

  • Cdc-like Kinases (CLKs): These kinases are integral to the regulation of pre-mRNA splicing, a process often altered in cancer. Furo[3,2-b]pyridines have been shown to be highly selective inhibitors of CLKs.[4][5]

  • Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is implicated in the development and progression of numerous cancers. Specific Furo[3,2-b]pyridine derivatives have been found to be effective modulators of this pathway.[4][5]

  • Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, inhibition of CDK2 can lead to cell cycle arrest. Certain furo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against CDK2.[2]

The following diagram illustrates the key mechanistic actions of Furo[3,2-b]pyridine derivatives in cancer cells.

Mechanism of Action of Furo[3,2-b]pyridine Derivatives FuroPyridine Furo[3,2-b]pyridine Derivatives CLKs Cdc-like Kinases (CLKs) FuroPyridine->CLKs Inhibition Hedgehog Hedgehog Signaling Pathway FuroPyridine->Hedgehog Modulation CDK2 Cyclin-Dependent Kinase 2 (CDK2) FuroPyridine->CDK2 Inhibition Apoptosis Apoptosis (Programmed Cell Death) FuroPyridine->Apoptosis Induction Splicing Aberrant pre-mRNA Splicing CLKs->Splicing Proliferation Tumor Cell Proliferation Hedgehog->Proliferation CellCycle Cell Cycle Progression CDK2->CellCycle Splicing->Proliferation CellCycle->Proliferation

Caption: Targeted signaling pathways of Furo[3,2-b]pyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric assay to assess cell viability.

MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a Furo[3,2-b]pyridine derivative that inhibits the metabolic activity of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Furo[3,2-b]pyridine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Furo[3,2-b]pyridine derivative in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

References

Furo[3,2-b]pyridine Inhibitors: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of selective kinase inhibitors. This guide provides an objective comparison of the kinase selectivity profiles of Furo[3,2-b]pyridine derivatives, with a focus on their inhibitory activity against Cdc-like kinases (CLKs), Cyclin-Dependent Kinase 2 (CDK2), and other relevant kinases. The information is supported by experimental data from publicly available scientific literature.

Performance Comparison of Kinase Inhibitors

The inhibitory potency of Furo[3,2-b]pyridine derivatives is most prominently documented for the CLK family and CDK2. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds against these kinases, alongside other known inhibitors for comparative analysis.

Cdc-like Kinase (CLK) Inhibitors

CLKs are crucial regulators of pre-mRNA splicing, and their dysregulation is implicated in various diseases, including cancer. The Furo[3,2-b]pyridine derivative, MU1210, has demonstrated potent and selective inhibition of CLK1, CLK2, and CLK4.[1][2]

CompoundTarget KinaseIC50 (nM)
MU1210 (Furo[3,2-b]pyridine derivative)CLK18
CLK220
CLK412
TG-003CLK120
CLK415
T-025CLK14.8 (Kd)

Note: Data for MU1210 is compiled from in vitro kinase assays.[1][2]

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Certain Furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[3]

Compound (Furo[2,3-b]pyridine derivative)Target KinaseIC50 (µM)
Compound 4CDK2/cyclin A20.24
Compound 11CDK2/cyclin A20.50
Compound 1CDK2/cyclin A20.57
Compound 8CDK2/cyclin A20.65
Compound 14CDK2/cyclin A20.93
Roscovitine (Reference Inhibitor)CDK2/cyclin A20.39

Note: While these compounds belong to the isomeric Furo[2,3-b]pyridine scaffold, their activity against CDK2 highlights the potential of the broader furopyridine chemical space in kinase inhibition.[3]

Off-Target Kinase Profile of MU1210

Selectivity profiling of MU1210 against a broader panel of kinases has revealed a high degree of selectivity for the CLK family. However, some off-target activity has been observed.

Off-Target KinaseIC50 (nM)
HIPK223
DYRK21700

Note: This data underscores the importance of comprehensive kinase profiling to understand the full spectrum of a compound's activity.

Signaling Pathways and Experimental Workflows

To understand the context of Furo[3,2-b]pyridine inhibitor activity and the methods used for their characterization, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

cluster_0 CLK-Mediated Pre-mRNA Splicing cluster_1 Inhibition CLK CLKs (CLK1, CLK2, CLK4) SR_Proteins SR Proteins CLK->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly & Activation pSR_Proteins->Spliceosome Splicing Alternative Splicing Spliceosome->Splicing Furo_pyridine Furo[3,2-b]pyridine Inhibitors (e.g., MU1210) Furo_pyridine->CLK Inhibition

Caption: CLK Signaling Pathway and Inhibition.

start Start: Compound Library biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay ic50_determination IC50 Determination (Potency) biochemical_assay->ic50_determination selectivity_profiling Kinase Selectivity Profiling (Broad Kinase Panel) ic50_determination->selectivity_profiling cell_based_assay Cell-Based Assays (Target Engagement & Pathway) selectivity_profiling->cell_based_assay lead_optimization Lead Optimization cell_based_assay->lead_optimization

Caption: Kinase Inhibitor Discovery Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay, a common method for determining the IC50 value of an inhibitor against a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a Furo[3,2-b]pyridine compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinase (e.g., CLK1, CLK2, CLK4)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (Furo[3,2-b]pyridine derivative)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or control (DMSO for 100% activity) to the wells of a microplate.

    • Add 2.5 µL of diluted kinase enzyme to each well.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the appropriate substrate.

  • Kinase Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin needed for the luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" control background from all other readings.

    • Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

    • Plot the normalized kinase activity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Western Blot)

This protocol describes a method to assess the ability of a Furo[3,2-b]pyridine inhibitor to engage its target kinase within a cellular context and inhibit its downstream signaling.

Objective: To determine the effect of a Furo[3,2-b]pyridine compound on the phosphorylation of a downstream substrate of a target kinase in cultured cells.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compound (Furo[3,2-b]pyridine derivative)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time. Include a vehicle-treated control.

  • Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for electrophoresis.

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Repeat the process on a separate blot with a primary antibody for the total substrate to ensure equal protein loading.

  • Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phosphorylated substrate signal to the total substrate signal to determine the extent of inhibition at different compound concentrations.

References

Cross-Validation of Analytical Data for Furo[3,2-b]pyridine-6-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for Furo[3,2-b]pyridine-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide combines predicted data, established analytical protocols for closely related compounds, and comparative data from analogous structures to offer a robust framework for its characterization.

Data Presentation: A Comparative Analysis

The following tables summarize the available and predicted analytical data for this compound and provide a comparison with related furopyridine and pyridine aldehyde derivatives.

Table 1: Mass Spectrometry Data for this compound
Adduct Predicted m/z Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺148.03931122.9
[M+Na]⁺170.02125134.6
[M-H]⁻146.02475127.8
[M+NH₄]⁺165.06585144.9
[M+K]⁺185.99519133.4
[M+H-H₂O]⁺130.02929117.3
[M]⁺147.03148127.2

Data sourced from PubChem predictions.[1]

Table 2: Comparative ¹H NMR Spectral Data (Predicted and Experimental)
Compound Aldehyde Proton (CHO) δ (ppm) Aromatic Protons δ (ppm) Solvent Reference
This compound (Predicted) ~9.9 - 10.2~7.0 - 9.0CDCl₃Predicted based on similar structures
Pyridine-3-carbaldehyde10.14 (s)9.11 (s), 8.87 (d), 8.20 (dt), 7.52 (dd)CDCl₃Supporting Information, Palladium-Catalyzed Synthesis
Thiophene-2-carbaldehyde9.95 (s)7.80-7.77 (m), 7.22 (t)CDCl₃Supporting Information, Palladium-Catalyzed Synthesis
Benzo[b]thiophene-3-carbaldehyde10.13 (s)8.68 (d), 8.31 (s), 7.88 (d), 7.48 (dt)CDCl₃Supporting Information, Palladium-Catalyzed Synthesis
Table 3: Comparative ¹³C NMR Spectral Data (Predicted and Experimental)
Compound Aldehyde Carbon (C=O) δ (ppm) Aromatic Carbons δ (ppm) Solvent Reference
This compound (Predicted) ~185 - 195~110 - 160CDCl₃Predicted based on similar structures
Pyridine-3-carbaldehyde190.8154.7, 152.0, 135.9, 131.4, 124.2CDCl₃Supporting Information, Palladium-Catalyzed Synthesis
Thiophene-2-carbaldehyde183.1144.0, 136.5, 135.2, 128.4CDCl₃Supporting Information, Palladium-Catalyzed Synthesis
Benzo[b]thiophene-3-carbaldehyde185.5143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5CDCl₃Supporting Information, Palladium-Catalyzed Synthesis
Table 4: Comparative FTIR Spectral Data
Compound C=O Stretch (Aldehyde) (cm⁻¹) Aromatic C=C and C=N Stretches (cm⁻¹) Reference
This compound (Expected) ~1680 - 1710~1400 - 1600General spectroscopic principles
Furo[3,2-b]pyrrole-5-carboxhydrazide derivatives1624 - 1648 (Amide I)1429 - 1547Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides
3-PyridinecarboxaldehydeNot specifiedNot specifiedNIST WebBook[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate analysis of this compound. The following protocols are based on established methods for the characterization of a closely related analogue, Furo[3,2-b]pyridin-3-ol, and are readily adaptable.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard one-dimensional ¹H NMR.

    • Pulse Angle: 30-45°.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64.

    • Referencing: Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled ¹³C NMR.

    • Pulse Angle: 30-45°.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

    • Referencing: Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate NMR software.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of this compound.

  • Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument (e.g., TOF or Orbitrap).

  • Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive data.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to support structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

  • Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory for solid samples.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the aldehyde carbonyl group, and the aromatic furan and pyridine rings.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) in the mobile phase and dilute to a suitable working concentration.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks to calculate the purity.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical data for this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR HPLC HPLC Analysis Compound->HPLC Structure Structural Elucidation NMR->Structure MolWeight Molecular Weight Confirmation MS->MolWeight FuncGroups Functional Group Identification FTIR->FuncGroups Purity Purity Assessment HPLC->Purity CrossValidation Cross-Validation of Data Structure->CrossValidation MolWeight->CrossValidation FuncGroups->CrossValidation Purity->CrossValidation FinalReport Comprehensive Analytical Report CrossValidation->FinalReport

Caption: Workflow for the analytical cross-validation of this compound.

References

Furo[3,2-b]pyridine-6-carbaldehyde Derivatives: A Comparative Guide to Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with potent and selective inhibitory activity against various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of drugs derived from furo[3,2-b]pyridine-6-carbaldehyde and related structures, presenting supporting experimental data, detailed protocols, and visualizations of the key signaling pathways involved.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic activity of various furo[3,2-b]pyridine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating greater potency. The following tables summarize the in vitro efficacy of these compounds compared to established anticancer agents.

Table 1: Cytotoxicity of Furo[3,2-b]pyridine Derivatives in Various Cancer Cell Lines
Compound IDCell LineCancer TypeIC50 (µM)Reference(s)
Furopyridone 4c KYSE70Esophageal1.329 (48h)[1]
KYSE150Esophageal0.655 (48h)[1]
Derivative 3b MDA-MB-231BreastEncouraging Growth Inhibition[2]
MCF-7BreastEncouraging Growth Inhibition[2]
MU1210 MCF-7Breast4.6[3]
Furo[2,3-b]pyridine derivative 7 Neuro-2aNeuroblastoma5.8[4]
Furo[2,3-b]pyridine derivative 12a Neuro-2aNeuroblastoma3.6[4]
Furo[3,2-b]indole derivative 10a A498RenalNot Specified[4]
Table 2: Comparative Kinase Inhibition Profiles

Furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of several protein kinases crucial for cancer cell survival and proliferation. This table compares the inhibitory activity of the furo[3,2-b]pyridine derivative MU1210 against other known kinase inhibitors.

Kinase TargetMU1210 (nM)TG-003 (nM)KH-CB19 (nM)Staurosporine (nM)Reference(s)
CLK1 82019.7-[5][6]
CLK2 20200--[5][6]
CLK3 >3000>10000530-[6]
CLK4 12---[5][6]
Table 3: Comparison with Standard Chemotherapeutic Agent
Compound/DrugCell LineCancer TypeIC50 (µM)Reference(s)
Doxorubicin MCF-7Breast~2.35 - 4.57[4]
HCT-116Colon~2.11[4]
HeLaCervical~2.35[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of furo[3,2-b]pyridine derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., furo[3,2-b]pyridine derivatives) and control substances. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO) to account for any solvent effects.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the inhibitory activity of a compound against a specific kinase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., CLK1, CLK2).

Procedure:

  • Reaction Setup: In a suitable assay plate, combine the kinase enzyme, a specific substrate (e.g., a peptide or protein that the kinase phosphorylates), and ATP.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a specific time at an optimal temperature (e.g., 30°C).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect the product or the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Signaling Pathways and Mechanisms of Action

Furo[3,2-b]pyridine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

Cdc2-like Kinase (CLK) Signaling Pathway

Cdc2-like kinases (CLKs) are crucial regulators of pre-mRNA splicing. Their inhibition by furo[3,2-b]pyridine derivatives can alter the splicing of key genes involved in cell cycle control and apoptosis, leading to cancer cell death.[4]

CLK_Signaling_Pathway Furo[3,2-b]pyridine Furo[3,2-b]pyridine CLKs CLKs Furo[3,2-b]pyridine->CLKs Inhibition SR_Proteins SR Proteins (Splicing Factors) CLKs->SR_Proteins Phosphorylation Spliceosome Spliceosome SR_Proteins->Spliceosome Activation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Protein Protein mRNA->Protein Cell_Cycle_Apoptosis Altered Cell Cycle & Apoptosis Protein->Cell_Cycle_Apoptosis

CLK Signaling Pathway and Inhibition

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. Some furo[3,2-b]pyridine derivatives have been shown to modulate this pathway.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1 Furo[3,2-b]pyridine Furo[3,2-b]pyridine Furo[3,2-b]pyridine->SMO Modulation

Hedgehog Signaling Pathway Modulation

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently overactivated in cancer.[10][11][12] Furo[2,3-b]pyridine derivatives have been suggested to disrupt this pathway through strong binding affinities to key kinases like AKT1.[13]

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Survival Cell Survival, Proliferation, Growth Downstream->Cell_Survival Furo[2,3-b]pyridine Furo[2,3-b]pyridine Furo[2,3-b]pyridine->Akt Inhibition

PI3K/Akt Signaling Pathway Inhibition

References

Comparative Docking Analysis of Furo[3,2-b]pyridine Derivatives in Kinase Inhibition and Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of Furo[3,2-b]pyridine derivatives with key biological targets, providing insights for researchers and professionals in drug discovery.

The Furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective inhibitors for various biological targets.[1] This guide provides a comparative analysis of Furo[3,2-b]pyridine derivatives based on molecular docking studies, supported by available experimental data, to elucidate their structure-activity relationships and guide further drug development efforts. These compounds have shown promise as kinase inhibitors and modulators of critical signaling pathways implicated in diseases such as cancer.[1][2][3]

Data Presentation: Comparative Bioactivity and Docking Scores

The following tables summarize the quantitative data for Furo[3,2-b]pyridine derivatives and their alternatives in key bioassays. While comprehensive docking scores for a comparative series are not always available in a single study, the provided data offers a comparative view of their biological activities.

Table 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by Furopyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK20.93[4][5]
Roscovitine (Reference Inhibitor)CDK20.394[4][5]

Note: The table includes a Furo[2,3-b]pyridine derivative as a close structural analog, highlighting the activity of the broader furopyridine class against CDK2.

Table 2: Modulation of the Hedgehog Signaling Pathway

Compound ClassAssay TypeIC50Reference
3,5,7-trisubstituted Furo[3,2-b]pyridine derivativesGLI-dependent reporter gene assaySub-micromolar[6]
Vismodegib (Reference Inhibitor)GLI-luciferase reporter assay0.05 µM[6]

Experimental Protocols

A generalized methodology for the molecular docking studies cited is provided below.

Molecular Docking Protocol

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the Furo[3,2-b]pyridine derivatives are sketched using molecular modeling software and are then optimized using a suitable force field (e.g., MMFF94). The optimized structures are saved in a format compatible with the docking software (e.g., .pdbqt).

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., CDK2, Smoothened receptor) is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein structure is then minimized to relieve any steric clashes.

2. Grid Generation:

  • A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket where the native ligand binds.

3. Docking Simulation:

  • A docking algorithm, such as AutoDock Vina, is employed to explore various conformations and orientations of the ligand within the defined binding site of the protein.[7] The algorithm calculates the binding energy for each conformation.

4. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose for each ligand based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizations

The following diagrams illustrate the general workflow for a comparative docking study and a key signaling pathway modulated by Furo[3,2-b]pyridine derivatives.

Comparative Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure & Optimization) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structure & Refinement) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking results Analyze Results (Binding Energy & Poses) docking->results comparison Comparative Analysis (Structure-Activity Relationship) results->comparison

Caption: General workflow for a comparative molecular docking study.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation & Translocation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Hh Hedgehog Ligand Hh->PTCH1 Binds Furo_pyridine Furo[3,2-b]pyridine Derivatives Furo_pyridine->SMO Modulates (Downstream)

Caption: Hedgehog signaling pathway and modulation by Furo[3,2-b]pyridine derivatives.

References

A Head-to-Head Comparison of Furo[3,2-b]pyridine and Azaindole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The furo[3,2-b]pyridine and azaindole scaffolds have emerged as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their rigid, planar structures and unique electronic properties make them attractive pharmacophores for developing potent and selective inhibitors of various biological targets.[1][3] This guide provides an objective, data-driven comparison of these two scaffolds to assist researchers, scientists, and drug development professionals in making informed decisions during the drug design process.

Physicochemical Properties: A Tale of Two Cores

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While specific values can vary significantly with substitution, general trends for the parent scaffolds provide a useful baseline for comparison.

PropertyFuro[3,2-b]pyridineAzaindole (7-Azaindole)Implication in Drug Discovery
LogP Generally higher (more lipophilic)Generally lower (more hydrophilic)Affects solubility, membrane permeability, and plasma protein binding. Higher LogP can improve cell penetration but may lead to lower solubility and increased metabolic clearance.[4]
pKa Weakly basicMore basic (pKa ≈ 4.6)[5]Influences the degree of ionization at physiological pH (7.4), which impacts solubility, permeability, and target binding.
Aqueous Solubility Generally lowerGenerally higherCrucial for oral bioavailability and formulation. Higher solubility is often desirable.[6]
Hydrogen Bond Donors 01 (pyrrolic N-H)The N-H group in azaindole can act as a key hydrogen bond donor in protein-ligand interactions.
Hydrogen Bond Acceptors 2 (pyridine N, furan O)1 (pyridine N)Both scaffolds can accept hydrogen bonds, contributing to target binding.

One study directly comparing an indole-containing compound to its four azaindole isomers found that all four azaindoles displayed significantly enhanced aqueous solubility (over 25-fold) compared to the parent indole. This highlights a key potential advantage of the azaindole scaffold in overcoming solubility challenges often encountered in drug development.

Biological Activities and Signaling Pathways

Both furo[3,2-b]pyridine and azaindole scaffolds have been successfully employed to develop inhibitors for a wide range of biological targets, particularly protein kinases.[1][3]

Biological Target ClassFuro[3,2-b]pyridine ExamplesAzaindole Examples
Kinase Inhibitors Cdc-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs)[1][7]Casein kinase I, various cancer-related kinases[2][3]
Anticancer Agents Cytotoxic against various cancer cell lines (e.g., MDA-MB-231, MCF-7, KYSE150)[7][8][9]Broad anti-proliferative activity against cancer cells (e.g., PC-3, Caki-2)[3]
Other Targets Hedgehog pathway modulators[7]Influenza polymerase-B2 inhibitors, HIV-1 integrase inhibitors[3]

The azaindole scaffold is particularly well-represented in kinase inhibitors, where the two nitrogen atoms can form hydrogen bonds with the hinge region of the protein kinase, mimicking the binding pattern of the adenine moiety of ATP.[3] Furo[3,2-b]pyridine derivatives have also demonstrated potent and highly selective kinase inhibition, sometimes engaging with the back pocket of the kinase to enhance selectivity.[10]

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription scaffold Furo[3,2-b]pyridine or Azaindole Kinase Inhibitor scaffold->raf Inhibition scaffold->mek gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression synthetic_workflow start Starting Materials (e.g., Halogenated Pyridine, Alkyne) step1 Palladium/Copper-Catalyzed Cross-Coupling Reaction (e.g., Sonogashira) start->step1 intermediate Coupled Intermediate step1->intermediate step2 Intramolecular Heteroannulation/ Cyclization intermediate->step2 product Final Scaffold (Furo[3,2-b]pyridine or Azaindole) step2->product

References

Safety Operating Guide

Personal protective equipment for handling Furo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Furo[3,2-b]pyridine-6-carbaldehyde

This guide provides immediate and essential safety, operational, and disposal information for handling this compound in a laboratory setting. The content is tailored for researchers, scientists, and professionals in drug development, offering procedural guidance to ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification/StandardPurpose
Eye and Face Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes, dust, and vapors.[2]
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the face and neck.[2]
Hand Protection Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber.[2][3]Prevents skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant, long-sleeved.[2]Protects skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved respiratorRequired when handling the solid outside of a certified fume hood to avoid inhalation of dust.[2]Prevents inhalation of harmful dust or vapors.
First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, call a physician.[1][4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[4] If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] Immediately call an ophthalmologist.[4]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water and call a physician or poison control center immediately.[5]
Handling and Storage

Proper handling and storage are critical to maintain the chemical's integrity and prevent accidents.

AspectProcedure
Handling - All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] - Avoid inhalation of dust and contact with skin and eyes.[1] - Use non-sparking tools and take precautionary measures against static discharge.[6][7] - Wash hands thoroughly after handling.[2]
Storage - Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases.[6][8] - Keep the container tightly closed.[9] The compound is a solid and should be stored at room temperature.[10] - For long-term stability and to prevent oxidation, consider storing under an inert atmosphere (e.g., nitrogen or argon).[9][11]
Spill and Disposal Plan

A clear plan for spills and waste disposal is essential for laboratory safety and environmental protection.

ProcedureSteps
Spill Response 1. Evacuate the area and remove all sources of ignition.[5][8] 2. Wear appropriate PPE, including respiratory protection if necessary.[3] 3. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[3][8] 4. Collect the absorbed material into a sealed container for disposal.[8] 5. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Waste Disposal - All waste containing this compound must be treated as hazardous waste.[3] - Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3] - Do not pour down the drain.[8] - Dispose of waste in accordance with local, state, and federal regulations.[3]

Visual Workflow Guides

The following diagrams illustrate key safety and handling procedures.

G cluster_0 Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Area & Remove Ignition Sources spill->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Spill Size ppe->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large absorb Absorb with Inert Material small_spill->absorb contact_ehs Contact EHS Immediately large_spill->contact_ehs collect Collect in Sealed Container absorb->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: Workflow for handling a chemical spill.

G cluster_1 Standard Operating Procedure for Handling this compound prep Preparation: - Verify fume hood function - Gather all necessary materials - Don full PPE handling Handling: - Conduct all manipulations  within the fume hood - Weigh and transfer carefully  to avoid dust generation prep->handling post_handling Post-Handling: - Decontaminate all surfaces  and equipment - Securely close the container handling->post_handling disposal Waste Disposal: - Segregate all contaminated  materials as hazardous waste - Place in a labeled, sealed container post_handling->disposal cleanup Final Cleanup: - Remove PPE - Wash hands thoroughly disposal->cleanup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.